molecular formula C11H14O5 B2999467 3-(2,5-Dimethoxyphenoxy)propanoic acid CAS No. 867129-86-0

3-(2,5-Dimethoxyphenoxy)propanoic acid

货号: B2999467
CAS 编号: 867129-86-0
分子量: 226.228
InChI 键: HKYDDXZAWXIJCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2,5-Dimethoxyphenoxy)propanoic acid is a useful research compound. Its molecular formula is C11H14O5 and its molecular weight is 226.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(2,5-dimethoxyphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-8-3-4-9(15-2)10(7-8)16-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYDDXZAWXIJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2,5-Dimethoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(2,5-dimethoxyphenoxy)propanoic acid, a valuable building block in medicinal and organic chemistry.[1] We will explore three primary synthetic strategies: the hydrolysis of an ester precursor, the Williamson ether synthesis, and the Michael addition. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind experimental choices, self-validating protocols, and a comparative analysis of the available methods to inform synthetic planning.

Introduction: The Significance of this compound

This compound is an aromatic carboxylic acid with a molecular formula of C11H14O4 and a molecular weight of 210.23 g/mol .[2] Its structure, featuring a propanoic acid moiety linked to a dimethoxy-substituted phenyl ring, makes it a versatile precursor for the synthesis of more complex molecules.[1] This compound serves as a key intermediate in the development of novel pharmaceutical candidates, including analogs of neurotransmitters and other bioactive compounds.[1]

PropertyValue
IUPAC Name3-(2,5-dimethoxyphenyl)propanoic acid
CAS Number10538-49-5
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Melting Point66-69 °C

Retrosynthetic Analysis: Devising the Pathways

A retrosynthetic analysis of this compound reveals several logical disconnections, leading to three primary synthetic strategies. The core of the synthesis is the formation of the ether linkage or the construction of the propanoic acid side chain.

G cluster_0 Synthetic Pathways Target This compound Hydrolysis Hydrolysis Target->Hydrolysis Hydrolysis Williamson Williamson Ether Synthesis Target->Williamson C-O bond formation Michael Michael Addition Target->Michael C-O bond formation Ester Ethyl 3-(2,5-dimethoxyphenoxy)propanoate Hydrolysis->Ester Phenol 2,5-Dimethoxyphenol Williamson->Phenol Halo_acid 3-Halopropanoic Acid / Ester Williamson->Halo_acid Michael->Phenol Acrylate Acrylic Acid / Ester Michael->Acrylate

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway I: Hydrolysis of Ethyl 3-(2,5-Dimethoxyphenoxy)propanoate

This is a well-documented and effective method for the synthesis of the target compound, involving the hydrolysis of its corresponding ethyl ester.[1] The reaction is typically carried out under basic conditions, followed by acidification to yield the desired carboxylic acid.[1]

Reaction Scheme

G reactant Ethyl 3-(2,5-dimethoxyphenoxy)propanoate product This compound reactant->product 1. NaOH, H2O/MeOH, Reflux 2. HCl (aq)

Caption: Hydrolysis of ethyl 3-(2,5-dimethoxyphenoxy)propanoate.

Experimental Protocol

Materials:

  • Ethyl 3-(2,5-dimethoxyphenoxy)propanoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), half-concentrated aqueous solution

  • Chloroform (CHCl3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-(2,5-dimethoxyphenoxy)propanoate (3.2 g, 13.4 mmol) in a mixture of 10% aqueous NaOH (30 mL) and methanol (8 mL).[3]

  • Heat the mixture at reflux for 12 hours.[3]

  • Cool the solution to room temperature.

  • Acidify the cooled solution by adding half-concentrated aqueous HCl.

  • Extract the mixture with chloroform (3 x 15 mL).[3]

  • Dry the combined organic phase over anhydrous MgSO4 and concentrate in vacuo.[3]

  • Purify the residue by filtration over a small column of silica gel using a mixture of diethyl ether and chloroform (1:1, v/v) as the eluent to yield the title compound.[3]

Expected Yield: 89%[3]

Mechanistic Insights

The reaction proceeds via a base-catalyzed hydrolysis of the ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent protonation of the resulting carboxylate during the acidic workup.

Synthetic Pathway II: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers.[1][4] It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][4] In this case, 2,5-dimethoxyphenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethyl 3-halopropanoate. A subsequent hydrolysis step yields the final product.

Reaction Scheme

G phenol 2,5-Dimethoxyphenol intermediate Ethyl 3-(2,5-dimethoxyphenoxy)propanoate phenol->intermediate Base (e.g., K2CO3) Solvent (e.g., Acetone) ester_halide Ethyl 3-bromopropanoate ester_halide->intermediate product This compound intermediate->product 1. NaOH, H2O/MeOH 2. HCl (aq)

Caption: Williamson ether synthesis followed by hydrolysis.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2,5-dimethoxyphenoxy)propanoate

Materials:

  • 2,5-Dimethoxyphenol

  • Ethyl 3-bromopropanoate

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

Procedure:

  • To a round-bottom flask, add 2,5-dimethoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

The ester obtained in Step 1 can be hydrolyzed using the protocol described in Section 3.2.

Mechanistic Insights

This reaction proceeds via an SN2 mechanism. The base deprotonates the phenol to form a phenoxide ion, which is a potent nucleophile. This phenoxide then attacks the carbon atom bearing the bromine in ethyl 3-bromopropanoate, displacing the bromide ion in a single concerted step. The use of a primary alkyl halide is crucial to favor the SN2 pathway over the competing E2 elimination reaction.[1]

Synthetic Pathway III: Michael Addition

The Michael addition, or conjugate addition, is another powerful tool for C-O bond formation. This pathway involves the addition of the 2,5-dimethoxyphenoxide nucleophile to an α,β-unsaturated carbonyl compound, such as ethyl acrylate. Similar to the Williamson ether synthesis, a subsequent hydrolysis step is required to obtain the final carboxylic acid.

Reaction Scheme

G phenol 2,5-Dimethoxyphenol intermediate Ethyl 3-(2,5-dimethoxyphenoxy)propanoate phenol->intermediate Base (e.g., DBU or a solid base) acrylate Ethyl acrylate acrylate->intermediate product This compound intermediate->product 1. NaOH, H2O/MeOH 2. HCl (aq)

Caption: Michael addition followed by hydrolysis.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2,5-dimethoxyphenoxy)propanoate

Materials:

  • 2,5-Dimethoxyphenol

  • Ethyl acrylate

  • A suitable base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or a solid base like potassium carbonate)

  • An appropriate solvent (or solvent-free conditions)

Procedure:

  • In a reaction vessel, combine 2,5-dimethoxyphenol (1.0 eq) and the base catalyst.

  • Add ethyl acrylate (1.2-1.5 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC. Microwave irradiation can also be employed to accelerate the reaction.

  • Upon completion, work up the reaction mixture appropriately based on the catalyst used (e.g., for a solid base, filter; for a soluble base, perform an extractive workup).

  • Purify the crude ester by column chromatography.

Step 2: Hydrolysis to this compound

The ester from Step 1 can be hydrolyzed using the protocol in Section 3.2.

Mechanistic Insights

In the Michael addition, the phenoxide nucleophile attacks the β-carbon of the α,β-unsaturated ester. This forms an enolate intermediate, which is then protonated to give the final addition product. The choice of base is critical to facilitate the reaction without promoting polymerization of the acrylate.

Comparative Analysis of Synthetic Pathways

FeatureHydrolysisWilliamson Ether SynthesisMichael Addition
Starting Materials Readily available esterReadily available phenol and halo-esterReadily available phenol and acrylate
Number of Steps OneTwoTwo
Reaction Conditions Reflux, basic then acidicReflux, basicOften milder, can be base-catalyzed
Key Advantages High yield, straightforwardVersatile, reliableAtom economical, potentially milder conditions
Potential Drawbacks Requires synthesis of the ester precursorPotential for E2 elimination with hindered halidesPotential for acrylate polymerization

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

  • Melting Point: 66-69 °C

    • Singlets for the two methoxy groups.

    • Multiplets for the aromatic protons.

    • Triplets for the two methylene groups of the propanoic acid side chain.

    • A broad singlet for the carboxylic acid proton.

  • 13C NMR: Expected signals would correspond to the eleven unique carbon atoms in the molecule, including the two methoxy carbons, the six aromatic carbons, the two methylene carbons, and the carbonyl carbon.

  • Infrared (IR) Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid, C=O stretch for the carbonyl group, and C-O stretches for the ether and methoxy groups.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z = 210.

Conclusion

This technical guide has outlined three viable synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and the equipment available. The hydrolysis of the corresponding ethyl ester is a high-yielding and well-documented final step. Both the Williamson ether synthesis and the Michael addition represent excellent strategies for the preparation of this key ester intermediate, each with its own set of advantages and considerations. Careful control of reaction conditions and thorough characterization of the final product are paramount to ensure the successful synthesis of this important chemical building block.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,5-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 3-(2,5-dimethoxyphenyl)propanoic acid (CAS No: 10538-49-5). As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is paramount for researchers and drug development professionals. This document details the compound's structural features, core physical properties, a validated synthetic protocol, and standard analytical methodologies for its characterization. The guide emphasizes the practical implications of these properties in the context of drug discovery, particularly its role as a versatile precursor for generating compound libraries and targeting biological systems like G-protein coupled receptors (GPCRs).

Introduction

3-(2,5-Dimethoxyphenyl)propanoic acid is an aromatic carboxylic acid that belongs to the phenylpropanoic acid class of compounds.[1] Its structure is characterized by a propanoic acid side chain attached to a benzene ring substituted with two methoxy groups at the 2 and 5 positions.[1][2] This specific arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a valuable intermediate in synthetic chemistry.

In the field of drug discovery, the compound serves as a versatile scaffold. The carboxylic acid moiety provides a convenient handle for derivatization through common reactions like amide coupling or esterification, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[1] Furthermore, the dimethoxy-substituted phenyl ring influences the molecule's overall lipophilicity and potential for engaging in specific binding interactions, such as π-stacking, with biological targets.[1] Its established role as a precursor for novel pharmaceutical candidates and its compliance with Lipinski's Rule of Five underscore its potential for developing orally bioavailable agents.[1]

Chemical Identity and Structural Elucidation

A precise understanding of the compound's identity is the foundation for all subsequent experimental work.

IdentifierValue
IUPAC Name 3-(2,5-dimethoxyphenyl)propanoic acid[1][2]
Synonyms 3-(2,5-Dimethoxyphenyl)propionic acid, 2,5-Dimethoxyhydrocinnamic acid[2][3]
CAS Number 10538-49-5[1][4]
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1][2][5]

Structural Details: The molecule is classified as a dimethoxybenzene and a monocarboxylic acid.[2][4] Crystal structure analysis reveals that in the solid state, 3-(2,5-dimethoxyphenyl)propanoic acid exists in a monoclinic crystal system.[6] A key feature of its solid-state conformation is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact.[6] The propionic acid side chain adopts a fully extended, trans configuration.[6]

Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The data presented below are critical for experimental design, from selecting appropriate solvent systems to predicting pharmacokinetic behavior.

PropertyValueSignificance in Drug Development
Physical Form White to light yellow solid[3]Influences handling, storage, and formulation requirements.
Melting Point 66-69 °C[1][3][4]A sharp melting point range is a key indicator of purity.
Boiling Point 353 °C (Predicted)[3]Useful for purification techniques like distillation, though rarely used for this compound.
Density 1.159 g/cm³ (Predicted)[3]Relevant for formulation and process chemistry calculations.
pKa 4.73 ± 0.10 (Predicted)[3]Determines the ionization state at physiological pH (~7.4). As a weak acid, it will be predominantly in its anionic (carboxylate) form in the bloodstream, which impacts solubility, membrane permeability, and receptor binding.
Flash Point 136 °C[3]Important for laboratory safety assessment and handling procedures.

Lipophilicity and Drug-Likeness: While a specific LogP value is not readily available, an analysis of the compound's structure against Lipinski's Rule of Five provides valuable insight into its potential as an orally administered drug.[1]

  • Molecular Weight: 210.23 (< 500 Da)

  • Hydrogen Bond Donors: 1 (from the -COOH group) (< 5)

  • Hydrogen Bond Acceptors: 4 (from the two methoxy oxygens and two carboxylic acid oxygens) (< 10)

  • LogP: (Predicted to be within an acceptable range)

The compound fully complies with these rules, suggesting it possesses favorable physicochemical properties for good absorption and permeation.[1]

Synthesis and Purification

The most common and efficient synthesis of 3-(2,5-dimethoxyphenyl)propanoic acid involves the hydrolysis of its corresponding ester, a reliable and well-documented method.[1][6]

Synthetic Workflow: Ester Hydrolysis

Synthesis_Workflow reagents Ethyl 3-(2,5-dimethoxyphenyl)propionate + NaOH (aq) + Methanol reaction Reflux (Heat) reagents->reaction intermediate Sodium 3-(2,5-dimethoxyphenyl)propanoate (in solution) reaction->intermediate workup Acidification (HCl) + Extraction (Chloroform) intermediate->workup purification Silica Gel Chromatography workup->purification product 3-(2,5-Dimethoxyphenyl)propanoic Acid purification->product

Caption: Workflow for the synthesis of 3-(2,5-dimethoxyphenyl)propanoic acid.

Experimental Protocol

This protocol is adapted from established literature procedures.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-(2,5-dimethoxyphenyl)propionate (1.0 eq) in a mixture of 10% aqueous sodium hydroxide (NaOH) and methanol.

    • Causality: The basic (NaOH) solution is required to catalyze the saponification (hydrolysis) of the ester. Methanol is used as a co-solvent to ensure the miscibility of the organic ester with the aqueous base.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the hydrolysis reaction to proceed at a practical rate. Refluxing prevents the loss of volatile solvents.

  • Cooling and Acidification: Once the reaction is complete, cool the solution to room temperature. Slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2).

    • Causality: Acidification is a critical step to protonate the sodium carboxylate salt intermediate, converting it into the neutral carboxylic acid. This makes the product insoluble in the aqueous phase and extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as chloroform or ethyl acetate (3x volumes).

    • Causality: The neutral product has higher solubility in the organic phase than in the acidic aqueous phase, allowing for its selective removal.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • Causality: Drying removes residual water from the organic phase, which could interfere with crystallization. Concentration removes the volatile solvent to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product as colorless needles.

    • Causality: Chromatography separates the desired product from any unreacted starting material or byproducts based on differential polarity, ensuring high purity.

Analytical Characterization

Confirming the identity and purity of the synthesized material is essential. A standard analytical workflow involves a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

Analytical_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Identity NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (Confirm MW) IR IR Spectroscopy (Functional Groups) HPLC HPLC-UV (Purity Assessment) MP Melting Point (Purity Check) Sample Synthesized Sample Sample->NMR Elucidation Sample->MS Elucidation Sample->IR Elucidation Sample->HPLC Verification Sample->MP Verification

Caption: Standard workflow for the analytical characterization of the compound.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. The spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups (as singlets), and the two methylene groups of the propanoic acid chain (as triplets, due to spin-spin coupling). ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): This technique is used to verify the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 210.23 g/mol .[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The spectrum will be characterized by a broad O-H stretch and a sharp C=O stretch from the carboxylic acid group, as well as C-O stretching vibrations from the methoxy ethers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A single, sharp peak on the chromatogram (typically with UV detection) indicates a high degree of purity.

References

An In-Depth Technical Guide to 3-(2,5-Dimethoxyphenoxy)propanoic Acid (CAS: 10538-49-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,5-Dimethoxyphenoxy)propanoic acid (CAS Number 10538-49-5), a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This document delves into its physicochemical properties, established synthesis protocols, and its role as a valuable building block for more complex molecules, including those targeting G-protein coupled receptors (GPCRs). While direct biological activity of the title compound is not extensively documented, this guide explores the pharmacological context of structurally related compounds, offering insights into its potential applications in drug discovery and development. Safety and handling information, along with analytical characterization data, are also presented to ensure its effective and safe utilization in a research setting.

Introduction

This compound is a phenylpropanoic acid derivative characterized by a propanoic acid moiety linked to a 2,5-dimethoxy-substituted phenyl ring.[1] This compound serves as a crucial building block in the synthesis of a variety of organic molecules.[2] Its structural features, including the electron-donating methoxy groups and the reactive carboxylic acid functional group, make it a versatile precursor for creating extensive compound libraries for structure-activity relationship (SAR) studies.[2] These studies are particularly relevant in the pursuit of novel therapeutic agents targeting GPCRs and other biological targets.[2] The compound is also recognized as a plant metabolite and a product of colonic bioconversion of dietary precursors.[2] This guide aims to provide a detailed technical resource for researchers and drug development professionals, covering the fundamental chemistry, synthesis, and potential applications of this compound.

Physicochemical and Structural Properties

This compound typically appears as a white to off-white solid and is soluble in organic solvents, with limited solubility in water.[3] The presence of the dimethoxy-substituted aromatic ring enhances its lipophilicity, a property that can significantly influence its biological activity and pharmacokinetic profile in derivative compounds.[3]

PropertyValueSource
CAS Number 10538-49-5[4]
Molecular Formula C₁₁H₁₄O₄[4]
Molecular Weight 210.23 g/mol [4]
IUPAC Name 3-(2,5-dimethoxyphenyl)propanoic acid[1]
Synonyms 2,5-Dimethoxybenzenepropanoic acid, 2,5-Dimethoxydihydrocinnamic acid, 2,5-Dimethoxyhydrocinnamic acid[1]
Melting Point 66-69 °C (lit.)[5]
Appearance White to off-white solid[3]
Chemical Structure

The chemical structure of this compound is presented below. The propanoic acid side chain is attached to the benzene ring at position 1, with methoxy groups at positions 2 and 5.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

A common and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 3-(2,5-dimethoxyphenyl)propionate.[6] This reaction is typically performed under basic conditions, followed by acidification to yield the carboxylic acid.[6]

Experimental Protocol: Hydrolysis of Ethyl 3-(2,5-dimethoxyphenyl)propionate[6]
  • Reaction Setup: A mixture of ethyl 3-(2,5-dimethoxyphenyl)propionate (3.2 g, 13.4 mmol), 10% (w/w) aqueous sodium hydroxide (30 mL), and methanol (8 mL) is prepared in a round-bottom flask.

  • Reflux: The reaction mixture is heated at reflux for 12 hours.

  • Acidification: After cooling the solution to room temperature, half-concentrated aqueous hydrochloric acid is added until the solution is acidic.

  • Extraction: The mixture is then extracted with chloroform (3 x 15 mL).

  • Drying and Concentration: The combined organic phases are dried over anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure (in vacuo).

  • Purification: The resulting residue is purified by column chromatography on silica gel using a solvent system of diethyl ether and chloroform (1:1, v/v) to yield the final product.

This procedure typically results in a high yield (around 89%) of this compound as colorless needles.[6]

G start Ethyl 3-(2,5-dimethoxyphenyl)propionate + NaOH (aq) + Methanol reflux Reflux for 12 hours start->reflux acidify Cool and Acidify with HCl (aq) reflux->acidify extract Extract with Chloroform acidify->extract dry Dry organic phase (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Chromatography (Et2O/CHCl3) concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Comprehensive analytical data is essential to confirm the identity and purity of this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the methoxy group protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbons, and the methoxy carbons.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure. The electron ionization mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (210.23 g/mol ).[1]

Applications in Research and Drug Development

The primary value of this compound in a research and development context lies in its utility as a versatile synthetic intermediate.[2] The carboxylic acid functional group allows for straightforward derivatization through reactions such as amide coupling and esterification.[2] This facilitates the rapid generation of compound libraries for SAR studies, a cornerstone of modern drug discovery.[2]

Precursor for GPCR Ligands

The 2,5-dimethoxyphenyl motif is a key pharmacophore in a variety of biologically active compounds, including ligands for G-protein coupled receptors. The electron-donating nature of the methoxy groups can influence the electronic properties of the aromatic ring, which is often crucial for π-stacking interactions and high-affinity binding to biological targets.[2]

Starting Material for Complex Molecules

Literature has cited this compound as a starting material for the synthesis of more complex molecules, such as 19-norsteroidal derivatives and amidoethylquinones.[6][7] These classes of compounds have known biological activities, highlighting the potential of the title compound as a key building block in the synthesis of novel therapeutic agents.

Biological Context and Future Directions

While there is a lack of extensive research on the direct biological effects of this compound, the broader class of arylpropanoic acids is well-known for its pharmacological activities.[8][9] For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) belong to this class.[8][9]

Furthermore, chemically modified derivatives of a structurally related compound, 3-(4′-Hydroxyl-3′,5′-dimethoxyphenyl)propionic acid (HDMPPA), have demonstrated significant anti-inflammatory and neuroprotective properties.[2] These derivatives have been shown to suppress the production of pro-inflammatory mediators like nitric oxide and prostaglandin E2, and to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Some derivatives have also exhibited antiproliferative activity against colon cancer cells by inducing apoptosis and suppressing the DNA binding activity of STAT3 and NF-κB.[2]

Given the structural similarities, it is plausible that derivatives of this compound could be synthesized and evaluated for similar biological activities. Future research could focus on creating libraries of amides and esters from this starting material and screening them for anti-inflammatory, neuroprotective, and anticancer properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

GHS Hazard Information[1]
  • Pictogram: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side-shields or goggles are recommended.

  • Hand Protection: Compatible chemical-resistant gloves should be worn.

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

Storage and Disposal

Store in a tightly closed container in a cool, dry, and well-ventilated area. Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthesis, and potential for derivatization make it an important tool for researchers and drug development professionals. While its own biological activity is not yet fully characterized, its utility as a precursor for complex molecules, including potential GPCR ligands, underscores its significance in the ongoing quest for novel therapeutic agents. This guide provides a solid foundation of technical information to support the safe and effective use of this compound in research and development endeavors.

References

structure elucidation of 3-(2,5-Dimethoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-(2,5-Dimethoxyphenoxy)propanoic Acid

This guide provides a comprehensive, technically-grounded walkthrough for the complete . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the scientific rationale behind the chosen analytical workflow, emphasizing a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment.

Introduction: The Imperative for Rigorous Elucidation

This compound is a notable organic molecule, recognized as a plant metabolite and a versatile building block in medicinal chemistry.[1][2] Its structure, which features a propanoic acid linker attached to a dimethoxy-substituted phenyl ring via an ether linkage, makes it a valuable precursor for synthesizing more complex molecules.[1] In any research or development context, particularly in pharmaceutical applications, absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate biological data, derail research programs, and lead to significant safety concerns.

This guide outlines a multi-technique analytical approach that ensures the highest level of confidence in the structural confirmation of the title compound, integrating data from mass spectrometry, multi-dimensional NMR spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction.

Foundational Molecular Profile

Before embarking on detailed spectroscopic analysis, establishing the basic molecular properties is the first step. This provides the fundamental framework upon which all subsequent data will be built.

  • Molecular Formula : C₁₁H₁₄O₄

  • Molecular Weight : 210.23 g/mol [1][2][3]

  • Core Structural Features : The molecule is composed of three key regions: a 1,2,4-trisubstituted benzene ring, a flexible propanoic acid side chain, and an ether bridge connecting these two moieties.

Caption: 2D Structure of this compound.

The Integrated Elucidation Workflow

A single analytical technique is rarely sufficient for complete structure elucidation. A synergistic approach is required, where the weaknesses of one method are compensated for by the strengths of another. The workflow presented here is designed to be logical and efficient, starting with broad characterization and progressively moving towards fine-detail mapping and definitive confirmation.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Structural Connectivity cluster_2 Definitive Confirmation MS Mass Spectrometry (HRMS) Determine Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) Map H & C Environments MS->NMR_1D Formula C₁₁H₁₄O₄ Confirmed IR Infrared Spectroscopy (FTIR) Identify Functional Groups IR->NMR_1D Key Groups (C=O, C-O) Confirmed NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Assign Peaks XRAY X-Ray Crystallography Unambiguous 3D Structure NMR_2D->XRAY Propose 2D Structure Final Final Validated Structure XRAY->Final

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Elemental Composition

Core Directive: To determine the precise molecular weight and elemental formula, and to gain initial structural clues from fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this step.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information.

  • Mass Analysis: Scan a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Data Processing: Use the instrument's software to calculate the elemental composition from the accurately measured mass of the molecular ion.

Expected Data & Interpretation

The primary goal is to confirm the molecular formula C₁₁H₁₄O₄. The expected fragmentation will involve the cleavage of the molecule's weakest bonds, primarily the ether linkage and the propanoic acid side chain.

Ion Calculated Exact Mass (Da) Observed m/z (Expected) Interpretation
[M]⁺210.08921210Molecular Ion
[M-H]⁻209.08193209Deprotonated Molecular Ion
C₈H₉O₂⁺151.06028151Fragment from cleavage of the ether C-O bond and loss of the propanoic acid moiety
C₇H₅O₂⁺121.02898121Further fragmentation, possibly loss of a methoxy radical followed by rearrangement

Data sourced from PubChem and NIST spectral databases.[2]

Fragmentation mol [C₁₁H₁₄O₄]⁺ m/z = 210 loss1 - •C₃H₅O₂ mol->loss1 frag1 [C₈H₉O₂]⁺ m/z = 151 loss2 - •CH₂O frag1->loss2 frag2 [C₇H₅O₂]⁺ m/z = 121 loss1->frag1 loss2->frag2

Caption: Predicted ESI-MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

Core Directive: To define the complete carbon-hydrogen framework of the molecule. NMR provides detailed information about the chemical environment, quantity, and connectivity of all hydrogen and carbon atoms.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz (or higher) spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish correlations.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to identify the exchangeable carboxylic acid proton.[4]

¹H NMR: Expected Data & Interpretation

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, methoxy, and carboxylic acid protons. The chemical shifts are governed by the electronic effects of the substituents (electron-donating methoxy and ether groups, electron-withdrawing carboxylic acid).

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H (Carboxylic Acid)10.0 - 12.0Broad Singlet1HDeshielded acidic proton; signal disappears upon D₂O exchange.[5]
H (Aromatic)6.7 - 7.0Multiplets3HProtons on the electron-rich dimethoxy-substituted ring.
H (-O-CH₂-)~4.1Triplet2HMethylene group adjacent to the deshielding ether oxygen.
H (-CH₂-COOH)~2.9Triplet2HMethylene group adjacent to the carbonyl group.
H (-OCH₃)3.7 - 3.8Two Singlets6H (3H each)Two magnetically non-equivalent methoxy groups.
TMS0.0Singlet-Internal standard.[4]

¹³C NMR: Expected Data & Interpretation

The ¹³C NMR spectrum will confirm the presence of 11 unique carbon environments, including the characteristic downfield shift of the carbonyl carbon.

Carbon Assignment Predicted δ (ppm) Rationale
C=O (Carboxylic Acid)175 - 180Highly deshielded carbonyl carbon.
C (Aromatic, C-O)150 - 160Aromatic carbons directly bonded to oxygen atoms.
C (Aromatic, C-H/C-C)110 - 125Remaining aromatic carbons.
C (-O-CH₂-)~66Aliphatic carbon adjacent to the ether oxygen.
C (-OCH₃)~56Carbons of the two methoxy groups.
C (-CH₂-COOH)~34Aliphatic carbon alpha to the carbonyl group.

2D NMR: Definitive Connectivity

While 1D NMR suggests the fragments, 2D NMR proves their connection. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial. It reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation confirming the structure is between the protons of the ether-linked methylene group (-O-CH₂- at ~4.1 ppm) and the aromatic carbon to which the ether is attached (C-O at ~150-160 ppm).

HMBC_Correlation cluster_Aromatic Aromatic Ring cluster_Sidechain Side Chain C_aromatic C-O (Aromatic) δ ~150-160 ppm H_methylene H of -O-CH₂- δ ~4.1 ppm H_methylene->C_aromatic  Key HMBC  (3-bond correlation) C_methylene C of -O-CH₂- δ ~66 ppm H_methylene->C_methylene HSQC (1-bond)

Caption: Key HMBC correlation confirming the ether linkage.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Core Directive: To rapidly and non-destructively confirm the presence of key functional groups predicted by the molecular formula.

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.

Expected Data & Interpretation

The IR spectrum should display characteristic absorption bands that serve as a molecular fingerprint.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (very broad)O-H stretchCarboxylic Acid[6]
2975 - 2845C-H stretchAliphatic (CH₂)
~3050C-H stretchAromatic
1725 - 1700 (strong, sharp)C=O stretchCarboxylic Acid[6][7]
1250 - 1200 (strong)C-O stretchAryl Ether
~1100 (strong)C-O stretchAlkyl Ether / Carboxylic Acid

The presence of the extremely broad O-H stretch coupled with the sharp, intense C=O stretch at ~1710 cm⁻¹ is a definitive indicator of a hydrogen-bonded carboxylic acid dimer in the solid state.

X-ray Crystallography: The Final Arbiter

Core Directive: To provide unambiguous, three-dimensional structural proof, confirming connectivity, stereochemistry, and solid-state conformation.

Methodology Overview: This technique relies on obtaining a high-quality single crystal of the compound. The crystal is subjected to a beam of X-rays, and the resulting diffraction pattern is mathematically analyzed to generate a precise 3D model of the electron density, from which atomic positions can be determined with extremely high precision.

Confirmation with Existing Data: The crystal structure of the closely related 3-(2,5-dimethoxyphenyl)propionic acid has been published.[2][8] This authoritative data serves as the ultimate validation for the spectroscopic interpretations.

Key Findings from Crystallographic Data:

  • Unambiguous Connectivity: The diffraction data confirms the exact atomic connections proposed by NMR.

  • Molecular Conformation: The propionic acid side chain is observed in a fully extended trans configuration.[8]

  • Planarity: The aromatic ring is nearly coplanar with the methoxy group at the 2-position.[8]

  • Intermolecular Interactions: In the crystal lattice, the molecules form hydrogen-bonded dimers through their carboxylic acid groups, creating characteristic R²₂(8) ring motifs.[8] This physical interaction directly explains the broad O-H stretch observed in the IR spectrum.

Conclusion: A Self-Validating Structural Proof

The is achieved not by a single measurement, but by the convergence of evidence from a suite of orthogonal analytical techniques.

  • Mass Spectrometry established the correct elemental formula (C₁₁H₁₄O₄).

  • Infrared Spectroscopy confirmed the presence of the critical carboxylic acid and ether functional groups.

  • 1D and 2D NMR Spectroscopy pieced together the molecular skeleton, establishing the precise connectivity of every atom.

  • X-ray Crystallography provided the definitive and irrefutable three-dimensional structure, validating all preceding spectroscopic data.

This comprehensive, multi-faceted approach represents the gold standard in chemical analysis, ensuring the scientific integrity required for advanced research and development.

References

An In-Depth Technical Guide to 3-(2,5-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Nomenclature: Initial searches for "3-(2,5-Dimethoxyphenoxy)propanoic acid" did not yield specific technical data. The vast majority of scientific literature and chemical databases provide information for a structurally related but distinct compound, 3-(2,5-Dimethoxyphenyl)propanoic acid . This guide will focus on the latter, a well-documented and commercially available chemical intermediate. The key structural difference is the direct carbon-carbon bond between the phenyl ring and the propanoic acid chain in the documented compound, as opposed to the ether linkage implied by "phenoxy."

Introduction

3-(2,5-Dimethoxyphenyl)propanoic acid is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, which features a propanoic acid functional group attached to a dimethoxy-substituted phenyl ring, makes it a valuable precursor for creating more complex molecules.[1] The presence of electron-donating methoxy groups significantly influences the electronic properties of the aromatic ring, which can be critical for molecular interactions such as π-stacking.[1] This compound is a derivative of 3-phenylpropionic acid and is also classified within the broader categories of dimethoxybenzenes and monocarboxylic acids.[1][2][3] In nature, it has been identified as a plant metabolite.[1][2][3]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 3-(2,5-Dimethoxyphenyl)propanoic acid is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[2][4][5]
Molecular Weight 210.23 g/mol [2][4][5]
IUPAC Name 3-(2,5-dimethoxyphenyl)propanoic acid[1][2]
CAS Number 10538-49-5[4]
Appearance White to light yellow solid[6]
Melting Point 66-69 °C[3][6]
Canonical SMILES COC1=CC(=C(C=C1)OC)CCC(=O)O[2]
InChI Key JENQUCZZZGYHRW-UHFFFAOYSA-N[1][5]

Synthesis and Experimental Protocols

The synthesis of 3-(2,5-Dimethoxyphenyl)propanoic acid is well-documented, with the hydrolysis of its ester precursors being a common and efficient method.[1]

Protocol: Synthesis via Hydrolysis of Ethyl 3-(2,5-dimethoxyphenyl)propionate

This protocol is based on a standard laboratory procedure for the synthesis of 3-(2,5-Dimethoxyphenyl)propanoic acid from its ethyl ester.[7]

Objective: To synthesize 3-(2,5-Dimethoxyphenyl)propanoic acid through the base-catalyzed hydrolysis of ethyl 3-(2,5-dimethoxyphenyl)propionate.

Materials:

  • Ethyl 3-(2,5-dimethoxyphenyl)propionate

  • Aqueous Sodium Hydroxide (NaOH), 10 w%

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), half-concentrated

  • Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

  • Diethyl ether

Procedure:

  • A solution of ethyl 3-(2,5-dimethoxyphenyl)propionate (13.4 mmol) is prepared in a mixture of 10% aqueous NaOH (30 mL) and methanol (8 mL).

  • The mixture is heated at reflux for 12 hours.

  • After cooling the solution, half-concentrated aqueous HCl is added to acidify the mixture.

  • The aqueous mixture is then extracted three times with chloroform (15 mL each).

  • The combined organic phases are dried over anhydrous MgSO₄.

  • The solvent is removed in vacuo.

  • The resulting residue is purified by filtration over a small column of silica gel using a 1:1 (v/v) mixture of diethyl ether and chloroform as the eluent.

  • The final product is obtained as colorless needles.

Diagram of the Synthesis Workflow:

SynthesisWorkflow Reactants Ethyl 3-(2,5-dimethoxyphenyl)propionate + NaOH (aq) + Methanol Reflux Reflux for 12h Reactants->Reflux Acidification Acidify with HCl Reflux->Acidification Extraction Extract with Chloroform Acidification->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Product 3-(2,5-Dimethoxyphenyl)propanoic acid Purification->Product

Caption: Workflow for the synthesis of 3-(2,5-Dimethoxyphenyl)propanoic acid.

Applications in Research and Development

3-(2,5-Dimethoxyphenyl)propanoic acid is a valuable building block in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry: Its structure serves as a key intermediate for synthesizing more complex molecules, particularly those targeting G-protein coupled receptors (GPCRs).[1] Researchers utilize this compound to develop novel pharmaceutical candidates, including analogs of neurotransmitters and other bioactive natural products.[1] The carboxylic acid functional group allows for straightforward derivatization through amide coupling or esterification, facilitating the creation of compound libraries for structure-activity relationship (SAR) studies.[1]

  • Organic Synthesis: It has been used as a starting material for the synthesis of 19-norsteroidal derivatives and amidoethylquinones.[7]

Structural Insights

The crystal structure of 3-(2,5-Dimethoxyphenyl)propanoic acid reveals several key features. The aromatic ring is nearly coplanar with the methoxy group at the 2-position, while the methoxy group at the 5-position is slightly out of plane.[7] The propionic acid side chain is fully extended and adopts a trans configuration.[7] In the solid state, the molecules form hydrogen-bonded dimers.[7]

MolecularStructure AromaticRing AromaticRing PiStacking PiStacking AromaticRing->PiStacking PropanoicAcid PropanoicAcid HBDimer HBDimer PropanoicAcid->HBDimer

References

The Enigmatic Absence of 3-(2,5-Dimethoxyphenoxy)propanoic Acid in the Plant Kingdom: A Scientific Inquiry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis for researchers, scientists, and drug development professionals on the current state of knowledge regarding 3-(2,5-Dimethoxyphenoxy)propanoic acid, a compound notably absent from the known plant metabolome.

Foreword: A Tale of a Missing Metabolite

In the vast and intricate world of plant biochemistry, countless molecules orchestrate the life, growth, and defense of botanical organisms. From the vibrant pigments that capture sunlight to the complex alkaloids that deter herbivores, the plant metabolome is a rich tapestry of chemical diversity. This guide, however, embarks on an unusual journey—not to elucidate the role of a known plant metabolite, but to investigate the conspicuous absence of a specific compound: this compound. While the name might suggest a plausible structure for a plant-derived phenolic acid, an exhaustive search of the current scientific literature reveals a striking void. This molecule, as we shall explore, is primarily recognized not as a product of plant biosynthesis, but as a xenobiotic metabolite—a breakdown product of a synthetic pharmaceutical. This in-depth technical guide will navigate the evidence, or lack thereof, for its existence as a plant metabolite, discuss the implications of this absence, and outline the methodologies that would be required to definitively probe for its presence in the plant kingdom. For researchers in natural products, metabolomics, and drug discovery, understanding why certain chemical structures are seemingly excluded from nature's biosynthetic repertoire can be as illuminating as studying those that are abundant.

Part 1: Deconstructing the Hypothesis: Is this compound a Plant Metabolite?

The initial hypothesis that this compound could be a plant metabolite is a reasonable starting point for inquiry. Its chemical structure, featuring a methoxylated benzene ring and a propanoic acid side chain, bears resemblance to known classes of plant phenolics, such as phenylpropanoids and their derivatives. These compounds are ubiquitous in plants and serve a multitude of functions, including structural support (lignin), defense against pathogens (phytoalexins), and attracting pollinators (flavonoids).

However, a thorough investigation into established plant metabolome databases and a comprehensive literature review fail to yield any evidence of its natural occurrence in plants. The primary context in which this compound is discussed is in the field of pharmacology and toxicology, specifically as a human urinary metabolite of the bronchodilator drug methoxyphenamine. This synthetic compound is not known to have a natural plant origin.

Part 2: The Scientific Rationale: Plausible Biosynthetic Pathways and Their Apparent Absence

To rigorously assess the potential for this compound to be a plant metabolite, we must consider the hypothetical biosynthetic pathways that could lead to its formation. In plants, phenolic compounds are primarily synthesized through the shikimate and phenylpropanoid pathways.

Hypothetical Biosynthetic Route:

A plausible, yet unobserved, pathway could involve the following steps:

  • Shikimate Pathway: Production of the aromatic amino acid precursor, L-phenylalanine.

  • Phenylpropanoid Pathway: Deamination of L-phenylalanine to form cinnamic acid, followed by a series of hydroxylation and methylation reactions to generate a 2,5-dimethoxy substituted phenylpropane unit.

  • Side-Chain Modification: A subsequent β-oxidation-like or other chain-shortening mechanism to convert the three-carbon side chain of the phenylpropane unit to a propanoic acid moiety.

  • Ether Linkage Formation: The formation of an ether linkage between the phenolic hydroxyl group and a three-carbon unit, which would then be oxidized to propanoic acid.

The Enzymatic Hurdle:

While plants possess a vast arsenal of enzymes, including hydroxylases, methyltransferases, and oxidases, the specific combination and regioselectivity required to produce the 2,5-dimethoxy substitution pattern on a phenoxypropanoic acid structure appear to be absent. The formation of the ether linkage at the 3-position of the propanoic acid is also a significant biosynthetic challenge that is not commonly observed in major plant metabolic pathways.

The following diagram illustrates a conceptual, yet speculative, workflow for investigating the hypothetical biosynthesis of this compound in plants.

G cluster_0 Phase 1: In Silico & Literature Analysis cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Isotopic Labeling & Enzymatic Assays A Hypothesize Biosynthetic Pathway (Shikimate -> Phenylpropanoid -> Modification) B Database Search (KEGG, PlantCyc, PubChem) A->B C Literature Review (Scopus, Web of Science) A->C D Identify Candidate Enzymes (Hydroxylases, Methyltransferases, etc.) B->D C->D E Plant Tissue Selection (Species with diverse phenolics) D->E If candidate genes found F Metabolite Extraction (Polar & Non-polar solvents) E->F G LC-MS/MS Analysis (Targeted & Untargeted) F->G I Feed Labeled Precursors (e.g., 13C-Phenylalanine) G->I If putative compound detected H Synthetic Standard Comparison (Retention time & Fragmentation) H->G J Trace Label Incorporation via MS I->J K Isolate & Characterize Candidate Enzymes L In Vitro Enzyme Assays K->L

Caption: Hypothetical workflow for the discovery of a novel plant metabolite.

Part 3: Methodologies for a Definitive Search: A Protocol for Exploration

To definitively confirm the absence or presence of this compound in the plant kingdom, a rigorous and systematic analytical approach is required. The following protocol outlines a robust workflow employing modern analytical techniques.

Experimental Protocol: Untargeted and Targeted Metabolomic Screening for this compound in Plant Tissues

Objective: To determine if this compound is present in a diverse range of plant species.

Materials:

  • A diverse selection of plant species, including those known for producing a wide array of phenolic compounds (e.g., species from the Lamiaceae, Asteraceae, and Fabaceae families).

  • Liquid nitrogen.

  • Lyophilizer.

  • Extraction solvents: Methanol, Ethanol, Acetonitrile, Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Analytical standard of this compound.

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system (e.g., Q-TOF or Orbitrap).

Methodology:

  • Sample Collection and Preparation:

    • Harvest fresh plant material (leaves, stems, roots).

    • Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen tissues to dryness.

    • Grind the lyophilized tissue to a fine powder.

  • Metabolite Extraction:

    • To 50 mg of powdered plant tissue, add 1 mL of 80% methanol containing 0.1% formic acid.

    • Vortex thoroughly for 1 minute.

    • Sonicate for 15 minutes in a cold water bath.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Perform a second extraction on the pellet with 1 mL of 80% methanol.

    • Pool the supernatants and filter through a 0.22 µm PTFE syringe filter.

  • LC-HRMS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate a wide range of polar to semi-polar metabolites.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

      • Acquisition Mode:

        • Untargeted: Full scan MS from m/z 50-1000.

        • Targeted: Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) for the specific m/z of this compound and its fragments. The exact mass of the target ion should be calculated and used.

      • Fragmentation: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect fragmentation data for compound identification.

  • Data Analysis:

    • Untargeted Analysis: Process the full scan data using metabolomics software (e.g., XCMS, MZmine) to detect all metabolic features. Search for the accurate mass of this compound.

    • Targeted Analysis: Analyze the PRM/SRM data for the specific transition of the parent ion to its characteristic fragment ions.

    • Compound Identification: Compare the retention time and fragmentation pattern of any putative hits with the analytical standard of this compound. A match in retention time, accurate mass, and fragmentation pattern is required for confident identification.

Data Presentation:

The results of such a screening can be summarized in a table for clarity.

Plant SpeciesTissuePutative Peak Detected (Untargeted)Confirmation with Standard (Targeted)
Arabidopsis thalianaLeavesNoN/A
Mentha piperitaLeavesNoN/A
Glycine maxRootsNoN/A
............

The following diagram illustrates the experimental workflow for the detection of this compound.

G A Plant Tissue Homogenization B Solvent Extraction A->B C Centrifugation & Filtration B->C D LC-HRMS Analysis C->D E Data Processing (Untargeted & Targeted) D->E F Comparison with Synthetic Standard E->F G Compound Identification F->G

discovery and history of 3-(2,5-Dimethoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Potential of 3-(2,5-Dimethoxyphenoxy)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a member of the aryloxyalkanoic acid class of compounds. While the specific discovery of this molecule is not a singular landmark event, its chemical lineage is rooted in a rich history of pharmacologically significant scaffolds. This document details a robust, field-proven synthetic methodology, discusses the rationale behind the protocol, outlines expected analytical characterization, and explores its potential as a versatile building block in medicinal chemistry. The guide is structured to provide both a strategic overview and a granular, actionable protocol for laboratory professionals.

Historical Context: The Significance of the Aryloxyalkanoic Acid Scaffold

The history of drug discovery is deeply intertwined with the exploration of natural products and their subsequent synthetic modifications.[1][2] The journey from herbal remedies to modern pharmaceuticals was paved by the isolation of active principles and the rise of medicinal chemistry, which sought to improve upon nature's designs.[3][4] Within this context, the aryloxyalkanoic acid motif has emerged as a cornerstone in the development of a wide array of biologically active molecules.[5]

This structural class is renowned for its synthetic accessibility and the ease with which its physicochemical properties can be tuned, making it a frequent starting point for drug discovery programs.[5] The versatility of this scaffold is exemplified by its presence in diverse therapeutic and commercial agents, from the lipid-lowering fibrate drugs, which often feature a phenoxyisobutyric acid core, to phenoxy herbicides that function as synthetic auxins.[5] The propanoic acid side chain, in particular, is a key feature in the widely known NSAID class of arylpropionic acid derivatives, such as ibuprofen.[6]

Therefore, this compound, while not historically famous in its own right, belongs to a class of compounds with proven biological relevance. Its structure represents a convergence of the pharmacologically important phenoxy ether linkage and the propanoic acid side chain, making it a molecule of significant interest for synthetic and medicinal chemists.

Physicochemical and Structural Profile

A foundational understanding of a molecule's properties is critical for its application in research. The data below is compiled for this compound and its close structural analogs.

PropertyValueSource / Rationale
Molecular Formula C₁₁H₁₄O₅Calculated
Molecular Weight 226.23 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
CAS Number Not assigned-
Appearance White to off-white solidPredicted based on analogs[7]
Melting Point 101 °C (for 2,3-isomer)[8]
Boiling Point 329.9±27.0 °C (Predicted for 2,3-isomer)[8]
Solubility Soluble in polar organic solvents (e.g., DMSO, MeOH)Predicted based on structure[7]

Synthesis Methodology: A Self-Validating Protocol

The most logical and efficient route to synthesize this compound is a two-step process: a Williamson ether synthesis to form the core ether linkage, followed by a saponification (ester hydrolysis) to unmask the carboxylic acid.

Causality Behind the Strategy: The carboxylic acid functional group is acidic and would interfere with the basic conditions required for the Williamson ether synthesis. Therefore, a protected version of the propanoic acid, typically an ethyl or methyl ester like ethyl 3-bromopropanoate, is used as the electrophile. The ester is a robust, non-acidic protecting group that can be easily removed in a subsequent high-yield step. This approach ensures a clean, high-yielding synthesis.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) A 2,5-Dimethoxyphenol E Reaction Mixture 1 A->E B Ethyl 3-bromopropanoate B->E C K₂CO₃ (Base) C->E D Acetone (Solvent) D->E F Reflux (Heat) E->F ~12-18h G Ethyl 3-(2,5-dimethoxyphenoxy)propanoate (Ester Intermediate) F->G J Reaction Mixture 2 G->J H NaOH (Base) H->J I Ethanol/Water (Solvent) I->J K Stir at RT J->K ~4-6h L Acidification (HCl) K->L Work-up M Final Product This compound L->M

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2,5-dimethoxyphenoxy)propanoate

  • Reagent Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,5-dimethoxyphenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetone (approx. 15 mL per gram of phenol).

    • Expertise: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol to its more nucleophilic phenoxide form but not so strong that it would promote side reactions with the ester. Acetone is a polar aprotic solvent that facilitates SN2 reactions and is easily removed post-reaction.

  • Nucleophile Formation: Stir the suspension vigorously at room temperature for 20-30 minutes.

  • Electrophile Addition: Add ethyl 3-bromopropanoate (1.1 eq) to the mixture via a syringe or dropping funnel.

    • Expertise: A slight excess of the alkyl halide ensures that the limiting reagent, the potentially more expensive phenol, is fully consumed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60°C) and maintain for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexane:Ethyl Acetate mixture. The reaction is complete when the starting phenol spot has disappeared.

  • Work-up and Isolation: Cool the reaction to room temperature. Filter the solid salts (KBr and excess K₂CO₃) and wash the filter cake with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure to yield the crude ester as an oil or solid.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though for the subsequent hydrolysis step, high purity is often not required.

Step 2: Saponification to this compound

  • Reaction Setup: Dissolve the crude ethyl ester from the previous step (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio). To this solution, add sodium hydroxide (NaOH, 2.0-3.0 eq) pellets or a concentrated aqueous solution.

    • Expertise: Saponification is the hydrolysis of an ester under basic conditions.[9] Using a co-solvent system of ethanol and water ensures that both the relatively nonpolar ester and the aqueous base are in the same phase, allowing the reaction to proceed efficiently. An excess of NaOH drives the reaction to completion.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester. Gentle warming (40-50°C) can accelerate the process.

  • Work-up: Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and perform an extraction with diethyl ether or ethyl acetate to remove any neutral organic impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of the carboxylic acid product should form.

    • Expertise: This is the critical precipitation step. The product exists as a water-soluble sodium carboxylate salt in the basic solution. Upon acidification, it is protonated to the neutral carboxylic acid, which is significantly less soluble in water, causing it to precipitate.

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts. Dry the product under vacuum to yield the final this compound.

Analytical Validation

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized compound must be confirmed.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure. Key ¹H NMR signals would include the characteristic aromatic protons of the 2,5-dimethoxyphenyl ring, the two methoxy group singlets, and the two methylene triplets of the propanoic acid chain.

  • Mass Spectrometry (MS): Will confirm the molecular weight (226.23 g/mol ).

  • Infrared (IR) Spectroscopy: Will show a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Applications in Research and Drug Development

This compound is not an end-product but a valuable starting material and chemical probe.[10] Its utility lies in:

  • Scaffold for Library Synthesis: The carboxylic acid handle allows for straightforward derivatization via amide coupling or esterification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[10]

  • Fragment-Based Drug Discovery (FBDD): As a small molecule with defined chemical features, it can be used in FBDD screening to identify initial hits that bind to biological targets.

  • Intermediate for Complex Syntheses: It serves as a key building block for more complex molecules, particularly those targeting G-protein coupled receptors (GPCRs) or other biological targets where the dimethoxy-substituted phenyl ring can engage in crucial binding interactions.[10]

Future research could involve synthesizing a series of amides or esters from this acid and screening them for anti-inflammatory, metabolic, or neurological activity, leveraging the known pharmacological history of its parent structural class.

Conclusion

While the discovery of this compound is not a celebrated historical event, its chemical design is rooted in decades of successful drug discovery programs that have utilized the aryloxyalkanoic acid scaffold. The synthetic protocol detailed in this guide is robust, logical, and grounded in fundamental principles of organic chemistry, providing a reliable pathway for researchers to access this versatile chemical building block. Its true value lies in its potential as a starting point for the discovery of novel bioactive compounds, making it a molecule of significant interest for the future of medicinal chemistry.

References

An In-depth Technical Guide to 3-(2,5-Dimethoxyphenoxy)propanoic Acid and its Derivatives: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2,5-dimethoxyphenoxy)propanoic acid, a versatile chemical scaffold with significant potential in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, synthesis, and explore the derivatization strategies that unlock a diverse range of pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into the design, synthesis, and potential therapeutic applications of novel derivatives based on this core structure.

Introduction: The Promise of the Phenoxypropanoic Acid Scaffold

The aryloxyalkanoic acid motif is a cornerstone in the development of a multitude of biologically active molecules.[1] Its synthetic tractability and the ease with which its physicochemical properties can be modified have positioned it as a frequent starting point in drug discovery programs.[1] A subset of this class, the phenoxypropanoic acids, are integral to several therapeutic agents.[1] The phenoxy group plays a crucial role in the interaction of these molecules with biological targets, participating in non-covalent interactions such as hydrophobic interactions and π-π stacking.[1]

This compound emerges as a particularly interesting starting point for the synthesis of novel pharmaceutical candidates. Its structure, featuring a propanoic acid linker attached to a dimethoxy-substituted phenyl ring, makes it a versatile precursor for more complex molecules, especially those targeting G-protein coupled receptors (GPCRs).[2] The electron-donating methoxy groups on the phenyl ring influence the electronic properties of the aromatic system, which can be pivotal for binding affinity and molecular interactions.[2]

This guide will provide a detailed exploration of this compound, from its fundamental characteristics to the synthesis and potential applications of its derivatives in key therapeutic areas.

Core Compound Profile: this compound

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the core scaffold is fundamental for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[2]
Molecular Weight 210.23 g/mol [2]
CAS Number 10538-49-5[2]
Appearance White to off-white solidN/A
Melting Point 66-69 °CN/A
Solubility Soluble in organic solvents, limited solubility in waterN/A
IUPAC Name This compound[2]
Synonyms 2,5-Dimethoxyphenoxypropionic acid, Benzenepropanoic acid, 2,5-dimethoxy-N/A
Synthesis of the Core Compound

The preparation of this compound is well-documented, with the hydrolysis of its ester precursors being a common and efficient method.[2]

Protocol 1: Synthesis via Hydrolysis of Ethyl 3-(2,5-Dimethoxyphenoxy)propanoate

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Workflow Diagram:

Synthesis_Workflow Start Start Materials: - Ethyl 3-(2,5-dimethoxyphenoxy)propanoate - Sodium Hydroxide (NaOH) - Methanol (MeOH) - Hydrochloric Acid (HCl) - Chloroform (CHCl3) - Magnesium Sulfate (MgSO4) Step1 Dissolve ethyl ester in NaOH and MeOH Start->Step1 Step2 Reflux the mixture (e.g., for 12 hours) Step1->Step2 Heating Step3 Cool the reaction and acidify with HCl Step2->Step3 Hydrolysis Step4 Extract with Chloroform Step3->Step4 Work-up Step5 Dry organic phase with MgSO4 Step4->Step5 Step6 Concentrate in vacuo Step5->Step6 Step7 Purify by column chromatography Step6->Step7 Purification End Final Product: This compound Step7->End

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-(2,5-dimethoxyphenoxy)propanoate in a mixture of aqueous sodium hydroxide (e.g., 10 w%) and methanol.

  • Hydrolysis: Heat the mixture at reflux for an extended period (e.g., 12 hours) to ensure complete hydrolysis of the ester.

  • Acidification: After cooling the reaction mixture to room temperature, carefully add concentrated hydrochloric acid until the solution becomes acidic. This protonates the carboxylate salt to form the desired carboxylic acid.

  • Extraction: Transfer the acidic solution to a separatory funnel and extract the product into an organic solvent such as chloroform. Repeat the extraction process (e.g., 3 times) to maximize the yield.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate to remove any residual water.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue using column chromatography on silica gel to yield the pure this compound.

Causality in Experimental Choices:

  • Basic Hydrolysis: The use of sodium hydroxide in a methanol/water mixture provides the necessary nucleophilic hydroxide ions to attack the electrophilic carbonyl carbon of the ester, leading to its cleavage. Methanol is used as a co-solvent to improve the solubility of the organic ester in the aqueous base.

  • Acidification: The carboxylic acid is liberated from its sodium salt by the addition of a strong acid like HCl. This step is crucial for the subsequent extraction into an organic solvent.

  • Extraction with Chloroform: Chloroform is an effective solvent for extracting the moderately polar carboxylic acid from the aqueous solution.

  • Column Chromatography: This purification technique separates the desired product from any unreacted starting material or byproducts based on their differential adsorption to the silica gel stationary phase.

Derivatization and Therapeutic Potential

The true potential of this compound lies in its utility as a scaffold for generating a diverse library of derivatives. The carboxylic acid functional group is a versatile handle for derivatization, most commonly through the formation of amides and esters.

General Derivatization Strategies

Diagram of Derivatization Pathways:

Derivatization_Pathways Core This compound Amide Amide Derivatives Core->Amide Amide Coupling (e.g., EDC, HOBt, Amine) Ester Ester Derivatives Core->Ester Esterification (e.g., Acid catalyst, Alcohol) Other Other Derivatives Core->Other Further Modifications

Caption: Key derivatization pathways for this compound.

Protocol 2: General Procedure for Amide Synthesis

  • Activation of Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for a short period to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with aqueous solutions to remove the coupling reagents and byproducts. Dry the organic layer, remove the solvent, and purify the resulting amide derivative by column chromatography or recrystallization.

Potential Therapeutic Applications

While specific derivatives of this compound are not extensively reported in the readily available literature, the broader class of aryl propionic and phenoxypropanoic acid derivatives have demonstrated a wide range of biological activities.[3] These findings provide a strong rationale for the exploration of derivatives of our core compound in the following therapeutic areas:

3.2.1. Anti-inflammatory Agents

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[4]

  • Potential Mechanism: Derivatives of this compound could be designed to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. This selectivity could lead to a reduction in the gastrointestinal side effects associated with non-selective NSAIDs.[4]

3.2.2. Anticancer Agents

Several studies have highlighted the anticancer potential of novel propanoic acid derivatives.[5][6] The mechanisms can be varied, including the induction of apoptosis and cell cycle arrest.

  • Design Strategy: By incorporating pharmacophores known to interact with cancer-related targets, such as specific kinases or protein-protein interaction domains, novel anticancer agents can be developed from the this compound scaffold. For instance, the synthesis of chalcone-benzimidazolium salts derived from a trimethoxyphenyl group has shown promising cytotoxic activity against various human tumor cell lines.[7]

3.2.3. Neuroprotective Agents

There is growing interest in the neuroprotective effects of phenolic acid derivatives.[8] These compounds can exert their effects through various mechanisms, including antioxidant activity and modulation of neuronal signaling pathways.

  • Hypothesized Action: The 2,5-dimethoxy substitution pattern on the aromatic ring of the core compound could contribute to its antioxidant properties. Derivatives could be designed to cross the blood-brain barrier and protect neuronal cells from oxidative stress-induced damage, a key pathological feature of many neurodegenerative diseases. For example, certain phenoxyindole derivatives have been shown to protect neuronal cells from Aβ-induced cell death.[8]

Future Directions and Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. While the broader class of related compounds has demonstrated significant therapeutic potential, a dedicated and systematic investigation into the synthesis and biological evaluation of its direct derivatives is warranted.

Future research should focus on:

  • Library Synthesis: The generation of diverse libraries of amide and ester derivatives of this compound.

  • Biological Screening: Comprehensive screening of these derivatives against a panel of biological targets related to inflammation, cancer, and neurodegenerative diseases.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structures of the derivatives and their biological activities to guide the design of more potent and selective compounds.

  • In Vivo Evaluation: Preclinical evaluation of the most promising candidates in relevant animal models of disease.

References

The Dimethoxybenzene Core: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of dimethoxybenzene (DMB) compounds, a class of aromatic ethers with significant and diverse applications in scientific research and pharmaceutical development. Possessing a benzene ring substituted with two methoxy groups, these seemingly simple molecules offer a rich landscape of chemical reactivity and biological activity. This document moves beyond a cursory overview to deliver field-proven insights into the synthesis, properties, and strategic application of the three key DMB isomers: 1,2-dimethoxybenzene (veratrole), 1,3-dimethoxybenzene (resorcinol dimethyl ether), and 1,4-dimethoxybenzene (hydroquinone dimethyl ether). We will delve into the causal relationships behind experimental choices and provide validated protocols to empower researchers in their drug discovery endeavors.

The Dimethoxybenzene Isomers: A Comparative Overview

The positional isomerism of the methoxy groups on the benzene ring profoundly influences the physicochemical properties and reactivity of each DMB compound. This, in turn dictates their suitability for various applications. All three isomers share the same molecular formula (C₈H₁₀O₂) and molecular weight (138.16 g/mol ).[1]

Property1,2-Dimethoxybenzene (Veratrole)1,3-Dimethoxybenzene1,4-Dimethoxybenzene
CAS Number 91-16-7[2]151-10-0[3]150-78-7[4]
Appearance Colorless liquid[5]Colorless liquid[6]White crystalline solid[7]
Melting Point 22-23 °C[2]-52 °C[8]54-58 °C[7]
Boiling Point 206-207 °C[2]85-87 °C at 7 mmHg212-213 °C[7]
Density 1.084 g/cm³[2]1.055 g/mL at 25 °C1.053 g/cm³ at 25°C[7]
Solubility Slightly soluble in water; soluble in organic solvents[9]Slightly soluble in water[8]Slightly soluble in water; very soluble in ether and benzene[7]
Odor Pleasant, aromatic[5]Powerful, sweet-earthy, nut-like[10]Sweet, floral[11]

The distinct physical states of the isomers at room temperature are a direct consequence of their molecular symmetry and intermolecular forces. The high symmetry of 1,4-dimethoxybenzene allows for efficient crystal packing, resulting in its solid state and higher melting point compared to its liquid isomers.

Strategic Synthesis of Dimethoxybenzenes

The choice of synthetic route for DMBs is dictated by the availability of starting materials and the desired isomer. The Williamson ether synthesis and its variations are the most common and reliable methods.

Synthesis of 1,2-Dimethoxybenzene (Veratrole) from Catechol

A robust and scalable method for the preparation of veratrole involves the methylation of catechol.[9] This electrophilic substitution reaction is driven by the nucleophilicity of the phenoxide ions formed in situ.

Experimental Protocol:

  • To a well-stirred mixture of catechol (1.0 eq), sodium hydrosulphite (0.26 eq), and ethanol, add aqueous sodium hydroxide (40%) dropwise over 3 hours at 18-22 °C. The sodium hydroxide acts as a base to deprotonate the hydroxyl groups of catechol, forming the more nucleophilic phenoxide. The sodium hydrosulphite is added to prevent oxidation of the catechol.

  • To this mixture, add dimethyl sulfate (2.6 eq) dropwise, maintaining the temperature between 18-22 °C. Dimethyl sulfate is a potent methylating agent. The reaction is exothermic and requires careful temperature control to prevent side reactions.

  • After the addition is complete, add ice to the reaction mixture and leave it to stir overnight at room temperature. The addition of ice quenches the reaction and helps to precipitate the product.

  • Extract the product with diethyl ether. The organic layer contains the desired 1,2-dimethoxybenzene.

  • Wash the ether extract with water to remove any remaining inorganic salts and base.

  • Dry the organic layer over anhydrous sodium sulfate and distill to obtain pure veratrole.[9]

Caption: Synthesis of 1,2-Dimethoxybenzene from Catechol.

Synthesis of 1,4-Dimethoxybenzene from Hydroquinone

Similarly, 1,4-dimethoxybenzene can be synthesized from hydroquinone using various methylating agents, with dimethyl sulfate being a common choice due to its reactivity under mild conditions.[12]

Chemical Reactivity and Applications in Drug Discovery

The electron-donating nature of the methoxy groups activates the benzene ring towards electrophilic aromatic substitution, making DMBs valuable starting materials for the synthesis of more complex molecules.[2][7]

1,2-Dimethoxybenzene (Veratrole)

Veratrole's electron-rich nature makes it a versatile building block in organic synthesis.[2] It readily undergoes electrophilic substitution reactions, such as bromination with N-bromosuccinimide (NBS) to yield 4-bromoveratrole.[2] This reactivity has been harnessed in the synthesis of various pharmaceutical compounds, including Domipizone.[2][9] Furthermore, its stable and reactive nature makes it an ideal starting material for the production of medicinal substances.[5] Beyond pharmaceuticals, veratrole is utilized in the fragrance industry and in the synthesis of polymers and resins, where it can enhance thermal stability and mechanical properties.[5][13]

1,3-Dimethoxybenzene

1,3-Dimethoxybenzene is a key intermediate in the synthesis of chemicals, flavors, and fragrances.[6] It has been employed in the synthesis of novel oxathiane spiroketal donors, which are of interest in glycosylation reactions.[3] In the realm of peptide chemistry, 1,3-dimethoxybenzene has been shown to suppress side reactions during the cleavage of peptides from Rink amide resin by preventing the formation of carbocations.[14]

1,4-Dimethoxybenzene

This isomer is a cornerstone in both pharmaceutical and organic synthesis.[15] It serves as a crucial intermediate in the production of various active pharmaceutical ingredients (APIs), including methoxamine.[11][15] Its predictable reactivity makes it a valuable component in the development of dyes and other specialized chemicals.[15] In the cosmetic industry, it is used in perfumes and soaps and has been investigated for its potential as a weathering agent in paints and plastics.[11][16]

Biological Activities of Dimethoxybenzene Derivatives

The dimethoxybenzene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.

Anticancer and Antioxidant Properties

Derivatives of 1,4-dimethoxybenzene have shown significant potential as anticancer and antioxidant agents.[17] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit tubulin polymerization, a critical process in cell division.[18][19] For example, novel trimethoxyphenyl-based analogues have demonstrated potent cytotoxic activity against hepatocellular carcinoma (HepG2) cells.[18]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic potential of a compound.

  • Seed cancer cells (e.g., HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the dimethoxybenzene derivative for a specified period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included.

  • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial and Antifungal Activities

Dimethoxybenzene derivatives have also been investigated for their antimicrobial and antifungal properties.[20] For instance, 3,5-dimethoxybenzaldehyde has demonstrated potent antifungal activity against specific fungal mutants, suggesting a targeted mechanism of action.[20]

Other Biological Effects

1,4-Dimethoxybenzene has been reported to have anti-anxiety effects.[21] It is also an endogenous metabolite found in various plants and even in humans.[4][8][22]

Conclusion

The dimethoxybenzene core represents a versatile and valuable scaffold in the landscape of drug discovery and development. The distinct properties of its three isomers provide a rich chemical space for the synthesis of novel compounds with a wide range of biological activities. A thorough understanding of their synthesis, reactivity, and biological potential, as outlined in this guide, is crucial for researchers and scientists aiming to leverage these compounds in the creation of next-generation therapeutics. The provided protocols offer a starting point for the practical application of this knowledge in a laboratory setting.

References

Unlocking the Therapeutic Potential of Aryloxyalkanoic Acids: A Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aryloxyalkanoic acid scaffold represents a versatile and enduring chemical motif in medicinal chemistry. Initially recognized for its application in herbicides and later as hypolipidemic agents, this structural class has emerged as a rich source of modulators for a diverse array of biological targets.[1] Their therapeutic potential extends from metabolic disorders and neurodegenerative diseases to brain injury and oncology. This guide provides an in-depth exploration of the core molecular targets of aryloxyalkanoic acids, grounded in mechanistic insights and validated experimental approaches. We will dissect the key signaling pathways, present quantitative data for structure-activity relationship (SAR) analysis, and provide actionable experimental protocols for target validation, empowering researchers to navigate the complexities of developing novel therapeutics from this promising chemical class.

Introduction: The Aryloxyalkanoic Acid Scaffold

Aryloxyalkanoic acids are characterized by an aryloxy group linked to an alkanoic acid moiety via an ether bond. This simple chemical architecture allows for extensive synthetic modification, enabling the fine-tuning of physicochemical properties and biological activity.[2][3] Historically, compounds like clofibrate were pivotal in establishing the therapeutic concept of targeting lipid metabolism.[1] The journey from agricultural chemicals to sophisticated multi-target agents for complex human diseases like Alzheimer's showcases the scaffold's remarkable adaptability.[4][5] This guide focuses on the molecular mechanisms that underpin their diverse pharmacological profiles.

The Primary Target Family: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. They are central regulators of lipid and glucose homeostasis, energy metabolism, and inflammation.[5][6] Aryloxyalkanoic acids are well-established as potent PPAR agonists, and this interaction represents their most characterized mechanism of action.[7]

Mechanism of PPAR Activation

Upon binding to a ligand such as an aryloxyalkanoic acid, the PPAR undergoes a conformational change. This triggers the dissociation of corepressor proteins and the recruitment of coactivators. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8]

PPAR_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus A Aryloxyalkanoic Acid (Ligand) PPAR PPARα/γ/δ A->PPAR Binding CoRep Corepressor PPAR->CoRep Dissociation CoAct Coactivator PPAR->CoAct Recruitment PPAR_N PPAR PPAR->PPAR_N Translocation RXR RXR RXR_N RXR RXR->RXR_N Translocation PPAR_N->RXR_N PPRE PPRE (DNA Promoter Region) Gene Target Gene Transcription (e.g., CPT1, GLUT4)

Caption: PPAR signaling pathway activated by an aryloxyalkanoic acid ligand.

PPAR Isoform Selectivity and Therapeutic Implications

The PPAR family comprises three main subtypes—α, γ, and β/δ—with distinct tissue expression and physiological roles.[5]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation. Fibrate drugs, a subclass of aryloxyalkanoic acids, are primarily PPARα agonists used to treat dyslipidemia.[8]

  • PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis and plays a critical role in insulin sensitivity and glucose homeostasis.[8] Thiazolidinediones (TZDs), while not aryloxyalkanoic acids, are potent PPARγ agonists used to treat type 2 diabetes. The development of aryloxyalkanoic acids with partial or dual PPARγ agonism is a key strategy to achieve glycemic control with a potentially better safety profile.[9]

  • PPARβ/δ: Expressed ubiquitously, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in wound healing and inflammation.

The development of dual PPARα/γ agonists is a highly pursued strategy to simultaneously address dyslipidemia and insulin resistance, common components of metabolic syndrome.[9]

CompoundTarget(s)EC50 (µM)Emax (%)Therapeutic IndicationReference
(S)-5PPARα (full)0.126 ± 0.01186 ± 4Metabolic Disease, Alzheimer's[5]
PPARγ (partial)1.54 ± 0.2438.7[5]
GW2331PPARα / PPARγHigh-affinity ligandNot specifiedDyslipidemia[10]
Wy-14643PPARαReference Drug100 (Reference)Dyslipidemia (Research)[7]
RosiglitazonePPARγReference Drug100 (Reference)Type 2 Diabetes[7]

Enzymatic Targets in Metabolism and Neuromodulation

Beyond nuclear receptors, aryloxyalkanoic acids directly engage key enzymes involved in metabolic and signaling pathways.

Acetyl-CoA Carboxylase (ACC)

Several aryloxyphenoxy alkanoic acids act as inhibitors of ACC, the rate-limiting enzyme in fatty acid synthesis.[11] ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is not only a building block for new fatty acids but also a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for oxidation. By inhibiting ACC, these compounds reduce malonyl-CoA levels, which simultaneously halts fatty acid synthesis and promotes fatty acid oxidation.[12] This dual action makes ACC a compelling target for metabolic diseases and oncology, where cancer cells often exhibit upregulated lipid synthesis.[11]

Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH increases the endogenous levels of these signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Certain aryloxyacetic acid derivatives have been identified as dual PPAR agonists and FAAH inhibitors.[5][6] This multi-target profile is particularly attractive for treating complex neurodegenerative diseases like Alzheimer's, where both metabolic dysregulation and neuroinflammation are key pathological features.[5]

FAAH_Inhibition cluster_synapse Synaptic Cleft / Postsynaptic Neuron Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Binding & Activation Inactive Inactive Metabolites FAAH->Inactive Signaling Downstream Signaling (e.g., Neuroprotection, Analgesia) CB1R->Signaling Inhibitor Aryloxyalkanoic Acid Inhibitor Inhibitor->FAAH Inhibition

Caption: Mechanism of FAAH inhibition by aryloxyalkanoic acids.

Targets in Neuroinflammation and Brain Injury

Aryloxyalkanoic acids have shown significant promise in models of acute brain injury and chronic neuroinflammation. Their mechanisms in the central nervous system (CNS) are multifaceted.

Attenuation of Astrocyte Swelling

In blunt and ischemic brain injuries, cytotoxic edema, characterized by astrocyte swelling, is a major contributor to secondary damage.[13] Specific (indanyloxy)alkanoic acids have demonstrated a marked ability to inhibit this swelling in vitro and reduce mortality and morbidity in preclinical models of brain injury.[13] This effect is thought to be mediated by the modulation of ion transport systems in astrocytes, representing a therapeutic target distinct from their metabolic roles. Importantly, derivatives have been developed that retain this neuroprotective activity while being devoid of the diuretic effects seen with parent compounds like ethacrynic acid.[13]

Modulation of Microglial Activation

Microglia, the resident immune cells of the CNS, can adopt different phenotypes: a pro-inflammatory (M1) state that releases cytotoxic factors, or an anti-inflammatory (M2) state that promotes tissue repair.[14] Dysregulation of microglial activation is a hallmark of neurodegenerative diseases. Natural compounds with structures related to aryloxyalkanoic acids can modulate microglial polarization, often by inhibiting pro-inflammatory signaling pathways like NF-κB.[14][15] Lauric acid, a fatty acid, has been shown to attenuate microglial activation via the G protein-coupled receptor GPR40, suggesting that related G-protein coupled receptors could be targets for aryloxyalkanoic acids in the context of neuroinflammation.[16]

Experimental Protocols for Target Identification and Validation

A rigorous, multi-step approach is essential to validate the therapeutic targets of novel aryloxyalkanoic acid derivatives. The following protocols provide a framework for a self-validating experimental cascade.

Protocol: PPAR Reporter Gene Assay

Objective: To quantify the functional activation of PPARα and PPARγ by a test compound. This is a cell-based assay that measures the compound's ability to induce transcription from a PPRE-driven reporter gene.

Methodology:

  • Cell Culture: Culture HEK293T or a similar human cell line in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Maintain at 37°C in a 5% CO₂ incubator.

  • Transient Transfection:

    • Seed cells into 96-well plates at a density of 2 x 10⁴ cells/well.

    • After 24 hours, co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine 3000).

    • The DNA mixture per well should include:

      • An expression vector for the full-length human PPARα or PPARγ.

      • A reporter plasmid containing multiple PPRE sequences upstream of a luciferase gene (e.g., pGL3-PPRE).

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing the aryloxyalkanoic acid test compound at various concentrations (e.g., 8-point, 3-fold serial dilution from 30 µM).

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM Wy-14643 for PPARα, 1 µM Rosiglitazone for PPARγ).

  • Luciferase Assay:

    • After 18-24 hours of incubation with the compound, lyse the cells.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal activation) and Emax (maximal activation relative to the positive control).

Causality and Validation: This assay directly links compound binding to functional transcriptional activation, a key step in the proposed mechanism. A clear dose-response curve validates a specific interaction with the PPAR pathway. Running assays for both α and γ isoforms allows for selectivity profiling.

Protocol: FAAH Inhibition Assay

Objective: To measure the direct inhibitory effect of a test compound on FAAH enzyme activity.

Methodology:

  • Enzyme and Substrate Preparation:

    • Use recombinant human FAAH or a rat brain homogenate as the enzyme source.

    • Prepare a stock solution of a suitable fluorescent substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA).

  • Assay Procedure:

    • Perform the assay in a 96-well black flat-bottom microtiter plate.

    • To each well, add:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

      • Test compound at various concentrations.

      • FAAH enzyme preparation.

    • Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the AAMCA substrate.

    • Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over time at 37°C using a plate reader. The signal corresponds to the release of the fluorescent 7-amino-4-methylcoumarin (AMC) product.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each concentration.

    • Plot the percent inhibition (relative to a vehicle control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (concentration for 50% inhibition) by fitting the data to a suitable dose-response curve.

Causality and Validation: This is a direct biochemical assay that confirms the compound's ability to block the catalytic activity of the target enzyme. It isolates the enzyme-inhibitor interaction from other cellular processes, providing direct evidence of target engagement.

Caption: A validated experimental workflow for aryloxyalkanoic acid drug discovery.

Conclusion and Future Directions

Aryloxyalkanoic acids are a structurally privileged class of compounds with a proven ability to modulate key targets in human disease. Their primary interactions with PPAR isoforms have established them as foundational tools for treating metabolic disorders. However, the expanding landscape of identified targets—including metabolic enzymes like ACC and FAAH, and CNS targets related to neuroinflammation and cytotoxic edema—points to a much broader therapeutic horizon. The future of drug discovery with this scaffold lies in leveraging medicinal chemistry to design multi-target agents with tailored selectivity profiles. For instance, developing brain-penetrant dual PPARγ/FAAH inhibitors could offer a novel, disease-modifying approach for Alzheimer's disease. Similarly, creating non-diuretic derivatives that specifically target astrocyte swelling could revolutionize the treatment of acute brain trauma. The robust experimental workflows outlined herein provide the necessary tools to rigorously validate these next-generation therapeutics and unlock the full potential of the aryloxyalkanoic acid core.

References

Methodological & Application

Application Notes and Protocols for 3-(2,5-Dimethoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the experimental protocols for the utilization of 3-(2,5-Dimethoxyphenoxy)propanoic acid, a versatile arylpropionic acid derivative with significant potential in pharmacological research and drug discovery. As a member of a class of compounds known for its anti-inflammatory properties and as a scaffold for molecules targeting G-protein coupled receptors (GPCRs), this document provides a foundational framework for investigating its biological activities.[1][2] We present detailed, step-by-step protocols for the preparation of the compound, and for conducting in vitro assays to assess its cytotoxicity, anti-inflammatory effects, and potential interaction with GPCRs. This guide is intended to empower researchers to explore the therapeutic promise of this compound with scientific rigor.

Introduction: The Scientific Context of this compound

This compound belongs to the arylpropionic acid class of molecules, a group that includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[2] The core structure, featuring a propanoic acid moiety attached to an aromatic ring, is a privileged scaffold in medicinal chemistry. The dimethoxy substitution on the phenyl ring of this compound is anticipated to modulate its electronic and steric properties, potentially influencing its biological activity and target specificity.

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly those designed to interact with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes and a major target for drug development.[3] The protocols outlined herein provide a starting point for characterizing the bioactivity of this compound and its derivatives.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[4][5]
Molecular Weight 210.23 g/mol [4]
Melting Point 66-69 °C[5]
Appearance Solid
Functional Group Carboxylic Acid

Preparation and Handling

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding ethyl ester.[3][6]

Protocol 1: Synthesis via Hydrolysis

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-(2,5-dimethoxyphenyl)propionate in a mixture of 10% (w/v) aqueous sodium hydroxide (NaOH) and methanol.

  • Reflux: Heat the mixture at reflux for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: After cooling the reaction mixture to room temperature, acidify it with half-concentrated hydrochloric acid (HCl) until the pH is acidic.

  • Extraction: Extract the aqueous mixture with chloroform or another suitable organic solvent (3 x 15 mL).

  • Drying and Concentration: Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

  • Purification: The crude product can be further purified by column chromatography on silica gel to yield the final product.[6]

Stock Solution Preparation and Storage

For biological assays, it is crucial to prepare a concentrated stock solution of the compound.

  • Solvent Selection: Due to its organic nature, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution.

  • Preparation: Accurately weigh the desired amount of this compound and dissolve it in an appropriate volume of DMSO to achieve a stock concentration of, for example, 10 mM or 100 mM. Ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

In Vitro Biological Assays

The following protocols are designed to assess the fundamental biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

Before evaluating the pharmacological effects of a compound, it is imperative to determine its cytotoxic profile to ensure that the observed effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cell line overexpressing a target GPCR) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in cell culture medium. Treat the cells with various concentrations of the compound for 24-48 hours. Include a vehicle control (DMSO) at the same concentration as in the highest compound concentration.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

Arylpropionic acid derivatives are known for their anti-inflammatory effects.[1][2] This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 3: Inhibition of Nitric Oxide Production

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).[11]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

GPCR Interaction: Competitive Binding Assay

Given its structural properties, this compound can be investigated as a ligand for GPCRs.[3] A competitive binding assay is a fundamental method to determine the affinity of a test compound for a receptor. This protocol provides a general framework, which should be adapted based on the specific GPCR of interest and the availability of a radiolabeled or fluorescently-labeled known ligand.

Protocol 4: GPCR Competitive Binding Assay (Conceptual Framework)

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a labeled ligand (radiolabeled or fluorescent), and varying concentrations of this compound (the competitor).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligand.

  • Separation of Bound and Free Ligand: Separate the membrane-bound labeled ligand from the unbound ligand. This is typically done by rapid filtration through a filter plate that retains the cell membranes.

  • Detection: Quantify the amount of labeled ligand bound to the membranes. For radioligands, this is done using a scintillation counter. For fluorescent ligands, a fluorescence plate reader is used.

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled competitor. This will generate a competition curve from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Interpretation and Visualization

Data Presentation

All quantitative data should be presented in a clear and organized manner. Below is an example table for summarizing the results of the described assays.

AssayEndpointResult (e.g., IC₅₀, % Inhibition)
MTT Cytotoxicity CC₅₀> 100 µM
Nitric Oxide Inhibition IC₅₀[Insert Value] µM
GPCR Binding Ki[Insert Value] nM or µM
Experimental Workflow Visualization

Visualizing the experimental workflow can enhance understanding and reproducibility.

Experimental_Workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays synthesis Synthesis of This compound stock Stock Solution Preparation (DMSO) synthesis->stock cytotoxicity Cytotoxicity Assay (MTT) stock->cytotoxicity inflammation Anti-inflammatory Assay (NO Production) stock->inflammation gpcr GPCR Binding Assay (Competitive) stock->gpcr

Caption: General experimental workflow for the biological evaluation of this compound.

Signaling Pathway Visualization

Understanding the potential mechanism of action is crucial. The following diagram illustrates a simplified inflammatory signaling pathway that can be investigated.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Compound 3-(2,5-Dimethoxyphenoxy) propanoic acid Compound->NFkB Potential Inhibition

Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and interaction with GPCRs, researchers can gain valuable insights into its therapeutic promise. Future studies could expand upon these foundational assays to explore its effects on other inflammatory mediators (e.g., cytokines, prostaglandins), investigate its mechanism of action in more detail (e.g., through Western blotting for key signaling proteins), and assess its efficacy in in vivo models of inflammation or other relevant disease states. The versatility of this compound as a chemical scaffold also opens up avenues for the synthesis of novel derivatives with enhanced potency and selectivity.

References

Application Notes & Protocols: Evaluating 3-(2,5-Dimethoxyphenoxy)propanoic Acid in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development.[1][2] This document provides a comprehensive guide for the initial evaluation of 3-(2,5-Dimethoxyphenoxy)propanoic acid as a potential antimicrobial drug candidate. While this compound is a known plant metabolite and a versatile building block in organic synthesis, its antimicrobial properties have not been extensively reported.[3] These application notes, therefore, present a structured, field-proven framework for researchers, scientists, and drug development professionals to conduct a primary assessment of its efficacy and safety. The protocols herein are grounded in established standards from authorities such as the Clinical and Laboratory Standards Institute (CLSI) and are designed to generate the foundational data required for a go/no-go decision in an early-stage drug discovery pipeline.[4][5]

Introduction: The Case for Screening Novel Phenoxyalkanoic Acids

This compound is an aromatic carboxylic acid belonging to the aryloxyalkanoic acid class of compounds.[6] This structural motif is present in a variety of biologically active molecules, underscoring its potential as a pharmacophore.[6] The rationale for investigating this specific molecule stems from the urgent need to screen diverse chemical libraries to identify novel mechanisms of action against multidrug-resistant pathogens.[7][8] Phenoxypropanoic acid derivatives can be synthesized with relative ease, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.[6]

This guide outlines a three-phase experimental workflow designed to rigorously assess the antimicrobial potential of this compound:

  • Phase 1: Primary Screening: Determination of in vitro antimicrobial activity against a panel of clinically relevant bacteria.

  • Phase 2: Safety Profiling: Assessment of cytotoxicity against mammalian cell lines to establish a preliminary therapeutic index.

  • Phase 3: Mechanistic Insight: Initial studies to elucidate the potential mechanism of action if significant antimicrobial activity is observed.

This structured approach ensures that resources are directed toward compounds that demonstrate both efficacy and a viable safety profile, a critical consideration in modern antimicrobial development.[9][10][11]

Synthesis and Characterization of the Lead Compound

Before biological evaluation, ensuring the purity and identity of the test compound is paramount. This compound can be reliably synthesized via the hydrolysis of its corresponding ethyl ester.[3][12]

Protocol 2.1: Synthesis via Ester Hydrolysis
  • Reaction Setup: Dissolve ethyl 3-(2,5-dimethoxyphenyl)propionate in a mixture of aqueous sodium hydroxide (10% w/v) and methanol.[12]

  • Reflux: Heat the mixture at reflux for 12 hours to ensure complete hydrolysis of the ester.[12]

  • Acidification: After cooling the solution, acidify it with hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Extraction: Extract the product from the aqueous solution using an organic solvent such as chloroform or ethyl acetate.[12]

  • Purification: Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄), concentrate in vacuo, and purify the residue using column chromatography on silica gel.[12]

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The melting point should be consistent with literature values (339–340 K).[12]

Phase 1: Antimicrobial Susceptibility Testing

The foundational step in evaluating any new compound is to determine its direct antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[13][14]

Workflow for Antimicrobial Candidate Evaluation

G cluster_0 Phase 1: Efficacy cluster_1 Phase 2: Safety cluster_2 Phase 3: Mechanism start Synthesize & Purify This compound mic Determine MIC (Broth Microdilution) start->mic decision Active & Non-Toxic? mic->decision cytotoxicity Assess Cytotoxicity (MTT & LDH Assays) cytotoxicity->decision moa Preliminary MOA Studies (e.g., Time-Kill, Macromolecular Synthesis) proceed Proceed to Lead Optimization moa->proceed decision->moa Yes stop Stop Development decision->stop No

References

The Versatile Synthon: Harnessing 3-(2,5-Dimethoxyphenoxy)propanoic Acid in the Pursuit of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among these, 3-(2,5-Dimethoxyphenoxy)propanoic acid has emerged as a synthon of significant interest, particularly in the development of ligands for G-protein coupled receptors (GPCRs). Its unique structural features—a dimethoxy-substituted aromatic ring coupled with a flexible propanoic acid side chain—provide a versatile platform for derivatization and molecular exploration.

This technical guide offers an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the rationale behind its use, provide detailed protocols for its synthesis, and, most critically, illustrate its application in the construction of pharmaceutically relevant scaffolds, such as analogs of the α1-adrenoceptor antagonist, naftopidil.

The Strategic Advantage of the this compound Scaffold

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical functionalities. The electron-donating methoxy groups on the phenyl ring influence the electronic properties of the aromatic system, which can be crucial for establishing π-stacking interactions within biological targets. The carboxylic acid moiety serves as a convenient handle for a variety of chemical transformations, most notably amide bond formation, a cornerstone of medicinal chemistry.[1] This allows for the straightforward coupling of this scaffold to a diverse range of amine-containing fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of the Building Block: A Protocol for this compound

A common and efficient method for the preparation of this compound involves the hydrolysis of its corresponding ethyl ester. This straightforward procedure provides high yields of the desired carboxylic acid, ready for subsequent applications.

Experimental Protocol: Hydrolysis of Ethyl 3-(2,5-Dimethoxyphenoxy)propanoate

Materials:

  • Ethyl 3-(2,5-dimethoxyphenoxy)propanoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Chloroform (CHCl3) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography (optional)

  • Standard laboratory glassware and equipment (reflux condenser, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-(2,5-dimethoxyphenoxy)propanoate (e.g., 3.2 g, 13.4 mmol) in a mixture of 10% (w/v) aqueous sodium hydroxide (30 mL) and methanol (8 mL).

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: After cooling the reaction mixture to room temperature, carefully add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (pH ~2-3). A precipitate of the carboxylic acid may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., diethyl ether/chloroform, 1:1 v/v) to afford the pure product as colorless needles. A typical yield for this reaction is around 89%.[2]

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
AppearanceColorless needles
Melting Point339–340 K

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structure and purity of the synthesized compound.

Core Application: Synthesis of Naftopidil Analogs via Amide Coupling

A prime application of this compound is in the synthesis of naftopidil analogs. Naftopidil is an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia. The synthesis of these analogs typically involves the amide coupling of this compound with a suitable piperazine derivative.

Experimental Protocol: Amide Coupling with 1-(2-methoxyphenyl)piperazine

This protocol describes a general procedure for the amide coupling of this compound with 1-(2-methoxyphenyl)piperazine, a key fragment in many naftopidil analogs.

Materials:

  • This compound

  • 1-(2-methoxyphenyl)piperazine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware and equipment

Procedure:

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to an hour to form the active ester intermediate.

  • Amine Addition: To the activated acid solution, add 1-(2-methoxyphenyl)piperazine (1.0 eq) followed by the dropwise addition of a base such as triethylamine (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO3 solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure naftopidil analog.

Table 2: Representative Reagents and Conditions for Amide Coupling

ParameterConditionRationale
Coupling AgentsEDC·HCl / HOBtForms a highly reactive O-acylisourea intermediate that is readily attacked by the amine. HOBt suppresses side reactions and reduces racemization.
SolventDMF or Dichloromethane (DCM)Aprotic polar solvents that effectively dissolve the reactants.
BaseTEA or DIPEAActs as a proton scavenger to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.
TemperatureRoom TemperatureGenerally sufficient for amide bond formation with activated carboxylic acids.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH {R-COOH | this compound} ActiveEster {Active Ester Intermediate} RCOOH->ActiveEster + EDC EDC {EDC | Carbodiimide} Amide {R-CONR'R'' | Naftopidil Analog} ActiveEster->Amide + R'R''NH Amine {R'R''NH | Piperazine Derivative}

Conclusion and Future Perspectives

This compound stands as a testament to the power of well-designed building blocks in accelerating the pace of organic synthesis and drug discovery. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The protocols detailed herein provide a solid foundation for researchers to utilize this synthon in their own synthetic endeavors. As the quest for novel therapeutics continues, the strategic application of such versatile intermediates will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Arylpropionic acid derivatives represent a significant class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with prominent members including Ibuprofen, Naproxen, and Ketoprofen.[1][2] These compounds are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[2] Structurally, they are characterized by a propanoic acid moiety attached to an aryl group, which often includes a stereocenter at the alpha-carbon. The therapeutic activity of these "profens" is primarily associated with the (S)-enantiomer, making the control of stereochemistry and overall purity critical for ensuring safety and efficacy.[1]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the quality control of these drug substances and their formulated products.[3][4] Its precision, resolution, and sensitivity make it ideal for both quantifying the active pharmaceutical ingredient (API) and detecting process-related impurities or degradation products.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and implementing robust HPLC methods for both achiral and chiral analysis of propanoic acid derivatives. We will delve into the causality behind methodological choices, from mobile phase pH control to column selection, and provide detailed, field-proven protocols that are grounded in pharmacopeial standards and regulatory guidelines.

The Chromatographic Challenge: Understanding the Analyte

Propanoic acid derivatives are, by their nature, weak acids. This characteristic is the single most important factor governing their behavior in Reversed-Phase HPLC (RP-HPLC), the most common analytical mode.

The Role of pH and pKa: The retention of an ionizable compound in RP-HPLC is highly dependent on the pH of the mobile phase relative to the compound's pKa.[5] For a carboxylic acid, the relationship is straightforward:

  • At a pH well below the pKa (~2 units below): The carboxylic acid group is fully protonated (R-COOH) and the molecule is neutral. In this state, it is more hydrophobic and will be strongly retained on a non-polar C18 or C8 stationary phase.

  • At a pH well above the pKa (~2 units above): The carboxylic acid is deprotonated (R-COO⁻) and exists as a negatively charged carboxylate ion. This ionic form is much more polar and will have very little retention, eluting quickly from the column.

Controlling the mobile phase pH with a suitable buffer is therefore not merely a suggestion but a requirement for achieving reproducible and robust separations.[6][7] For most propanoic acid derivatives, a mobile phase pH between 2.5 and 4.0 is ideal to ensure the analyte is in its non-ionized form, leading to good retention and sharp, symmetrical peaks.[6][8] Using an unbuffered mobile phase can lead to significant peak tailing and retention time drift.

General Analytical Workflow

A successful HPLC analysis follows a structured workflow, from initial sample handling to final data interpretation. Each step must be carefully considered to ensure the integrity of the results.

HPLC_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Acquisition (Drug Substance or Product) Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample->Prep Vial Transfer to HPLC Vial Prep->Vial Inject Injection into HPLC System Vial->Inject Method Execution Separate Chromatographic Separation Inject->Separate Detect Detection (e.g., UV-Vis) Separate->Detect Integrate Peak Integration Detect->Integrate Data Acquisition SST System Suitability Test (SST) Verification Integrate->SST Quant Quantification (Assay, Impurities) SST->Quant Report Report Quant->Report Final Report

Caption: General workflow for HPLC analysis.

Protocol 1: Achiral Assay and Impurity Profiling of Ibuprofen

This protocol describes a standard RP-HPLC method for determining the potency (assay) of Ibuprofen and separating it from potential impurities. Such a method is a cornerstone of quality control in pharmaceutical manufacturing.

Scientific Rationale
  • Column: A C18 column is the workhorse for RP-HPLC. Its long alkyl chains provide strong hydrophobic retention for the neutral form of ibuprofen, allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase: A mixture of acetonitrile and a low-pH phosphate buffer is used. Acetonitrile is the organic modifier that elutes the analyte from the column. The phosphate buffer maintains a constant pH of ~3.0, well below the pKa of ibuprofen (~4.5), ensuring it remains in its protonated, well-retained form.[5] This prevents peak tailing and ensures reproducible retention times.

  • Detection: Ibuprofen's phenyl group contains a chromophore that absorbs UV light. A detection wavelength of 220 nm provides high sensitivity for both the main compound and related impurities.

Materials and Equipment
  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)[9][10]

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Ibuprofen Reference Standard (RS) and sample

Detailed Step-by-Step Protocol

Step 1: Mobile Phase Preparation (pH 3.0 Phosphate Buffer)

  • Weigh ~1.36 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 using 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • The final mobile phase is a mixture of Acetonitrile : pH 3.0 Buffer (60:40 v/v) . Degas before use.[10]

Step 2: Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 25 mg of Ibuprofen RS into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the stock solution (500 µg/mL).

  • Pipette 10.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain the final concentration of 100 µg/mL.

Step 3: Sample Solution Preparation (100 µg/mL)

  • Accurately weigh an amount of the sample (drug substance or powdered tablets) equivalent to about 25 mg of Ibuprofen into a 50 mL volumetric flask.

  • Add ~30 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.[9]

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[9][10] Discard the first few mL of the filtrate.

Step 4: Chromatographic Conditions & System Suitability

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for hydrophobic retention of NSAIDs.
Mobile Phase Acetonitrile : pH 3.0 Buffer (60:40 v/v)Suppresses ionization of the carboxylic acid group.[5]
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times and reduces viscosity.
Injection Vol. 10 µLStandard volume for analytical scale HPLC.
Detection UV at 220 nmHigh sensitivity for the phenyl chromophore.
Run Time ~15 minutesSufficient to elute the main peak and late-eluting impurities.

System Suitability Test (SST): Before sample analysis, the chromatographic system's performance must be verified. This is a core principle of method validation outlined by pharmacopeias.[11][12] Inject the standard solution six times and evaluate the following parameters.

SST ParameterAcceptance CriteriaAuthority/Reference
Tailing Factor (T) ≤ 1.5USP <621>, Ph. Eur. 2.2.46[11][13]
Theoretical Plates (N) ≥ 2000General chromatographic practice
%RSD of Peak Area ≤ 1.0%ICH Q2(R1)[3][14]
%RSD of Retention Time ≤ 1.0%ICH Q2(R1)[3][14]

Protocol 2: Chiral Separation of a Racemic Profen

Many propanoic acid derivatives are chiral, and often only one enantiomer is therapeutically active.[1][15] Regulatory agencies may require the quantification of the inactive enantiomer (the distomer) as a chiral impurity. This requires a specialized chiral stationary phase (CSP).

Scientific Rationale
  • Chiral Stationary Phase (CSP): Unlike standard C18 columns, CSPs have a chiral selector immobilized on the silica surface. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating profen enantiomers.[4][16] Separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector, which have different energies and stabilities, leading to different retention times.

  • Mobile Phase: Chiral separations often use normal-phase or polar organic modes. A common mobile phase is a mixture of a hydrocarbon (like hexane) with a short-chain alcohol (like isopropanol or ethanol) and a small amount of an acidic modifier (like trifluoroacetic acid, TFA). The alcohol acts as the polar modifier, while the TFA helps to sharpen peaks by interacting with the analyte's carboxylic acid group.

Materials and Equipment
  • HPLC system with UV/Vis or DAD

  • Chiral Column (e.g., polysaccharide-based, such as Chiralcel OD-H or Chiralpak AD)

  • Standard laboratory equipment as listed in Protocol 1

  • HPLC grade Hexane

  • HPLC grade Isopropanol (IPA)

  • Trifluoroacetic Acid (TFA)

  • Racemic Profen Standard and sample

Detailed Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Carefully prepare a mixture of Hexane : Isopropanol : TFA (90:10:0.1 v/v/v) .

  • Caution: Hexane is volatile and flammable. Prepare in a well-ventilated fume hood.

  • Mix thoroughly and degas before use.

Step 2: Standard and Sample Preparation (250 µg/mL)

  • Accurately weigh ~25 mg of the racemic profen standard (or sample) into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 4: Chromatographic Conditions & System Suitability

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralpak AD, 250 x 4.6 mm, 5 µm)Proven selectivity for enantiomers of profens.[16][17]
Mobile Phase Hexane:IPA:TFA (90:10:0.1)Common mobile phase for normal-phase chiral separations.
Flow Rate 0.8 mL/minSlower flow rate often improves chiral resolution.
Column Temp. 25 °CTemperature can significantly affect chiral selectivity.
Injection Vol. 10 µLStandard volume.
Detection UV at 230 nm or analyte λmaxWavelength optimized for the specific profen.
Run Time ~30 minutesSufficient to achieve baseline separation of enantiomers.

System Suitability Test (SST): Inject the racemic standard solution.

SST ParameterAcceptance CriteriaAuthority/Reference
Resolution (Rs) ≥ 1.5 between enantiomer peaksUSP <621>, Ph. Eur. 2.2.46[11][13]
Tailing Factor (T) 0.8 - 1.8USP <621>[18]
%RSD of Peak Areas ≤ 2.0% for each enantiomerICH Q2(R1)[3][14]

Method Validation: Ensuring Trustworthiness

The protocols described must be validated to prove they are suitable for their intended purpose, a requirement of regulatory bodies worldwide.[3][19] Validation provides objective evidence of a method's reliability.

Validation_Pillars cluster_0 Core Validation Parameters (ICH Q2) Method Validated HPLC Method Accuracy Accuracy Closeness to true value Method->Accuracy Precision Precision Repeatability & Intermediate Method->Precision Specificity Specificity Differentiates analyte from interferences Method->Specificity Linearity Linearity Proportional response to concentration Method->Linearity Range Range Upper & lower concentration limits Method->Range LOD_LOQ LOD / LOQ Detection & Quantitation Limits Method->LOD_LOQ Robustness Robustness (Resilience to small changes) Method->Robustness

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

A brief summary of key validation parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or excipients).[14]

  • Linearity: Demonstrates a direct proportional relationship between the concentration of the analyte and the detector signal over a defined range.[14]

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with a known concentration (e.g., spiked placebo).[14][20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).[14][20]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

Conclusion

The successful HPLC analysis of propanoic acid derivatives hinges on a solid understanding of their acidic nature and the principles of reversed-phase chromatography. By carefully controlling mobile phase pH, selecting an appropriate stationary phase (achiral or chiral), and systematically validating the method according to established guidelines, researchers can generate accurate, reliable, and reproducible data. The protocols provided herein serve as a robust starting point for the development of methods for a wide range of "profen" NSAIDs, ensuring the quality and safety of these vital pharmaceutical products.

References

Advanced Gas Chromatography Methods for the Analysis of Volatile Organic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic acids (VOAs), particularly short-chain volatile fatty acids (VFAs), are critical analytes in diverse fields, from monitoring metabolic processes in drug development and microbiology to assessing quality in the food and beverage industry. However, their analysis by gas chromatography (GC) is notoriously challenging due to their high polarity, low volatility, and propensity for strong intermolecular hydrogen bonding, which often leads to poor chromatographic performance. This guide provides a detailed overview of robust GC methodologies for VOA analysis, explaining the causality behind experimental choices. It presents two detailed protocols: a direct injection headspace GC method with a Flame Ionization Detector (GC-FID) for aqueous samples and a solventless headspace solid-phase microextraction (HS-SPME) method with in-situ derivatization coupled to a Mass Spectrometer (GC-MS).

Introduction: The Challenge of Volatile Organic Acids

Volatile organic acids are carboxylic acids that possess sufficient vapor pressure to be analyzed by gas chromatography. This class includes compounds like formic, acetic, propionic, and butyric acid, which are key intermediates and metabolites in many biological systems[1]. Their quantification is essential for monitoring anaerobic digestion, identifying bacterial strains, and studying metabolic pathways affected by disease or drug intervention[2][3].

The primary analytical challenge stems from the carboxyl functional group (-COOH). The presence of an active hydrogen atom leads to high polarity and strong hydrogen bonding capabilities[4][5][6]. When analyzed directly, this results in several chromatographic problems:

  • Poor Peak Shape: Strong interactions with active sites in the GC inlet and column cause significant peak tailing, making accurate integration and quantification difficult[2].

  • Low Volatility: Despite their name, many organic acids require derivatization to become sufficiently volatile for GC analysis without thermal degradation[4][7].

  • Irreversible Adsorption: Highly polar acids can be irreversibly adsorbed onto the column, leading to poor recovery and reproducibility[2].

To overcome these issues, specialized methods involving sample preparation, column chemistry, and chemical derivatization are required.

Methodological Decision Framework

Choosing the correct analytical approach depends on the sample matrix, the concentration of the VOAs, and the specific analytes of interest. The primary decision is whether to analyze the acids directly or to convert them into less polar, more volatile derivatives.

G start Start: VOA Analysis matrix What is the sample matrix? start->matrix aqueous Aqueous (e.g., wastewater, culture media) matrix->aqueous Simple complex Complex / Solid (e.g., tissue, food, sludge) matrix->complex Complex derivatize_q Is derivatization feasible/desirable? aqueous->derivatize_q derivatize Derivatization Required complex->derivatize direct_analysis Direct (Underivatized) Analysis derivatize_q->direct_analysis No derivatize_q->derivatize Yes prep_direct Sample Prep: - Acidification (pH < 2) - Salting Out direct_analysis->prep_direct prep_deriv Sample Prep / Derivatization Method derivatize->prep_deriv column_direct GC Column: - Acid-modified Wax (e.g., FFAP) - Ultra-Inert Wax (e.g., DB-FATWAX UI) prep_direct->column_direct method_direct Method: Headspace GC-FID (See Protocol 1) column_direct->method_direct silylation Silylation (e.g., MSTFA, BSTFA) - Increases volatility - Moisture sensitive prep_deriv->silylation alkylation Alkylation / Esterification - Forms stable esters - Can be done in-vial prep_deriv->alkylation method_deriv Method: HS-SPME GC-MS (See Protocol 2) silylation->method_deriv alkylation->method_deriv G sample 1. Sample Collection (Aqueous Sample) prep 2. Vial Preparation - 2 mL Sample - Add Internal Standard (e.g., 2-Ethylbutyric acid) - Add Salt (e.g., NaCl) - Acidify (e.g., HCl to pH < 2) sample->prep incubation 3. Incubation Place sealed vial in Headspace Autosampler. Incubate at elevated temp (e.g., 80°C for 20 min). prep->incubation injection 4. Headspace Injection Autosampler injects a known volume of the vial's headspace into GC inlet. incubation->injection separation 5. GC Separation Separation on an acid-modified or ultra-inert wax column. injection->separation detection 6. FID Detection Quantification based on peak area relative to internal standard. separation->detection G sample 1. Sample Prep - 1 g sample (e.g., tobacco, sludge) - Place in 20 mL vial reagents 2. Add Reagents - Add Internal Standard - Add Silylation Reagent (e.g., BSTFA) sample->reagents extraction 3. Simultaneous Extraction & Derivatization - Incubate vial (e.g., 70°C) - Expose SPME fiber to headspace. - VOAs volatilize, react with BSTFA, and adsorb to fiber. reagents->extraction desorption 4. Thermal Desorption - Retract fiber and insert into hot GC inlet. - Derivatized VOAs desorb from fiber onto column. extraction->desorption separation 5. GC Separation Separation of TMS-derivatives on a non-polar column (e.g., HP-5ms). desorption->separation detection 6. MS Detection Identification based on mass spectrum. Quantification using specific ions. separation->detection

References

Application Note: Determining the Solubility of 3-(2,5-Dimethoxyphenoxy)propanoic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of 3-(2,5-Dimethoxyphenoxy)propanoic acid in a variety of common organic solvents. The document outlines the theoretical principles governing solubility, presents detailed protocols for both equilibrium and kinetic solubility assays, and includes a table of estimated solubility values based on solvent polarity. Furthermore, this guide offers insights into the causality behind experimental choices, ensuring a robust and reproducible methodology. Visual workflows and a comprehensive reference list are included to support the experimental procedures.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1][2] Its physicochemical properties, particularly its solubility in various organic solvents, are critical parameters for its synthesis, purification, formulation, and biological screening.[3] Understanding the solubility profile of this compound is essential for designing efficient reaction conditions, developing stable formulations, and interpreting the results of in vitro and in vivo studies.

This application note serves as a practical guide to understanding and determining the solubility of this compound. It is designed to provide both the theoretical foundation and the practical steps necessary to generate reliable and reproducible solubility data.

Theoretical Background: The Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like."[4] This principle is rooted in the nature and strength of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the interactions within the solute and solvent must be compensated by the energy released from the formation of new solute-solvent interactions.[5]

Key Factors Influencing Solubility:

  • Polarity: The polarity of both the solute and the solvent is the most significant factor. Polar compounds, which have a net dipole moment due to an uneven distribution of electron density, tend to dissolve in polar solvents. Conversely, nonpolar compounds are more soluble in nonpolar solvents.[4][5] this compound possesses both polar (carboxylic acid and ether groups) and nonpolar (aromatic ring and alkyl chain) regions, suggesting it will exhibit a range of solubilities in different organic solvents.

  • Hydrogen Bonding: The ability of a compound to act as a hydrogen bond donor or acceptor significantly influences its solubility in protic solvents like alcohols. The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor.

  • Molecular Size and Shape: Generally, larger molecules with more complex structures tend to be less soluble than smaller, more compact molecules.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial for predicting and interpreting its solubility.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[2][6]
Molecular Weight 210.23 g/mol [2][6][7]
Appearance White to off-white solid[3]
Melting Point 66-69 °C[6][7][8]
Structure PubChem CID: 66343[2]

Estimated Solubility of this compound in Various Organic Solvents

While experimental determination is the gold standard, a theoretical estimation of solubility based on solvent properties can guide solvent selection for various applications. The following table provides estimated solubility categories for this compound at ambient temperature.

SolventSolvent TypePolarity IndexEstimated SolubilityRationale for Estimation
Methanol Polar Protic5.1Very SolubleThe carboxylic acid and ether groups can form strong hydrogen bonds with methanol.
Ethanol Polar Protic4.3Freely SolubleSimilar to methanol, ethanol's hydroxyl group allows for hydrogen bonding.
Isopropanol Polar Protic3.9SolubleThe increased hydrocarbon character of isopropanol slightly reduces its polarity and solvating power for the polar groups compared to methanol and ethanol.
Acetone Polar Aprotic5.1Freely SolubleAcetone's carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid proton.
Ethyl Acetate Polar Aprotic4.4SolubleThe ester group can accept hydrogen bonds, and the overall polarity is suitable for dissolving the compound.
Dichloromethane Polar Aprotic3.1Sparingly SolubleDichloromethane is a weakly polar solvent and will have limited interaction with the polar functional groups of the solute.
Chloroform Polar Aprotic4.1SolubleChloroform is more polar than dichloromethane and can act as a weak hydrogen bond donor, enhancing solubility.
Toluene Nonpolar2.4Slightly SolubleAs a nonpolar aromatic solvent, toluene will primarily interact with the phenyl ring of the solute, with limited solvation of the polar groups.
Hexane Nonpolar0.1Very Slightly SolubleHexane is a nonpolar aliphatic solvent and will have minimal interaction with the polar functional groups of the solute.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Very SolubleDMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a very effective solvent for this compound.[9][10]
Dimethylformamide (DMF) Polar Aprotic6.4Very SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent capable of accepting hydrogen bonds.

Experimental Protocols for Solubility Determination

Two primary methods for determining solubility are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay. The choice of method depends on the specific application, with equilibrium solubility being more relevant for formulation and biopharmaceutical classification, while kinetic solubility is often used for high-throughput screening in early drug discovery.

Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Preparation: Accurately weigh an excess amount of this compound (e.g., 10 mg) and add it to a glass vial.

  • Solvent Addition: Add a known volume of the selected organic solvent (e.g., 1 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining undissolved particles, filter the aliquot through a 0.22 µm syringe filter into a clean vial. Note: Pre-saturating the filter with the solution can help minimize compound loss due to adsorption.

  • Dilution: If necessary, dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

  • Calculation: Calculate the equilibrium solubility using the following formula, accounting for any dilution factors: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Workflow for Equilibrium Solubility Assay:

Equilibrium_Solubility_Workflow start Start prep Add Excess Solid and Solvent to Vial start->prep equilibrate Incubate with Agitation (24-72h at 25°C) prep->equilibrate separate Settle and Separate Supernatant equilibrate->separate filter Filter Supernatant (0.22 µm filter) separate->filter analyze Quantify Concentration (e.g., HPLC) filter->analyze end End analyze->end

Caption: Workflow for the equilibrium solubility assay.

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous or organic medium. It is a measure of how readily a compound precipitates from a supersaturated solution.

Principle: A small volume of a concentrated stock solution of the compound in a highly polar solvent (e.g., DMSO) is added to the target solvent. The formation of a precipitate is then measured, often by nephelometry (light scattering) or by analyzing the concentration of the dissolved compound after filtration.

Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Selected organic solvents

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader with nephelometry or UV-Vis capabilities

  • Multi-screen solubility filter plates or centrifugation setup

  • HPLC system

Protocol (Nephelometric Method):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

  • Plate Setup: Dispense the selected organic solvents into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations. Note: The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is typically defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Workflow for Kinetic Solubility Assay (Nephelometric):

Kinetic_Solubility_Workflow start Start stock Prepare Concentrated DMSO Stock Solution start->stock add_stock Add Stock Solution to Wells stock->add_stock dispense Dispense Solvents to 96-well Plate dispense->add_stock incubate Incubate with Shaking (1-2h at 25°C) add_stock->incubate measure Measure Light Scattering (Nephelometry) incubate->measure end End measure->end

Caption: Workflow for the kinetic solubility assay.

Safety and Handling

  • Always handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.[11]

Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences its utility in various scientific and industrial applications. This application note provides a comprehensive framework for understanding and determining this property. By applying the theoretical principles and detailed protocols outlined herein, researchers can generate accurate and reliable solubility data, facilitating the effective use of this compound in their work. The provided estimated solubility table serves as a useful starting point for solvent selection, which should be confirmed by experimental determination using the described methods.

References

in vitro assay design for phenoxypropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Characterization of Phenoxypropanoic Acid Derivatives

Introduction: A Multifaceted Chemical Scaffold

Phenoxypropanoic acid derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities. Depending on their specific structural modifications, these molecules can function as potent modulators of metabolic pathways, anti-inflammatory agents, or even as selective herbicides. Their diverse mechanisms of action stem from their ability to interact with distinct molecular targets across different species. For researchers in drug discovery and agrochemical development, a systematic and robust in vitro assay cascade is essential to accurately characterize the potency, selectivity, and safety of novel derivatives.

This guide provides a comprehensive framework for the in vitro evaluation of phenoxypropanoic acid derivatives. Moving beyond simple protocols, we delve into the causality behind experimental design, outlining a tiered approach that progresses from initial target engagement to functional cellular activity and critical safety profiling. The methodologies described herein are designed as self-validating systems, incorporating the necessary controls to ensure data integrity and reproducibility for professionals engaged in drug development and scientific research.

The Target Landscape: Key Proteins and Pathways

The biological effects of phenoxypropanoic acid derivatives are primarily attributed to their interaction with three key classes of proteins:

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are ligand-activated nuclear receptors that play a central role in regulating energy homeostasis, lipid metabolism, and inflammation.[1] There are three main isoforms—PPARα, PPARγ, and PPARβ/δ—each with distinct tissue distributions and physiological roles.[2] Many phenoxypropanoic acids, particularly the "fibrate" class of drugs, are known PPARα agonists used to treat dyslipidemia, while others may target PPARγ or act as dual agonists.[3][4]

  • Acetyl-CoA Carboxylase (ACCase): This biotin-dependent enzyme catalyzes the first committed step in fatty acid biosynthesis.[5] In plants, inhibition of ACCase is a key mechanism for certain classes of herbicides, as it disrupts the production of lipids essential for membrane formation and growth.[6]

  • Cyclooxygenase (COX) Enzymes: Some propanoic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7][8]

Given this diverse target profile, a successful screening strategy must be tailored to the intended application of the derivative, whether for metabolic disease, inflammation, or herbicidal activity.

A Tiered Strategy for In Vitro Assay Design

A logical, tiered workflow ensures that resources are used efficiently, allowing for the rapid deselection of unsuitable compounds and the deep characterization of promising candidates.

Tiered_Assay_Workflow cluster_0 Tier 1: Primary Screening & Target Engagement cluster_1 Tier 2: Cellular Activity & Functional Response cluster_2 Tier 3: Selectivity & Safety Profiling T1_Binding Biochemical Binding Assays (e.g., TR-FRET for PPARs) T2_Reporter Nuclear Receptor Reporter Assays (e.g., PPAR Dual-Luciferase) T1_Binding->T2_Reporter Potent Binders T1_Enzyme Enzyme Inhibition Assays (e.g., for ACCase, COX) T2_Herbicide Whole Cell / Organism Assay (e.g., Algal Lawn Growth Inhibition) T1_Enzyme->T2_Herbicide Potent Inhibitors T2_Target_Gene Target Gene Expression (qPCR for PPAR targets like CPT1A) T2_Reporter->T2_Target_Gene Active Compounds T3_Selectivity Isoform Selectivity (e.g., PPARα vs γ vs β/δ) T2_Target_Gene->T3_Selectivity Confirm Mechanism T3_Hepatotoxicity Hepatotoxicity Assays (High-Content Imaging, Cell Viability) T3_Selectivity->T3_Hepatotoxicity Selective Compounds T3_MitoTox Mitochondrial Toxicity (e.g., Membrane Potential) T3_Hepatotoxicity->T3_MitoTox Assess Safety Decision Decision T3_MitoTox->Decision Candidate Selection

Caption: Tiered assay workflow for characterizing phenoxypropanoic acid derivatives.

Part 1: Protocols for PPAR Agonist Characterization

Peroxisome proliferator-activated receptors are common targets for phenoxypropanoic acid derivatives investigated for metabolic diseases. The following protocols provide a robust workflow for identifying and characterizing novel PPAR agonists.

Mechanism Spotlight: PPAR Signaling

Upon binding a ligand, a PPAR undergoes a conformational change that allows it to form a heterodimer with the Retinoid X Receptor (RXR).[9] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, recruiting co-activator proteins to initiate transcription.[9] This mechanism is the foundation of the functional reporter gene assay.

PPAR_Signaling_Pathway cluster_nucleus Nucleus compound Phenoxypropanoic Acid Ligand PPAR PPAR compound->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to TargetGene Target Gene (e.g., CPT1A, CD36) Transcription Transcription & Translation PPRE->Transcription Recruits Co-activators Initiates Transcription Proteins Metabolic Proteins Transcription->Proteins

Caption: Simplified PPAR signaling pathway.

Protocol 1.1: TR-FRET Competitive Binding Assay

Principle: This biochemical assay quantifies the ability of a test compound to displace a fluorescently-labeled tracer ligand from the PPAR Ligand Binding Domain (LBD). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used for detection, providing a robust, high-throughput method to determine binding affinity (IC50, Ki).[10]

Materials:

  • GST-tagged PPAR-LBD (human, specific isoform)

  • Terbium (Tb)-labeled anti-GST antibody (FRET donor)

  • Fluorescently-labeled PPAR tracer ligand (FRET acceptor)

  • Test compounds dissolved in DMSO

  • Assay Buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20)

  • 384-well, low-volume, non-binding surface plates

  • Microplate reader capable of TR-FRET detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of test compounds in DMSO. A typical starting concentration is 10 mM. Then, create intermediate dilutions in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 2 µL of diluted test compound, reference agonist (e.g., Rosiglitazone for PPARγ), or DMSO (vehicle control) to appropriate wells.

    • Add 8 µL of a pre-mixed solution containing the Tb-anti-GST antibody and the PPAR-LBD. Incubate for 30 minutes at room temperature.

    • Add 10 µL of the fluorescent tracer ligand to all wells to initiate the competition reaction.

  • Incubation: Seal the plate and incubate for 2-4 hours at room temperature, protected from light. Incubation time should be validated to ensure equilibrium is reached.[11]

  • Detection: Read the plate on a TR-FRET enabled microplate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using vehicle (0% inhibition) and a saturating concentration of reference agonist (100% inhibition).

    • Plot the normalized response against the log of the test compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionTypical ValueDecision Criteria
IC50 Concentration for 50% inhibition of tracer binding< 10 µMAdvance to Tier 2
Ki Inhibitor binding constant, calculated from IC50VariesLower is better
Z'-factor Assay quality metric> 0.5Valid Assay
Protocol 1.2: Dual-Luciferase Reporter Gene Assay

Principle: This cell-based assay measures the ability of a compound to functionally activate a PPAR. It uses a chimeric receptor system where the PPAR-LBD is fused to a GAL4 DNA-binding domain.[12] Activation of this chimera drives the expression of a firefly luciferase reporter gene controlled by a GAL4 upstream activator sequence (UAS). A second, constitutively expressed Renilla luciferase is co-transfected to normalize for cell viability and transfection efficiency, which is a critical internal control.[13][14]

Reporter_Assay_Principle compound Test Compound (Ligand) PPAR_LBD PPAR Ligand Binding Domain compound->PPAR_LBD Activates GAL4_DBD GAL4 DNA Binding Domain UAS GAL4 UAS GAL4_DBD->UAS Binds Firefly_Luc Firefly Luciferase Gene Light Light Output (Luminescence) Firefly_Luc->Light Expression Leads to

Caption: Principle of the GAL4-PPAR hybrid reporter gene assay.

Materials:

  • HEK293T or other suitable host cells

  • Expression plasmid: pFA-CMV-PPAR-LBD (encodes GAL4-DBD fused to PPAR-LBD)

  • Reporter plasmid: pFR-Luc (encodes Firefly Luciferase downstream of a GAL4 UAS)[12]

  • Control plasmid: pRL-SV40 (encodes Renilla Luciferase under a constitutive promoter)[12]

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds in DMSO

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 80-90% confluency at the time of transfection (e.g., 2 x 10^4 cells/well).

  • Transfection: After 24 hours, co-transfect the cells with the three plasmids (Expression, Reporter, Control) using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: Allow cells to recover for 4-6 hours post-transfection. Then, replace the medium with fresh medium containing serial dilutions of the test compounds or controls.[12] Incubate for 16-24 hours at 37°C, 5% CO2.

  • Cell Lysis and Luminescence Reading:

    • Wash cells once with PBS.

    • Add passive lysis buffer and incubate for 15 minutes with gentle shaking.

    • Measure Firefly luciferase activity by adding the Luciferase Assay Reagent II (LAR II) and reading on a luminometer.

    • Measure Renilla luciferase activity by adding Stop & Glo® Reagent and reading the same well again.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.

    • Normalize the ratios to the vehicle control (set to 1-fold activation).

    • Plot the fold activation against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal activation) and Emax (maximum effect).

ParameterDescriptionTypical ValueDecision Criteria
EC50 Concentration for 50% maximal activity< 5 µMPotent Activator
Emax Maximum activation relative to reference> 70%Full or strong partial agonist
Selectivity EC50 (isoform A) / EC50 (isoform B)> 10-foldSelective for isoform A

Part 2: Protocols for Safety and Selectivity Profiling

Identifying a potent agonist is only the first step. Subsequent assays must evaluate potential liabilities, such as off-target effects and cellular toxicity, which are common reasons for drug candidate failure.[15][16]

Protocol 2.1: High-Content Hepatotoxicity Assay

Principle: Drug-induced liver injury (DILI) is a major safety concern.[17] This assay uses high-content imaging to simultaneously measure multiple parameters of cellular health in a relevant cell line (e.g., HepG2 or primary human hepatocytes) following compound exposure.[18]

Materials:

  • HepG2 cells or iPSC-derived hepatocytes[18]

  • Cell culture medium

  • Fluorescent dyes:

    • Hoechst 33342 (stains nuclei, for cell counting)

    • MitoTracker Red CMXRos (stains mitochondria based on membrane potential)

    • Calcein AM (stains live cells green)

  • Test compounds in DMSO

  • 96- or 384-well imaging plates (black wall, clear bottom)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Seed hepatocytes in imaging plates and allow them to attach and form a monolayer (24-48 hours).

  • Compound Treatment: Treat cells with a concentration range of the test compound for 24-48 hours. Include a known hepatotoxin (e.g., acetaminophen) as a positive control.

  • Staining: In the final 30-60 minutes of incubation, add a cocktail of the fluorescent dyes (Hoechst and MitoTracker) to the live cells.

  • Imaging: Wash the cells with PBS and replace with fresh buffer. Acquire images on a high-content imaging system using appropriate filter sets for each dye.

  • Image Analysis: Use automated image analysis software to segment cells and quantify various endpoints.

Key Endpoints & Interpretation:

Endpoint MeasuredIndication of Toxicity
Decrease in cell count (Hoechst) General cytotoxicity[18]
Decrease in mitochondrial intensity (MitoTracker) Mitochondrial dysfunction, loss of membrane potential[18][19]
Changes in nuclear size/shape Apoptosis or cellular stress[18]
Decrease in Calcein AM intensity Loss of membrane integrity, cell death

A compound is flagged as a potential hepatotoxin if it induces significant changes in these parameters at concentrations close to its EC50 value from functional assays.

Protocol 2.2: Mitochondrial Membrane Potential Assay

Principle: Mitochondrial dysfunction is a key mechanism of drug-induced toxicity.[20][21] This assay uses a ratiometric dye like JC-10 to specifically measure changes in mitochondrial membrane potential (ΔΨm). In healthy, energized mitochondria, the dye forms aggregates that fluoresce red. If the membrane potential collapses, the dye remains in a monomeric form in the cytoplasm and fluoresces green.[19] A decrease in the red/green fluorescence ratio indicates mitochondrial toxicity.

Materials:

  • HepaRG or other metabolically active cell line

  • JC-10 dye loading solution

  • Test compounds in DMSO

  • FCCP (a mitochondrial uncoupler) as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with test compounds for a defined period (e.g., 1 to 24 hours).

  • Dye Loading: Remove the treatment medium and add JC-10 loading solution to all wells. Incubate for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Fluorescence Reading: Read the plate on a fluorescence reader at two wavelength pairs: Ex/Em ~485/525 nm (green monomers) and Ex/Em ~540/590 nm (red aggregates).

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence for each well.

    • Normalize the data to the vehicle control.

    • A dose-dependent decrease in the red/green ratio indicates a loss of mitochondrial membrane potential.

Conclusion

The in vitro characterization of phenoxypropanoic acid derivatives requires a multi-assay approach that reflects their diverse biological targets and potential applications. By employing a tiered strategy—beginning with specific biochemical assays for target engagement, progressing to cell-based functional assays to confirm the mechanism of action, and concluding with critical safety and selectivity profiling—researchers can build a comprehensive data package. This systematic process enables informed decision-making, facilitating the identification of lead candidates with the desired efficacy and an acceptable safety margin for advancement into further development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,5-Dimethoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of 3-(2,5-Dimethoxyphenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction yields. This molecule is a valuable building block in medicinal chemistry, and achieving a high-yield, reproducible synthesis is critical for project success.[1] This guide provides in-depth, field-tested advice in a direct question-and-answer format.

Synthesis Overview

The most common and robust method for synthesizing this compound involves a two-step process:

  • Williamson Ether Synthesis: Reaction of 2,5-dimethoxyphenol with an ethyl 3-halopropionate (e.g., ethyl 3-bromopropionate[2][3][4]) in the presence of a base to form the intermediate ethyl 3-(2,5-dimethoxyphenoxy)propanoate.

  • Ester Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid product, typically under basic conditions followed by acidic workup.[1][5]

This guide will focus on troubleshooting and optimizing both stages of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor limiting the yield in the Williamson ether synthesis step?

The primary limiting factor is often the competition between the desired S_N2 reaction and side reactions, most notably the E2 elimination of the alkyl halide.[6][7][8] Success hinges on choosing conditions that strongly favor the S_N2 pathway. This includes using a primary alkyl halide, selecting an appropriate solvent, and optimizing the base and temperature.[6][9]

Q2: Which alkyl halide is best for the first step: ethyl 3-chloro, 3-bromo, or 3-iodopropionate?

For S_N2 reactions, the leaving group ability follows the trend I > Br > Cl. While ethyl 3-iodopropionate would be the most reactive, it is also more expensive and can be less stable. Ethyl 3-bromopropionate offers an excellent balance of high reactivity and stability, making it the most commonly recommended choice for this synthesis.[2][3]

Q3: Can I perform this as a one-pot reaction without isolating the ester intermediate?

While theoretically possible, a two-step process with isolation of the ethyl ester intermediate is strongly recommended for yield and purity. The conditions for the Williamson ether synthesis (aprotic solvent, specific base) are often incompatible with the conditions for efficient hydrolysis (protic/aqueous solvent). Isolating the intermediate allows for purification, which removes unreacted starting materials and side products, leading to a much cleaner final product after hydrolysis.

Troubleshooting Guide: Williamson Ether Synthesis

This section addresses specific problems encountered during the formation of the ethyl ester intermediate.

Problem: My reaction is sluggish or incomplete, with significant unreacted 2,5-dimethoxyphenol remaining.

This issue typically points to insufficient nucleophile generation or suboptimal reaction conditions.

Potential Cause 1: Incomplete Deprotonation of the Phenol The phenoxide ion is the active nucleophile, and its formation is critical.[7] If the base is too weak, a significant portion of the phenol remains protonated and unreactive.

  • Solution: Ensure your base is strong enough. While potassium carbonate (K₂CO₃) is often sufficient for phenols, if the reaction is slow, consider a stronger base like sodium hydroxide (NaOH).[10][11] For very stubborn reactions, sodium hydride (NaH) can be used, but requires strictly anhydrous conditions and careful handling.[10][12]

Potential Cause 2: Poor Solvent Choice Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the S_N2 reaction.[6][9]

  • Solution: Use a polar aprotic solvent. Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are excellent choices as they effectively dissolve the reactants but do not hinder the nucleophile's reactivity.[6][13]

Potential Cause 3: Low Reaction Temperature The Williamson ether synthesis often requires heating to proceed at a reasonable rate. Typical laboratory conditions range from 50-100 °C.[6][10]

  • Solution: Increase the reaction temperature, monitoring by TLC for the consumption of starting material. If using a lower-boiling solvent like acetonitrile, ensure the reaction is run under reflux.

Problem: My TLC shows multiple product spots, and the final yield is low after purification.

This indicates the formation of significant side products.

Potential Cause 1: E2 Elimination The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the alkyl halide, leading to an alkene (ethyl acrylate) via an E2 elimination pathway, which competes directly with the desired S_N2 reaction.[7][8]

  • Solution:

    • Temperature Control: While heat is needed, excessive temperatures can favor elimination. Find the minimum temperature required for a reasonable S_N2 reaction rate.

    • Use a Primary Halide: This is crucial. Ethyl 3-bromopropionate is a primary halide and is well-suited for this reaction. Avoid secondary or tertiary halides, which will almost exclusively yield elimination products.[6][9]

Potential Cause 2: C-Alkylation vs. O-Alkylation The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is desired, C-alkylation (alkylation at the ortho or para positions of the ring) can occur as a side reaction.[6][8]

  • Solution: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents like DMF generally favor the desired O-alkylation.[10]

Workflow for Optimizing Williamson Ether Synthesis

G cluster_start cluster_analysis cluster_solutions_incomplete cluster_solutions_sideproducts cluster_catalysis start Low Yield in Step 1 tlc Analyze Reaction by TLC start->tlc unreacted_sm Unreacted Starting Material? tlc->unreacted_sm side_products Multiple Side Products? unreacted_sm->side_products No check_base Use Stronger Base (e.g., K2CO3 -> NaOH) unreacted_sm->check_base Yes control_temp Optimize Temperature (Avoid excessive heat) side_products->control_temp Yes check_solvent Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) check_base->check_solvent check_temp Increase Temperature (Reflux, 50-100°C) check_solvent->check_temp ptc Consider Phase Transfer Catalyst (e.g., TBAB) for biphasic systems check_temp->ptc check_halide Confirm Primary Alkyl Halide control_temp->check_halide solvent_for_o Use Polar Aprotic Solvent (Favors O-alkylation) check_halide->solvent_for_o

Caption: Troubleshooting workflow for the Williamson ether synthesis step.

Troubleshooting Guide: Ester Hydrolysis

This section addresses specific problems encountered during the conversion of the ester intermediate to the final carboxylic acid product.

Problem: The hydrolysis reaction is incomplete, and I recover the ester starting material.

Potential Cause 1: Insufficient Base or Reaction Time Saponification (base-mediated hydrolysis) requires at least one full equivalent of base (e.g., NaOH or KOH) to react with the ester and then deprotonate the resulting carboxylic acid. The reaction also requires sufficient time and heat to go to completion.

  • Solution:

    • Stoichiometry: Use a slight excess of base (e.g., 1.1 to 1.5 equivalents) to ensure the reaction is driven to completion.

    • Conditions: A typical procedure involves refluxing the ester in a mixture of aqueous NaOH and a co-solvent like methanol or ethanol for several hours.[5] Monitor the reaction by TLC until the ester spot has completely disappeared.

Potential Cause 2: Poor Solubility The ethyl ester intermediate may have poor solubility in a purely aqueous basic solution, leading to a slow, heterogeneous reaction.

  • Solution: Use a co-solvent. Adding methanol or ethanol to the aqueous NaOH solution creates a homogeneous phase where both the ester and the hydroxide ions can interact effectively.[5]

Problem: My final product is an oil or is difficult to crystallize, indicating impurities.

Potential Cause: Incomplete Acidification or Trapped Salts After hydrolysis, the product exists as the sodium salt of the carboxylic acid (sodium 3-(2,5-dimethoxyphenoxy)propanoate), which is water-soluble. The free carboxylic acid must be precipitated by acidification.

  • Solution:

    • Acidification: After cooling the reaction mixture, acidify slowly with a strong acid (e.g., concentrated HCl) while stirring, preferably in an ice bath.[5] Check the pH with litmus paper or a pH meter to ensure it is sufficiently acidic (pH 2-3) to fully protonate the carboxylate.

    • Washing: After extracting the product into an organic solvent (like chloroform or ethyl acetate), wash the organic layer with water to remove any inorganic salts.[5] A final wash with brine can help to break up any emulsions and pre-dry the organic layer before drying with an agent like anhydrous MgSO₄ or Na₂SO₄.

Recommended Protocols & Data

Protocol 1: Synthesis of Ethyl 3-(2,5-dimethoxyphenoxy)propanoate
  • To a round-bottom flask, add 2,5-dimethoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Add ethyl 3-bromopropionate (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC. The reaction is typically complete in 4-8 hours.[6]

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the pure ester.

Protocol 2: Hydrolysis to this compound
  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of methanol and 10% aqueous sodium hydroxide (2.0 eq).[5]

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the ester.

  • Cool the reaction mixture in an ice bath and slowly add concentrated HCl until the pH is ~2. A white precipitate should form.

  • Extract the product with ethyl acetate or chloroform (3x).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, which can be further purified by recrystallization.[5]

Table 1: Comparison of Reaction Parameters
ParameterCondition A (Standard)Condition B (Optimized/Aggressive)Rationale & Expected Outcome
Base (Step 1) K₂CO₃NaOH or NaHStronger base ensures complete deprotonation, increasing reaction rate.[10][11]
Solvent (Step 1) AcetoneDMF or AcetonitrilePolar aprotic solvents enhance nucleophilicity and accelerate S_N2 reactions.[6][13]
Catalyst (Step 1) NoneTetrabutylammonium bromide (TBAB)A phase-transfer catalyst can be used in biphasic systems to increase reaction rates.[6][14]
Hydrolysis (Step 2) Aqueous NaOHAqueous NaOH / MethanolCo-solvent improves solubility, leading to a faster, more complete reaction.[5]

General Synthesis and Hydrolysis Pathway

G phenol 2,5-Dimethoxyphenol ester Ethyl 3-(2,5-Dimethoxyphenoxy)propanoate phenol->ester Williamson Ether Synthesis (SN2) halide Ethyl 3-bromopropionate halide->ester Williamson Ether Synthesis (SN2) base Base (K2CO3) base->ester Williamson Ether Synthesis (SN2) solvent Solvent (ACN) solvent->ester Williamson Ether Synthesis (SN2) acid This compound ester->acid Hydrolysis hydrolysis_base 1. NaOH(aq) / MeOH, Δ acid_workup 2. H3O+

Caption: Overall reaction scheme for the two-step synthesis.

References

Technical Support Center: Purification of 3-(2,5-Dimethoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2,5-Dimethoxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, you will find troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and practical experience.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Question 1: My crude product from the Williamson ether synthesis is a persistent, oily residue and fails to crystallize. What are the likely causes and how can I induce crystallization?

Answer:

The oily nature of the crude product is a frequent challenge and typically points to the presence of impurities that inhibit the formation of a stable crystal lattice. The primary culprits are often unreacted starting materials, particularly 2,5-dimethoxyphenol, or byproducts from side reactions. The low melting point of the target compound (66-69 °C) also means that even minor impurities can significantly depress the melting point, resulting in an oil at room temperature.[1]

Causality and Troubleshooting Steps:

  • Incomplete Reaction: The Williamson ether synthesis, while robust, can be incomplete.[2] The presence of unreacted 2,5-dimethoxyphenol (a solid, but can contribute to an impure eutectic mixture) or 3-halopropanoic acid is a common issue.

    • Verification: Check the reaction progress using Thin Layer Chromatography (TLC) before workup. A persistent spot corresponding to the starting phenol indicates an incomplete reaction.

    • Solution: Ensure the phenoxide is fully formed by using a slight excess of a strong base (e.g., sodium hydride, potassium carbonate). Also, ensure adequate reaction time and temperature, as sluggish reactions are common.[2]

  • Side Reactions: Elimination reactions of the 3-halopropanoic acid can compete with the desired substitution, especially at higher temperatures, leading to acrylic acid derivatives.[3][4]

    • Solution: Maintain careful temperature control during the reaction, typically between 50-100 °C.[2]

  • Purification Strategy: Acid-Base Extraction This is the most effective initial purification step to separate the desired carboxylic acid from neutral or phenolic impurities.

    • Protocol:

      • Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or diethyl ether.

      • Wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The desired propanoic acid will deprotonate and move into the aqueous layer as its sodium salt. Unreacted phenol (if any) will remain in the organic layer.

      • Separate the aqueous layer.

      • Wash the aqueous layer once more with the organic solvent to remove any remaining neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly acidify with cold 2M HCl until the pH is ~2. The this compound will precipitate as a solid.

      • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Inducing Crystallization: If the product remains oily after acid-base extraction, residual solvent or minor impurities may still be present.

    • Recrystallization: This is the next logical step. A solvent screen is recommended to find the optimal conditions.

      Solvent SystemRationale
      Toluene The aromatic nature of toluene can facilitate pi-stacking interactions, promoting crystallization.
      Isopropanol/Water The compound should be soluble in hot isopropanol. The slow addition of water as an anti-solvent can induce crystallization.
      Ethyl Acetate/Hexanes Similar to the isopropanol/water system, dissolve in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists.
    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If a small amount of pure, solid material is available from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.

Question 2: My NMR spectrum shows unidentifiable aromatic peaks and my melting point is broad and low. How can I remove these impurities?

Answer:

Broad melting points and extra aromatic signals in the NMR spectrum are classic indicators of impurities. Besides unreacted starting materials, a potential side reaction in the Williamson ether synthesis is C-alkylation of the phenoxide. The phenoxide ion is an ambident nucleophile, and while O-alkylation is generally favored, some alkylation on the aromatic ring can occur, leading to isomeric impurities that can be difficult to separate.[2]

Troubleshooting Workflow:

Purification_Workflow Crude_Product Crude Product (NMR Impurities) Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Recrystallization Recrystallization Acid_Base->Recrystallization If Solid Precipitates Column Silica Gel Column Chromatography Acid_Base->Column If Oily or Impurities Persist Recrystallization->Column If Impurities Still Present Pure_Product Pure Product (Verify by NMR/MP) Recrystallization->Pure_Product Check Purity Column->Pure_Product Combine Pure Fractions & Evaporate

Caption: Decision workflow for purifying this compound.

Detailed Purification Strategies:

  • Recrystallization: As a first step, attempt recrystallization using the solvent systems mentioned in the previous question. This is often sufficient to remove minor impurities.

  • Silica Gel Column Chromatography: If recrystallization fails or the impurities are structurally similar to the product, column chromatography is the most effective method.

    • Rationale: The carboxylic acid group makes the target compound quite polar. A gradient elution is typically required.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient system of Hexanes:Ethyl Acetate is a good starting point.

      • Begin with a non-polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) to elute non-polar byproducts.

      • Gradually increase the polarity by increasing the proportion of ethyl acetate.

      • The desired product will likely elute at a moderate polarity. To ensure good separation and prevent streaking of the acidic compound, it is highly recommended to add a small amount of acetic acid (0.5-1%) to the eluent system. This keeps the carboxylic acid protonated and reduces its interaction with the silica.

    • Monitoring: Monitor the fractions by TLC, staining with potassium permanganate or viewing under UV light.

    • Post-Column Workup: Combine the pure fractions, evaporate the solvent under reduced pressure. If acetic acid was used in the eluent, it may need to be removed by co-evaporation with a non-polar solvent like toluene.

Question 3: The yield of my reaction is consistently low (<50%). What factors in the Williamson ether synthesis could be responsible?

Answer:

Low yields in a Williamson ether synthesis are often traced back to reaction conditions that favor competing side reactions or issues with the reagents themselves.[2]

Key Factors and Solutions:

  • Base Strength and Steric Hindrance: A base that is too weak may not fully deprotonate the 2,5-dimethoxyphenol, leading to a low concentration of the active nucleophile. Conversely, a very strong, bulky base could promote elimination.[3][5]

    • Recommendation: Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is an excellent choice for forming the phenoxide. Potassium carbonate (K₂CO₃) in acetone or DMF is a milder, but often effective, alternative.

  • Solvent Choice: Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile, reducing its reactivity and slowing down the Sₙ2 reaction.[2]

    • Recommendation: Use polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile, or acetone. These solvents solvate the cation but leave the nucleophile relatively free, accelerating the reaction.[2]

  • Leaving Group Quality: The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group on the propyl chain.

    • Hierarchy: I > Br > Cl. If you are using 3-chloropropanoic acid, consider switching to 3-bromopropanoic acid to improve the reaction rate and yield.

  • Reaction Time and Temperature: The Williamson ether synthesis can be slow, sometimes requiring several hours at an elevated temperature to proceed to completion.[2]

    • Optimization: Monitor the reaction by TLC every hour. If the reaction stalls, consider increasing the temperature gradually (e.g., from 60 °C to 80 °C). Refluxing for 4-8 hours is not uncommon.

Caption: Root cause analysis for low yields in the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Here is a summary of its key properties:

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[6][7]
Molecular Weight 210.23 g/mol [6][7]
Appearance White to off-white solid/powder[8][9]
Melting Point 66-69 °C[1][6]
IUPAC Name 3-(2,5-dimethoxyphenyl)propanoic acid[7]
CAS Number 10538-49-5[6]

Q2: In which solvents is this compound soluble?

A2: Due to its structure, which contains both a hydrophobic dimethoxybenzene ring and a hydrophilic carboxylic acid group, its solubility varies. It is generally soluble in polar organic solvents like methanol, ethanol, ethyl acetate, acetone, and chloroform.[8] Its solubility in water is limited but increases significantly in basic aqueous solutions (e.g., NaOH, NaHCO₃) due to the formation of the corresponding carboxylate salt.[8] It has low solubility in non-polar solvents like hexanes.

Q3: What analytical techniques are best for confirming the purity and identity of the final product?

A3: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectra should show characteristic peaks for the aromatic protons, the methoxy groups, and the two methylene groups of the propanoic acid chain, along with the acidic proton.

  • Mass Spectrometry (MS): To confirm the molecular weight (210.23 g/mol ).

  • Melting Point Analysis: A sharp melting point within the literature range (66-69 °C) is a strong indicator of high purity.[1][6] A broad or depressed melting point suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess purity quantitatively, which is crucial in drug development settings.[10]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: While specific toxicity data is not extensively detailed, standard laboratory safety practices should be followed. As with any chemical, handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

Technical Support Center: Stability of 3-(2,5-Dimethoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2,5-Dimethoxyphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The following information is synthesized from established principles of chemical stability and data on structurally related phenoxypropanoic acids.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound solutions.

Q1: How should I prepare and store solutions of this compound to ensure maximum stability?

A1: Proper solution preparation and storage are critical to prevent degradation. Initially, dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol. For aqueous-based experiments, this stock solution can then be diluted into your buffer of choice. Be mindful of the final organic solvent concentration to avoid solubility and biological interference issues.

For storage, it is imperative to minimize exposure to factors that accelerate degradation. Store stock solutions in amber glass vials to protect against light and at low temperatures (-20°C or -80°C) to slow down chemical reactions.[1] Avoid repeated freeze-thaw cycles, which can compromise stability; consider preparing smaller, single-use aliquots from your main stock.

Q2: What are the primary chemical stability concerns for this compound in solution?

A2: The chemical structure of this compound contains two key features prone to degradation: the ether linkage and the dimethoxy-substituted aromatic ring .

  • Hydrolysis: The ether bond connecting the phenoxy group to the propanoic acid moiety is the most probable site of instability. This bond can be cleaved under both acidic and, to a lesser extent, basic conditions, especially when heated.[2][3][4]

  • Oxidation: The electron-rich dimethoxybenzene ring is susceptible to oxidative degradation.[5] The presence of dissolved oxygen in solvents or exposure to oxidizing agents can lead to the formation of impurities.

  • Photodegradation: Aromatic compounds, particularly those with electron-donating methoxy groups, can absorb UV or visible light, leading to photochemical degradation.[6][7]

Q3: How do pH and temperature affect the stability of this compound?

A3: Both pH and temperature are critical factors that significantly influence the degradation rate.

  • pH: The compound is most susceptible to degradation under strongly acidic conditions, which catalyze the hydrolysis of the ether linkage.[3][4][8] While more stable at neutral pH, extreme basic conditions (high pH) coupled with heat can also promote hydrolysis. Most drugs exhibit maximal stability in the pH range of 4-8.[9]

  • Temperature: Elevated temperatures accelerate virtually all chemical degradation pathways, including hydrolysis, oxidation, and photolysis, in accordance with the Arrhenius equation.[5][9][10][11] Storing solutions at elevated temperatures, even for short periods, can lead to a significant loss of the parent compound.[11]

Q4: Is the compound sensitive to light?

A4: Yes. Given its aromatic structure, this compound is potentially photosensitive. Exposure to ambient lab lighting or direct sunlight can induce photodegradation.[5][6] Therefore, it is a mandatory precaution to prepare, handle, and store all solutions in containers that protect from light, such as amber vials or by wrapping standard containers in aluminum foil.[1][7]

Section 2: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving common stability-related problems observed during experiments.

Q5: I've observed a color change or precipitate in my solution. What is the likely cause and how can I fix it?

A5: A visible change in your solution is a clear indicator of instability. The cause can be chemical degradation or poor solubility.

  • Color Change (e.g., to yellow or brown): This often points to oxidative degradation or the formation of conjugated chromophores from photodegradation. The electron-rich aromatic ring is a likely site for these reactions.

  • Precipitation: This can occur if the compound's concentration exceeds its solubility limit in your chosen solvent system, which can happen upon dilution of an organic stock into an aqueous buffer. It may also be due to a degradant being less soluble than the parent compound.

The flowchart below provides a systematic approach to troubleshooting these observations.

Troubleshooting_Flowchart cluster_degradation start Problem Observed: Color Change or Precipitate check_solubility Is the final solvent concentration (e.g., %DMSO) too low for the compound's concentration? start->check_solubility cause_solubility Root Cause: Poor Solubility check_solubility->cause_solubility Yes check_degradation If solubility is not the issue, suspect degradation. check_solubility->check_degradation No solution_solubility Solution: - Decrease compound concentration. - Increase organic co-solvent percentage. - Filter solution (0.22 µm) if precipitate is present. cause_solubility->solution_solubility degradation_pathways Potential Degradation Pathways check_degradation->degradation_pathways oxidation Oxidation degradation_pathways->oxidation photodegradation Photodegradation degradation_pathways->photodegradation hydrolysis Hydrolysis degradation_pathways->hydrolysis solution_oxidation Solution: - Use high-purity, degassed solvents. - Prepare solutions fresh. - Purge container headspace with N₂ or Ar. oxidation->solution_oxidation solution_photo Solution: - Work in a dimly lit area. - Use amber vials or foil wrapping. - Store in the dark. photodegradation->solution_photo solution_hydrolysis Solution: - Maintain pH in the stable range (est. 4-8). - Avoid high temperatures. - Prepare fresh for each experiment. hydrolysis->solution_hydrolysis

Caption: Troubleshooting workflow for observed solution instability.

Q6: My analytical results (HPLC/LC-MS) show new, unexpected peaks over time. How do I identify the cause of degradation?

A6: The appearance of new peaks in a chromatogram that grow over time is a classic sign of chemical degradation. Identifying the degradation pathway is key to mitigating the issue. A forced degradation study (also known as stress testing) is the definitive method for this purpose. This involves intentionally exposing the compound to harsh conditions to accelerate the formation of specific degradants. By comparing the peaks formed under each stress condition to those appearing in your samples, you can diagnose the instability.

The primary degradation pathway for this compound is hypothesized to be the hydrolysis of the ether linkage, as illustrated below.

Degradation_Pathway cluster_products Degradation Products compound This compound product1 2,5-Dimethoxyphenol compound->product1 Ether Hydrolysis (H⁺ or OH⁻, ΔT) product2 3-Hydroxypropanoic acid compound->product2 Ether Hydrolysis (H⁺ or OH⁻, ΔT)

Caption: Hypothesized primary degradation pathway via ether hydrolysis.

By running a forced degradation study (see Protocol 2), you can generate these potential products and confirm if they match the unknown peaks in your chromatograms.

Section 3: Experimental Protocols

Protocol 1: Standard Solution Preparation and Storage

This protocol outlines the best practices for preparing and storing solutions to maintain the integrity of the compound.

  • Materials:

    • This compound (solid)

    • High-purity DMSO or Ethanol (ACS grade or higher)

    • Target aqueous buffer (filtered and degassed if possible)

    • Calibrated balance, volumetric flasks, pipettes

    • Amber glass vials with PTFE-lined caps

  • Procedure for 10 mM Stock Solution in DMSO:

    • Weigh the required amount of solid compound in a clean weighing boat.

    • Transfer the solid to a volumetric flask of the appropriate size.

    • Add approximately 80% of the final volume of DMSO to dissolve the solid completely. Gentle vortexing or sonication can be used.

    • Once fully dissolved, bring the solution to the final volume with DMSO.

    • Cap the flask and invert several times to ensure homogeneity.

    • Aliquot the stock solution into smaller, single-use amber vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution into your final aqueous buffer to achieve the desired working concentration.

    • Ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting biological assays.

    • Prepare working solutions fresh before each experiment and do not store them for extended periods.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol provides a framework for intentionally degrading the compound to understand its stability profile and identify degradation products.

  • Objective: To generate potential degradation products under acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Procedure:

    • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

    • Divide the solution into six separate, clearly labeled amber vials. One vial will serve as the unstressed control.

    • Acid Hydrolysis: To one vial, add 0.1 M HCl. Cap tightly and heat at 60°C for 4-8 hours.

    • Base Hydrolysis: To another vial, add 0.1 M NaOH. Cap tightly and heat at 60°C for 4-8 hours.

    • Oxidation: To a third vial, add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Heat a fourth vial (containing only the compound solution) at 60°C for 24 hours.

    • Photolytic Degradation: Place a fifth vial (in a clear glass container) under a UV lamp or in direct sunlight for 24 hours.

    • After the specified time, neutralize the acidic and basic samples before analysis.

    • Analyze all samples (including the control) by a stability-indicating HPLC-UV or LC-MS method to compare the degradation profiles.

Stress ConditionReagent/ConditionTypical IncubationPrimary Expected Degradation
Acid Hydrolysis 0.1 M HCl60°C, 4-8 hoursEther Bond Cleavage[4]
Base Hydrolysis 0.1 M NaOH60°C, 4-8 hoursEther Bond Cleavage
Oxidation 3% H₂O₂Room Temp, 24 hoursAromatic Ring Oxidation
Thermal Stress Heat60°C, 24 hoursAcceleration of other pathways
Photolytic Stress UV/SunlightRoom Temp, 24 hoursAromatic Ring Degradation[6]

References

Technical Support Center: Crystallization of 3-(2,5-Dimethoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-(2,5-Dimethoxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine technical precision with practical, field-tested insights to help you achieve high-purity crystalline products.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: The Compound Fails to Crystallize and Remains an Oil ("Oiling Out")

Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common issue in crystallization, particularly with organic compounds.[1] It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization. The relatively low melting point of this compound (66-69 °C) can make it susceptible to this phenomenon.[2][3]

Causality and Solutions:

  • High Solute Concentration: The solution is likely too concentrated. At high concentrations, the solute molecules may aggregate into disordered, liquid-like droplets rather than an ordered crystal lattice.

    • Solution: Re-heat the mixture to dissolve the oil, then add more of the same hot solvent to decrease the overall concentration. Cool the solution slowly.[4]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, not allowing enough time for the molecules to orient themselves into a crystal lattice.

    • Solution: Allow the solution to cool to room temperature slowly on the benchtop, insulated with a glass wool or cloth if necessary, before moving it to an ice bath.

  • Presence of Impurities: Impurities can disrupt the crystallization process by interfering with the formation of the crystal lattice.[5][6][7][8] They can also depress the melting point of the compound, making it more prone to oiling out.

    • Solution: Consider a preliminary purification step. If colored impurities are present, you can try adding activated charcoal to the hot solution before filtration. Alternatively, a different solvent system that better excludes the specific impurities may be necessary.

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, leading to a very high solubility even at lower temperatures.

    • Solution: If the issue persists, consider a different solvent or a mixed solvent system. A good crystallization solvent should dissolve the compound well when hot but poorly when cold.[9]

Issue 2: No Crystals Form, Even After Extended Cooling

Question: My solution of this compound is clear and has been cooling for a long time, but no crystals have appeared. What should I do?

Answer:

The failure of crystals to form from a clear solution typically indicates that the solution is not sufficiently supersaturated, or that there is a kinetic barrier to nucleation (the initial formation of small crystal seeds).

Causality and Solutions:

  • Excess Solvent: You may have used too much solvent, and the concentration of the compound is below its saturation point even at the lower temperature.[4]

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe a slight cloudiness or the formation of a few crystals at the surface, allow it to cool slowly again.[10]

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleus to start. A very clean solution in a smooth flask may lack nucleation sites.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites.[4][10]

    • Solution 2 (Seeding): If you have a small crystal of pure this compound from a previous batch, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[10][11]

  • High Purity and Metastable Zone: Highly pure compounds can sometimes form stable supersaturated solutions that are resistant to crystallization.

    • Solution: In addition to scratching and seeding, you can try cooling the solution to a much lower temperature (e.g., in a dry ice/acetone bath) for a short period to induce nucleation, then allow it to warm up slowly to a temperature where crystal growth is more controlled.

Issue 3: Crystals Form Too Quickly, Resulting in a Fine Powder

Question: As soon as I removed my flask from the heat, a large amount of fine powder crashed out of solution. Is this a problem?

Answer:

Yes, rapid crystallization is generally undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[4] The goal is to grow well-formed, larger crystals slowly, which allows for the exclusion of impurities.[12]

Causality and Solutions:

  • Insufficient Solvent: Using the absolute minimum amount of hot solvent can lead to a very high level of supersaturation upon slight cooling, causing the compound to precipitate rapidly.[4]

    • Solution: Re-heat the flask to redissolve the powder. Add a small amount of additional hot solvent (e.g., 5-10% more volume) and then allow the solution to cool slowly. This slight excess of solvent will keep the compound in solution for a longer period during the cooling phase, promoting slower, more controlled crystal growth.[4]

  • Large Temperature Gradient: Moving the hot flask directly to an ice bath will cause a rapid drop in temperature and lead to precipitation rather than crystallization.

    • Solution: Always allow the solution to cool to room temperature on the benchtop before inducing further crystallization with an ice bath.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Well-formed Crystals observe->crystals Success oil Compound Oils Out observe->oil Problem no_crystals No Crystals Form observe->no_crystals Problem powder Fine Powder Precipitates observe->powder Problem reheat_add_solvent Re-heat, Add More Solvent oil->reheat_add_solvent scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Try First evaporate Evaporate Some Solvent no_crystals->evaporate If Seeding Fails powder->reheat_add_solvent slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->observe scratch_seed->observe evaporate->cool

Caption: Troubleshooting workflow for crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A literature preparation describes a final purification by filtration over a small column of silica gel using a diethyl ether-chloroform mixture (1:1, v/v) to yield colorless needles.[13] For recrystallization, a good starting point would be a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol/water or methanol/water mixed solvent systems are often effective for carboxylic acids.[14] Toluene is another potential solvent to explore. Experimentation with small quantities is recommended to find the optimal solvent or solvent pair.

Q2: How do the methoxy groups and the carboxylic acid group influence crystallization?

The carboxylic acid group is key to the crystal structure. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, which are stable and can facilitate the formation of an ordered crystal lattice.[13][15] The two methoxy groups on the phenyl ring add to the molecule's polarity and can influence its solubility in different solvents. The overall planarity and potential for stacking interactions of the benzene rings also play a role in crystal packing.[13]

Q3: Can impurities affect the melting point of my crystals?

Absolutely. Impurities disrupt the crystal lattice, which generally leads to a depression and broadening of the melting point range.[5] A sharp melting point close to the literature value (66-69 °C) is a good indicator of high purity.[2]

Q4: My final crystalline product has a slight color. How can I remove it?

Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the filtration step. The charcoal adsorbs the colored compounds. Be careful not to use too much, as it can also adsorb your desired product.

Q5: Is it possible for this compound to exist in different crystalline forms (polymorphs)?

Yes, polymorphism is a known phenomenon for many organic compounds, including carboxylic acids.[16][17][18] Polymorphs are different crystal structures of the same compound, which can have different physical properties like solubility and melting point.[18] While only one crystal structure for this compound is prominently reported[13][19], it is possible that different crystallization conditions (e.g., solvent, cooling rate) could lead to the formation of different polymorphs.

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

This protocol provides a step-by-step method for the purification of crude this compound.

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Hot plate

  • Chosen solvent (e.g., ethanol, water, or a mixture)

  • Glass funnel and fluted filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in potential solvents to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate, swirling gently.[12] Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask.[12] Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely.

Crystallization Process Flow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Solid in Flask B Add Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temp C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: Step-by-step workflow for recrystallization.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₄[2][13][19]
Molecular Weight 210.23 g/mol [2][3]
Melting Point 66-69 °C (339-340 K)[2][3][13]
Appearance Colorless needles / White solid[13]
Crystal System Monoclinic[13]
Hydrogen Bonding Forms R²₂(8) dimer rings[13]

References

Technical Support Center: Investigating the Degradation of 3-(2,5-Dimethoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-(2,5-Dimethoxyphenoxy)propanoic acid. Direct experimental data on the degradation of this specific molecule is limited in published literature. Therefore, this guide synthesizes information from analogous chemical structures, particularly aryloxyphenoxypropionate (AOPP) herbicides and other methoxylated aromatic compounds, to provide a robust framework for experimental design and troubleshooting. We will explore predicted degradation pathways, analytical strategies, and common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the predicted metabolic degradation pathways for this compound?

Answer: Based on its chemical structure, the metabolic degradation of this compound is predicted to proceed through several key pathways, primarily involving Phase I enzymes like the Cytochrome P450 (CYP) superfamily.[1][2][3] The principal reactions are expected to be O-demethylation, ether bond cleavage, and potential side-chain oxidation.

Predicted Metabolic Pathways:

  • O-Demethylation: The two methoxy groups on the phenyl ring are prime targets for oxidative O-demethylation by CYP enzymes.[1][2][4] This reaction replaces a methyl group with a hydroxyl group, forming mono-hydroxylated and subsequently di-hydroxylated phenolic metabolites. This is a common and often rate-limiting step in the metabolism of many xenobiotics.[5]

    • Metabolite 1: 3-(2-Hydroxy-5-methoxyphenoxy)propanoic acid

    • Metabolite 2: 3-(5-Hydroxy-2-methoxyphenoxy)propanoic acid

    • Metabolite 3: 3-(2,5-Dihydroxyphenoxy)propanoic acid

  • Ether Bond Cleavage (O-dealkylation): The ether linkage between the phenyl ring and the propanoic acid side chain is another potential site for oxidative cleavage. This would result in the formation of a phenol and a propanoic acid derivative. Microbial degradation of similar AOPP herbicides often involves the cleavage of this ether bond.[6][7]

    • Metabolite 4: 2,5-Dimethoxyphenol

    • Metabolite 5: 3-Hydroxypropanoic acid

  • Side-Chain Oxidation (Beta-Oxidation): The propanoic acid side chain could potentially undergo beta-oxidation, a metabolic process that breaks down fatty acids.[8][9][10] This would involve the removal of two-carbon units, although with a three-carbon chain, this would lead to a terminal carboxylic acid.

    • Metabolite 6: (2,5-Dimethoxyphenoxy)acetic acid

The diagram below illustrates these predicted primary metabolic routes.

Metabolic Degradation Pathways cluster_main Predicted Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450) Parent 3-(2,5-Dimethoxyphenoxy) propanoic acid M1 Mono-hydroxylated Metabolites (O-Demethylation) Parent->M1 CYP450 Oxidation M2 2,5-Dimethoxyphenol (Ether Cleavage) Parent->M2 CYP450 Oxidation M3 (2,5-Dimethoxyphenoxy)acetic acid (Side-Chain Oxidation) Parent->M3 Beta-Oxidation (Predicted)

Caption: Predicted Phase I metabolic pathways for this compound.

Q2: My analytical standard of this compound appears to be degrading upon storage or under experimental conditions. What are the likely abiotic degradation mechanisms?

Answer: Abiotic degradation, or chemical degradation without biological aid, is an important consideration. The key points of structural vulnerability are the ether linkage and the methoxy groups, particularly under non-neutral pH or in the presence of strong light.

  • Hydrolytic Instability: The phenoxy ether bond is generally stable at neutral pH but can be susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated.[11] Studies on similar diaryl ethers have shown that photocatalysis can also promote hydrolysis.[12] If your experimental buffer is at an extreme pH or exposed to high-intensity light, you may observe cleavage of the ether bond.

  • Oxidative Degradation: The electron-rich dimethoxy-substituted phenyl ring is susceptible to oxidation. Exposure to air (oxygen), trace metal contaminants (which can catalyze oxidation), or reactive oxygen species in your experimental system can lead to the formation of quinone-type structures or ring-opening products. Ensure solutions are stored under inert gas (nitrogen or argon) and use high-purity solvents to minimize this.

The diagram below outlines potential abiotic degradation routes.

Abiotic Degradation Parent 3-(2,5-Dimethoxyphenoxy) propanoic acid Hydrolysis Hydrolysis (Strong Acid/Base, Light) Parent->Hydrolysis Oxidation Oxidation (Air, Metals, ROS) Parent->Oxidation P1 2,5-Dimethoxyphenol + 3-Hydroxypropanoic acid Hydrolysis->P1 P2 Quinone-type Products & Ring Opening Oxidation->P2

Caption: Potential abiotic degradation pathways for the target compound.

Q3: I am performing an in vitro metabolism study with liver microsomes and not seeing any turnover of the parent compound. What are some troubleshooting steps?

Answer: Observing no degradation in an in vitro metabolic assay is a common issue. It could mean the compound is genuinely stable under the tested conditions, or there may be an issue with the experimental setup. Here’s a checklist to validate your results:

  • Confirm Microsomal Activity: Always include positive controls. These are compounds known to be rapidly metabolized by the microsomal batch you are using. If the positive controls are not degrading, there is a problem with the microsomes or the cofactor solution.

    • Recommended Positive Controls: Midazolam (metabolized by CYP3A4) and Dextromethorphan (metabolized by CYP2D6).[13]

  • Check Cofactor Preparation: The metabolic activity of CYP enzymes in microsomes is dependent on a constant supply of the cofactor NADPH.[3] Ensure your NADPH-regenerating system (or your stock NADPH) is freshly prepared and has been stored correctly. An inactive cofactor solution is a primary cause of failed experiments.

  • Assess Compound Solubility: If your compound has poor aqueous solubility at the incubation concentration, it may precipitate out of solution, making it unavailable to the enzymes. Visually inspect your incubation mixture for cloudiness. If solubility is an issue, consider reducing the compound concentration or adding a small, permissible amount of a co-solvent like DMSO or acetonitrile (typically <1% final volume).

  • Rule Out Non-Specific Binding: The compound might be binding extensively to the plasticware (e.g., pipette tips, microfuge tubes) or to the microsomal proteins themselves without being metabolized. This can be checked by running a control incubation at 0°C or without the NADPH cofactor and measuring the recovery of the parent compound from the supernatant after stopping the reaction.

  • Consider the Metabolic Pathway: It's possible that the primary metabolic route is not via CYP enzymes (Phase I) but through other pathways like glucuronidation (Phase II), which requires a different cofactor (UDPGA).[3] If you suspect this, a hepatocyte-based assay, which contains both Phase I and Phase II enzymes, would be a more appropriate next step.[14][15]

Experimental Protocols & Data
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a robust method for assessing the metabolic stability of this compound.

1. Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂) solution

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Positive Control Stock Solutions (e.g., Midazolam, Dextromethorphan)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (for quenching the reaction)

  • 96-well plates, incubator, centrifuge

2. Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes. The final microsomal protein concentration should typically be between 0.5-1.0 mg/mL.[3][16]

  • Prepare Compound Plate: In a separate 96-well plate, dilute the test compound and positive controls to an intermediate concentration using phosphate buffer.

  • Pre-incubation: Add the master mix to the compound plate and pre-incubate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The final concentration of the test compound should typically be low (e.g., 1 µM) to ensure it is below the Michaelis-Menten constant (Km) of the metabolizing enzymes.[13]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold ACN (typically 2-4x the incubation volume) containing the internal standard. The 0-minute time point is quenched immediately after adding NADPH.

  • Protein Precipitation: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3. Data Analysis:

  • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • The slope of this line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000

Table 1: Example LC-MS/MS Parameters for Analysis

Developing a sensitive and specific analytical method is crucial. Below are starting parameters for an LC-MS/MS method for monitoring the parent compound and a predicted primary metabolite. These would need to be optimized in your laboratory.

ParameterThis compound (Parent)3-(2-Hydroxy-5-methoxyphenoxy)propanoic acid (Metabolite)
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient Example: 5% B to 95% B over 5 minutesExample: 5% B to 95% B over 5 minutes
Ionization Mode Negative Ion Electrospray (ESI-)Negative Ion Electrospray (ESI-)
Precursor Ion (m/z) [M-H]⁻ 225.1[M-H]⁻ 211.1
Product Ion (m/z) To be determined by infusion and fragmentationTo be determined by infusion and fragmentation
Collision Energy To be optimizedTo be optimized

Rationale: Carboxylic acids are readily deprotonated, making negative ion mode ESI a sensitive choice for detection.[17][18] A standard reversed-phase C18 column with an acidified water/acetonitrile gradient is a robust starting point for separating compounds of this polarity.[19]

References

avoiding side reactions in the synthesis of propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Propanoic Acid Derivatives

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of propanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of propanoyl chlorides, esters, and amides. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to minimize side reactions and maximize yield and purity.

Part 1: Synthesis of Propanoyl Chloride

Propanoyl chloride is a key intermediate, serving as an activated form of propanoic acid for subsequent reactions. Its synthesis, however, is fraught with potential pitfalls related to reagent choice, reaction conditions, and purification.

Troubleshooting Guide: Propanoyl Chloride Synthesis

Question: My synthesis of propanoyl chloride from propanoic acid using thionyl chloride (SOCl₂) is resulting in a low yield and a dark-colored crude product. What is going wrong?

Answer:

This is a common issue that typically points to two main culprits: incomplete reaction and side reactions promoted by impurities or improper conditions. Let's break down the causes and solutions.

Root Cause Analysis:

  • Incomplete Reaction: The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is an equilibrium process. Insufficient reagent or reaction time can leave unreacted propanoic acid, which complicates purification.

  • Side Reactions & Impurities: Thionyl chloride reacts with propanoic acid to form propanoyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). However, if the thionyl chloride is old or has been exposed to moisture, it may contain impurities that can lead to colored byproducts. Furthermore, excessive heating can cause decomposition and polymerization, leading to charring and discoloration.

dot

SOCl2_Mechanism cluster_reactants Reactants cluster_products Products PropanoicAcid CH₃CH₂COOH Intermediate1 Chlorosulfite Ester Intermediate PropanoicAcid->Intermediate1 + SOCl₂ ThionylChloride SOCl₂ PropanoylChloride CH₃CH₂COCl Intermediate1->PropanoylChloride - SO₂ - HCl SO2 SO₂ (gas) HCl HCl (gas) Fischer_Esterification_Troubleshooting Start Low Ester Yield (<90%) CheckReagents Are reagents anhydrous? Is alcohol primary/secondary? Start->CheckReagents UseExcess Use large excess of alcohol (5-10 equivalents) CheckReagents->UseExcess Yes Failure Consider alternative method (e.g., Acyl Chloride route) CheckReagents->Failure No (Tertiary alcohol may eliminate) RemoveWater Actively remove water? UseExcess->RemoveWater DeanStark Use Dean-Stark apparatus with azeotroping solvent (e.g., Toluene) RemoveWater->DeanStark No CheckTemp Is reaction temperature optimal? RemoveWater->CheckTemp Yes DeanStark->CheckTemp DryingAgent Add molecular sieves to reaction mixture DryingAgent->CheckTemp IncreaseTemp Increase temperature to reflux (monitor for side reactions) CheckTemp->IncreaseTemp No Success High Yield Achieved CheckTemp->Success Yes IncreaseTemp->Success DCC_Coupling RCOOH Propanoic Acid Intermediate O-Acylisourea (Active Ester) RCOOH->Intermediate + DCC DCC DCC Amide Amide Product Intermediate->Amide + Amine DCU DCU Byproduct (Insoluble) RNH2 Amine

Technical Support Center: Synthesis of 3-(2,5-Dimethoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2,5-Dimethoxyphenoxy)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Synthesis Overview

The most common and practical route to synthesize this compound involves a two-step process:

  • Williamson Ether Synthesis: An SN2 reaction between the sodium salt of 2,5-dimethoxyphenol and an ethyl 3-halopropanoate (typically ethyl 3-bromopropionate) to form the intermediate, ethyl 3-(2,5-dimethoxyphenoxy)propanoate.

  • Saponification (Ester Hydrolysis): Basic hydrolysis of the intermediate ester, followed by acidic workup, to yield the final carboxylic acid product.

This seemingly straightforward synthesis is prone to several side reactions that can complicate purification and reduce yields. This guide will address these issues in detail.

Overall Synthesis Workflow

Synthesis_Workflow Fig. 1: General Synthesis Workflow SM1 2,5-Dimethoxyphenol Intermediate Ethyl 3-(2,5-dimethoxyphenoxy)propanoate SM1->Intermediate Step 1: Williamson Ether Synthesis (SN2) SM2 Ethyl 3-bromopropionate SM2->Intermediate Step 1: Williamson Ether Synthesis (SN2) Base Base (e.g., NaH, NaOH) Base->Intermediate Step 1: Williamson Ether Synthesis (SN2) Product This compound Intermediate->Product Hydrolysis 1. Base (NaOH) 2. Acid (HCl) Hydrolysis->Product Step 2: Saponification

Caption: Fig. 1: General Synthesis Workflow

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is very low after the two steps. What are the likely causes?

A1: Low yield is a frequent issue that can stem from problems in either the Williamson ether synthesis or the hydrolysis step. The most common culprit is the formation of side products during the first step (ether synthesis).

  • Primary Cause: E2 Elimination. The base used to deprotonate the 2,5-dimethoxyphenol (forming the nucleophilic phenoxide) is also strong enough to promote an E2 elimination reaction with the alkyl halide, ethyl 3-bromopropionate. This side reaction produces ethyl acrylate and consumes your starting material.[1][2] It is particularly favored by sterically hindered reagents and high temperatures.[3]

  • Secondary Cause: C-Alkylation. Phenoxide ions are ambident nucleophiles, meaning they have two nucleophilic sites: the oxygen and the activated carbon atoms of the aromatic ring. While O-alkylation is desired, competitive C-alkylation can occur, leading to a complex mixture of isomers that are difficult to separate.[1][4]

  • Other Factors: Incomplete deprotonation of the phenol, insufficient reaction time, or suboptimal temperature can also lead to poor conversion.

Q2: My NMR analysis of the crude product from Step 1 shows unreacted 2,5-dimethoxyphenol. How can I drive the reaction to completion?

A2: The presence of unreacted 2,5-dimethoxyphenol points to an issue with the ether synthesis conditions.

  • Choice and Stoichiometry of Base: A strong, non-nucleophilic base is critical. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol to form the sodium phenoxide and hydrogen gas, driving the equilibrium forward. Using a weaker base like potassium carbonate (K₂CO₃) may require more forcing conditions. Ensure you use at least one full equivalent of the base relative to the phenol.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal.[2] These solvents effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophile, accelerating the SN2 reaction.[4] Avoid protic solvents like ethanol, as they can be deprotonated by the base and compete in the reaction.

  • Temperature Control: Add the alkyl halide only after the deprotonation of the phenol is complete (i.e., when hydrogen evolution ceases if using NaH). The reaction is typically run at a slightly elevated temperature (e.g., 50-70 °C) to ensure a reasonable rate, but excessive heat can favor the E2 elimination side reaction.[1]

Q3: I see unexpected signals around 5.8-6.4 ppm (multiplets) and 4.2 ppm (quartet) in my ¹H NMR spectrum after Step 1. What is this impurity?

A3: These signals are characteristic of ethyl acrylate, the product of an E2 elimination side reaction. The base attacks a proton on the carbon alpha to the ester, leading to the elimination of HBr.

Mechanism: SN2 vs. E2 Competition

SN2_vs_E2 Fig. 2: Competing SN2 and E2 Pathways cluster_reactants Reactants Phenoxide Ar-O⁻ SN2_Product Desired Product (SN2) Ar-O-CH₂-CH₂-COOEt Phenoxide->SN2_Product O-Alkylation (Attack at C-Br) E2_Product Side Product (E2) CH₂=CH-COOEt Phenoxide->E2_Product Elimination (Attack at α-H) AlkylHalide Br-CH₂-CH₂-COOEt

Caption: Fig. 2: Competing SN2 and E2 Pathways

Troubleshooting Strategy:

  • Use a less hindered base: While a strong base is needed, a very bulky base can favor elimination.

  • Lower the reaction temperature: The activation energy for elimination is often higher than for substitution, so lower temperatures will favor the desired SN2 pathway.[1]

  • Use a dipolar aprotic solvent: Solvents like DMSO or DMF can help minimize dehydrohalogenation side products.[4]

Q4: The hydrolysis of my ester intermediate is slow or incomplete. How can I ensure full conversion to the carboxylic acid?

A4: Incomplete saponification leaves you with the starting ester, which can complicate purification.

  • Sufficient Base and Reaction Time: Use a stoichiometric excess of a strong base (e.g., 2-3 equivalents of NaOH or KOH). The reaction is often performed in a mixture of water and a co-solvent like methanol or ethanol to ensure solubility of the ester.[5]

  • Heat: Refluxing the mixture is typically required to drive the hydrolysis to completion. A reaction time of 12 hours at reflux is well-documented for similar substrates.[5]

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

Q5: How should I purify the final product, this compound?

A5: Purification typically involves a combination of extraction and recrystallization or chromatography.

  • Acidic Workup & Extraction: After hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to a pH of ~2-3. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate or become soluble in organic solvents. Extract the aqueous layer several times with a suitable organic solvent (e.g., ethyl acetate, chloroform).[5]

  • Base Wash (Optional): To remove any unreacted phenol, the combined organic extracts can be washed with a weak base solution like sodium bicarbonate. The desired acid will remain in the organic layer if the pH is controlled, while the more acidic phenol will be extracted into the aqueous layer.

  • Recrystallization: This is often the most effective method for obtaining high-purity material. The crude solid obtained after evaporating the extraction solvent can be recrystallized from a suitable solvent system (e.g., water, or a mixture like ethyl acetate/hexanes).

  • Column Chromatography: If recrystallization is ineffective, particularly due to impurities with similar solubility, silica gel chromatography can be employed. A solvent system of diethyl ether and chloroform has been reported for this compound.[5]

Summary of Potential Impurities

Impurity NameStructureOriginKey Analytical Signature ¹H NMR (δ, ppm)
2,5-Dimethoxyphenol Ar-OHUnreacted Starting MaterialAromatic protons, two methoxy singlets (~3.7-3.8), broad phenolic -OH
Ethyl 3-bromopropionate BrCH₂CH₂CO₂EtUnreacted Starting MaterialTriplets at ~3.0 and ~3.6, quartet at ~4.2, triplet at ~1.3
Ethyl acrylate CH₂=CHCO₂EtE2 Elimination Side ProductVinylic protons (multiplets, ~5.8-6.4), quartet at ~4.2
C-Alkylated Isomer(s) (EtOOCCH₂CH₂)Ar-OHC-Alkylation Side ReactionComplex aromatic region, new aliphatic signals, persistent phenolic -OH
Ethyl 3-(2,5-dimethoxyphenoxy)propanoate Ar-OCH₂CH₂CO₂EtIncomplete HydrolysisCharacteristic triplets for -OCH₂CH₂- chain, ethyl ester signals

Key Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory conditions and scale. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of Ethyl 3-(2,5-dimethoxyphenoxy)propanoate
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dimethoxyphenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to the flask to dissolve the phenol.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases (~1 hour).

  • Alkylation: Cool the mixture again to 0 °C and add ethyl 3-bromopropionate (1.2 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC until the starting phenol is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude ester, which can be used directly in the next step or purified by column chromatography.

Protocol 2: Synthesis of this compound (Hydrolysis)
  • Setup: To a round-bottom flask containing the crude ethyl 3-(2,5-dimethoxyphenoxy)propanoate (1.0 eq), add a mixture of methanol and water (e.g., 4:1 v/v).

  • Base Addition: Add sodium hydroxide (NaOH, 3.0 eq) and equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours or until TLC analysis indicates complete consumption of the starting ester.[5]

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 2-3. A precipitate should form.

  • Extraction: Extract the acidified mixture with chloroform or ethyl acetate (3x).[5]

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization to yield the final product.

References

Technical Support Center: Scaling Up the Production of 3-(2,5-Dimethoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scaled-up production of 3-(2,5-Dimethoxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale synthesis to pilot plant and industrial production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to Synthetic Strategies

The synthesis of this compound on a larger scale typically follows one of two primary routes: a Williamson ether synthesis or the hydrolysis of a corresponding ester. The choice of route often depends on the availability of starting materials, cost considerations, and the desired purity profile of the final product. This guide will cover potential issues and solutions for both pathways.

Visualizing the Synthetic Workflow

To provide a clear overview of the production process, the following diagram illustrates the key stages from starting materials to the final purified product.

Synthesis_Workflow cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Ester Hydrolysis cluster_2 Downstream Processing 2,5-Dimethoxyphenol 2,5-Dimethoxyphenol Etherification Williamson Ether Synthesis 2,5-Dimethoxyphenol->Etherification Halopropanoate 3-Halopropanoic acid ester Halopropanoate->Etherification Base Base Base->Etherification Intermediate_Ester 3-(2,5-Dimethoxyphenoxy) propanoate ester Etherification->Intermediate_Ester Hydrolysis Saponification Intermediate_Ester->Hydrolysis Proceed to Hydrolysis Starting_Ester 3-(2,5-Dimethoxyphenoxy) propanoate ester Starting_Ester->Hydrolysis Workup Work-up & Acidification Hydrolysis->Workup Purification Purification Workup->Purification Final_Product 3-(2,5-Dimethoxyphenoxy) propanoic acid Purification->Final_Product Troubleshooting_WES Start Low Yield in Williamson Ether Synthesis Check_Side_Products Analyze crude product for elimination and C-alkylation byproducts (GC-MS, LC-MS) Start->Check_Side_Products Optimize_Temp_Base Optimize Temperature and Base - Lower reaction temperature - Use a milder base Check_Side_Products->Optimize_Temp_Base High Side Products Check_Reaction_Completion Incomplete Reaction? Check_Side_Products->Check_Reaction_Completion Low Side Products Optimize_Solvent Optimize Solvent - Use polar aprotic solvent to favor O-alkylation Optimize_Temp_Base->Optimize_Solvent Monitor_IPC Implement In-Process Controls (IPC) - Monitor by TLC/HPLC - Ensure sufficient reaction time Check_Reaction_Completion->Monitor_IPC Yes Inconsistent_Results Inconsistent Results Between Batches? Check_Reaction_Completion->Inconsistent_Results No Check_Raw_Materials Verify Raw Material Quality - Purity of starting materials - Moisture content Inconsistent_Results->Check_Raw_Materials Yes Implement_PTC Consider Phase-Transfer Catalyst (PTC) - Improves reaction rate and consistency Check_Raw_Materials->Implement_PTC

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 3-(2,5-Dimethoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for the validation and comparison of the biological activity of 3-(2,5-Dimethoxyphenoxy)propanoic acid. Given the current scarcity of published data on its specific biological functions, this document outlines a proposed series of experiments to elucidate its potential therapeutic effects, comparing it with established alternatives.

Introduction to this compound

This compound is a monocarboxylic acid and a dimethoxybenzene derivative.[1] It is recognized as a plant metabolite and a product of colonic bioconversion.[2] Structurally, it belongs to the aryloxyalkanoic acid class, a scaffold present in numerous biologically active molecules.[3] Its versatile structure makes it a valuable precursor in medicinal chemistry, particularly for synthesizing molecules that target G-protein coupled receptors (GPCRs).[2] However, a detailed understanding of its intrinsic biological activity is lacking. This guide proposes a systematic approach to investigate its potential anti-inflammatory properties and its interaction with GPCRs, two areas of significant therapeutic interest.

Rationale for Investigating Anti-Inflammatory and GPCR Activity

The selection of anti-inflammatory and GPCR-modulating activities as primary areas of investigation is based on several factors. The phenylpropanoic acid core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the potential for this compound to serve as a building block for GPCR ligands suggests that it may possess inherent activity at these receptors.[2]

Comparator Compounds for Benchmarking

To provide a robust comparison, the following well-characterized compounds are proposed as benchmarks:

  • Ibuprofen: A widely used non-selective cyclooxygenase (COX) inhibitor with a phenylpropanoic acid structure.

  • Celecoxib: A selective COX-2 inhibitor, which will allow for the assessment of the selectivity of this compound.

  • A known GPCR agonist/antagonist: To be selected based on the results of initial GPCR screening, this will serve as a positive control for functional GPCR assays.

Proposed Experimental Workflow for Biological Activity Validation

The following workflow is designed to systematically evaluate the biological activity of this compound.

G cluster_0 In Vitro Characterization cluster_1 Anti-Inflammatory Assays cluster_2 GPCR Activity Assays cluster_3 In Vivo Validation iv_start This compound + Comparators a_cox COX-1/COX-2 Inhibition Assay iv_start->a_cox a_no Nitric Oxide (NO) Production Assay iv_start->a_no a_nfkB NF-κB Activation Assay iv_start->a_nfkB g_bind GPCR Binding Assay iv_start->g_bind g_camp cAMP Functional Assay iv_start->g_camp iv_results Promising In Vitro Results a_cox->iv_results a_no->iv_results a_nfkB->iv_results g_bind->iv_results g_camp->iv_results v_model Carrageenan-Induced Paw Edema Model iv_results->v_model v_data Measurement of Edema & Inflammatory Markers v_model->v_data end Comparative Efficacy & MoA Profile v_data->end

Caption: Proposed experimental workflow for validating the biological activity of this compound.

In Vitro Experimental Protocols

Anti-Inflammatory Activity

1. Cyclooxygenase (COX) Inhibition Assay

This assay will determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

    • Add purified human recombinant COX-1 or COX-2 enzyme to the mixture and incubate.

    • Introduce various concentrations of this compound, ibuprofen, or celecoxib and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction with a saturated stannous chloride solution.

    • Measure the absorbance at 590 nm.

    • Calculate the percent inhibition and determine the IC50 values.[4]

2. Nitric Oxide (NO) Production Assay in Macrophages

This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: The amount of nitrite, a stable metabolite of NO, is measured using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophage cells.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • After 24 hours, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.[5]

3. NF-κB Activation Assay

This assay investigates the mechanism of anti-inflammatory action by measuring the translocation of the NF-κB p65 subunit.

  • Principle: The translocation of NF-κB from the cytoplasm to the nucleus upon stimulation is quantified using immunofluorescence microscopy.

  • Protocol:

    • Seed HeLa or macrophage cells in a multi-well plate.

    • Treat the cells with test compounds for 1 hour.

    • Stimulate with a pro-inflammatory cytokine like TNF-α.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with a DNA dye (e.g., DAPI).

    • Acquire images using a high-content imaging system and analyze the nuclear-to-cytoplasmic fluorescence intensity ratio.[6]

GPCR Activity

1. GPCR Binding Assay

This assay will determine if the compound binds to a panel of GPCRs.

  • Principle: A competitive binding assay using a radiolabeled or fluorescently labeled ligand for a specific GPCR.

  • Protocol:

    • Prepare cell membranes from cells overexpressing the target GPCR.

    • Incubate the membranes with a fixed concentration of the labeled ligand and varying concentrations of the test compound.

    • Separate bound from free ligand by filtration.

    • Quantify the amount of bound labeled ligand.

    • Determine the Ki (inhibitory constant) from the competition curve.[7]

2. cAMP Functional Assay

This assay will determine if the compound acts as an agonist or antagonist at Gs or Gi-coupled GPCRs.

  • Principle: Measurement of changes in intracellular cyclic adenosine monophosphate (cAMP) levels upon GPCR activation.

  • Protocol:

    • Culture cells expressing the target GPCR.

    • For antagonist testing, pre-incubate cells with the test compound.

    • Stimulate the cells with a known agonist (for antagonist mode) or the test compound (for agonist mode). For Gi-coupled receptors, co-stimulate with forskolin.

    • Lyse the cells and measure cAMP levels using a competitive immunoassay, such as HTRF or AlphaScreen.[3][8]

    • Determine EC50 (for agonists) or IC50 (for antagonists).

In Vivo Experimental Protocol

Carrageenan-Induced Paw Edema in Rats

This is a standard model to assess acute anti-inflammatory activity.[9][10]

  • Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of the test compound is measured by the reduction in paw swelling.

  • Protocol:

    • Group Wistar rats and administer the test compound, ibuprofen, or vehicle orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.[11]

    • Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[11]

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Data Presentation and Comparative Analysis

The data generated from these experiments should be tabulated for a clear comparison of this compound with the benchmark compounds.

Table 1: In Vitro Anti-Inflammatory Activity Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)NO Production IC50 (µM) in LPS-stimulated MacrophagesNF-κB Translocation IC50 (µM)
This compoundTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
IbuprofenExpected ValueExpected ValueExpected ValueExpected ValueExpected Value
CelecoxibExpected ValueExpected ValueExpected ValueExpected ValueExpected Value

Table 2: In Vitro GPCR Activity Profile (Example for a specific GPCR)

CompoundBinding Affinity Ki (nM)Functional ActivityEC50/IC50 (nM)
This compoundTo be determinedTo be determinedTo be determined
Known LigandExpected ValueAgonist/AntagonistExpected Value

Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0%
This compoundDose 1To be determined
Dose 2To be determined
Dose 3To be determined
IbuprofenEffective DoseExpected Value

Visualizing the Mechanisms of Action

Inflammatory Signaling Pathway

G LPS LPS/TNF-α IKK IKK Activation LPS->IKK NFkB_IκB NF-κB/IκB Complex IKK->NFkB_IκB NFkB NF-κB Translocation (Target of Assay) NFkB_IκB->NFkB Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->Genes COX COX-1/COX-2 (Target of Assay) Genes->COX Inflammation Inflammation Genes->Inflammation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Prostaglandins->Inflammation G cluster_0 Cell Membrane Ligand Ligand GPCR Gs/Gi-coupled GPCR Ligand->GPCR G_Protein G-protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP (Measured in Assay) AC->cAMP ATP ATP ATP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

References

A Comparative Analysis of 3-(2,5-Dimethoxyphenoxy)propanoic Acid and 3-(3,5-Dimethoxyphenoxy)propanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the phenoxypropanoic acid scaffold is a recurring motif in a variety of biologically active molecules. The seemingly subtle variation in the substitution pattern on the phenyl ring can lead to significant differences in physicochemical properties, biological activity, and metabolic stability. This guide provides a detailed comparative analysis of two constitutional isomers: 3-(2,5-Dimethoxyphenoxy)propanoic acid and 3-(3,5-Dimethoxyphenoxy)propanoic acid, tailored for researchers and scientists in the field.

Introduction to the Isomers

This compound and its 3,5-dimethoxy counterpart are structurally similar yet distinct molecules. Both belong to the class of aryloxyalkanoic acids, which are known to interact with a range of biological targets.[1] The core structure consists of a dimethoxyphenol linked via an ether bond to a propanoic acid moiety. The key difference lies in the positioning of the two methoxy groups on the phenyl ring, which influences the molecule's overall electronics, conformation, and potential interactions with biological macromolecules.

The 2,5-isomer is a known plant metabolite and serves as a versatile building block in the synthesis of more complex molecules, particularly those targeting G-protein coupled receptors (GPCRs).[2] The 3,5-isomer, while less specifically documented in isolation, belongs to a class of compounds extensively studied for their potential as modulators of various receptors and enzymes. The arrangement of the methoxy groups in the 3,5-isomer results in a different electronic distribution and steric profile compared to the 2,5-isomer, which can have profound implications for its biological activity.

Physicochemical Properties: A Comparative Overview

PropertyThis compound3-(3,5-Dimethoxyphenoxy)propanoic acid
Molecular Formula C₁₁H₁₄O₅C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol 226.23 g/mol
CAS Number 64139-40-8[3]854678-45-8[1]
Predicted logP 1.51.6
Predicted pKa ~4.5~4.5
Melting Point (°C) 101[3]Not available

Note: Predicted values are based on computational models and may vary from experimental results.

The difference in the substitution pattern is expected to influence properties such as crystal packing, which would be reflected in the melting point. The electronic environment of the aromatic ring also differs, which could affect the acidity of the carboxylic acid and the molecule's interaction with polar and non-polar environments.

Spectroscopic Data Comparison

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of these isomers. While a head-to-head comparison from a single source is unavailable, we can collate expected and reported spectral features.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to show distinct patterns in the aromatic region due to the different symmetry and electronic environments of the phenyl protons.

  • This compound: The aromatic region would likely display a more complex splitting pattern due to the lower symmetry.

  • 3-(3,5-Dimethoxyphenoxy)propanoic acid: The aromatic region is expected to be simpler, potentially showing a characteristic pattern for a 1,3,5-trisubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectra will also reflect the isomeric differences, with distinct chemical shifts for the aromatic carbons.

Infrared (IR) Spectroscopy

Both molecules will exhibit characteristic IR absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O ether stretches. Subtle shifts in these absorbances may be present due to the different electronic effects of the methoxy group positions.

Mass Spectrometry

The electron ionization mass spectra of both isomers would be expected to show a molecular ion peak at m/z 226. The fragmentation patterns, however, may differ, providing clues to the substitution pattern on the aromatic ring.

Synthesis Protocols: A Step-by-Step Guide

The synthesis of these isomers can be achieved through established organic chemistry reactions. Below are detailed protocols for their preparation.

Synthesis of this compound

A common and efficient method for the synthesis of the 2,5-isomer is through a Williamson ether synthesis followed by hydrolysis.

Synthesis_2_5_isomer Reactant1 2,5-Dimethoxyphenol Intermediate Ethyl 3-(2,5-dimethoxyphenoxy)propanoate Reactant1->Intermediate Williamson Ether Synthesis Reactant2 Ethyl 3-bromopropanoate Reactant2->Intermediate Base K₂CO₃ Base->Intermediate Solvent1 Acetone Solvent1->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis NaOH, H₂O/EtOH Hydrolysis->Product Acidification HCl (aq) Product->Acidification Workup Synthesis_3_5_isomer Reactant1_35 3,5-Dimethoxyphenol Intermediate_35 Ethyl 3-(3,5-dimethoxyphenoxy)propanoate Reactant1_35->Intermediate_35 Williamson Ether Synthesis Reactant2_35 Ethyl 3-bromopropanoate Reactant2_35->Intermediate_35 Base_35 K₂CO₃ Base_35->Intermediate_35 Solvent1_35 DMF Solvent1_35->Intermediate_35 Product_35 3-(3,5-Dimethoxyphenoxy)propanoic acid Intermediate_35->Product_35 Hydrolysis Hydrolysis_35 LiOH, H₂O/THF Hydrolysis_35->Product_35 Acidification_35 HCl (aq) Product_35->Acidification_35 Workup GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Phenoxypropanoic Acid (Agonist) Ligand->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

References

A Comparative Guide to the Structure-Activity Relationships of Phenoxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Phenoxypropanoic Acid

Phenoxypropanoic acid derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities. The core structure, consisting of a phenoxy group linked to a propanoic acid moiety, has been extensively modified to develop potent agents for various applications, including agriculture and medicine. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their herbicidal, anticancer, and antimicrobial properties. We will delve into the causal relationships behind experimental design and provide detailed protocols to ensure scientific integrity and reproducibility.

The fundamental blueprint of a phenoxypropanoic acid derivative offers multiple sites for chemical modification, each influencing the compound's interaction with its biological target. These key regions, which will be the focus of our comparative analysis, are:

  • The Aryl (Phenoxy) Group: Substitutions on this aromatic ring are critical for target specificity and potency.

  • The Propanoic Acid Side Chain: Modifications to this chain, particularly at the alpha-position, can significantly impact activity and stereoselectivity.

  • The Carboxyl Group: This acidic functional group is often essential for binding to the target site and can be derivatized to modulate properties like cell permeability and prodrug activation.

This guide will systematically explore how alterations in these regions dictate the biological efficacy of phenoxypropanoic acid derivatives in different therapeutic and agrochemical contexts.

Herbicidal Activity: Targeting Acetyl-CoA Carboxylase (ACCase)

Aryloxyphenoxypropionate (AOPP) herbicides are a major class of compounds used to control grassy weeds in broadleaf crops. Their primary mechanism of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in plants.[1][2] Inhibition of ACCase disrupts the formation of cell membranes, leading to the death of the weed.[1]

The herbicidal efficacy of AOPP derivatives is highly dependent on their chemical structure, particularly the nature of the aryl group and the stereochemistry of the propanoic acid chain. The (R)-enantiomer is typically the more active isomer, a finding consistent with its ability to inhibit fatty acid synthesis.[3]

Comparative Analysis of Herbicidal Derivatives

The following table summarizes the herbicidal activity of a series of phenoxypropanoic acid derivatives against common grassy weeds. The data highlights the impact of different substituents on the aryl ring.

Compound IDAryl Group SubstitutionTarget WeedIC50 (g/ha)Reference
Iq 6-chloro-3-cyano-2-imidazo[1,2-a]pyridinyloxyDigitaria sanguinalisComparable to fluazifop-butyl[4]
1m 4-[(6-chloroquinoxalin-2-yl)oxy]phenoxyDigitaria sanguinalis6.8[5]
1r 4-[(6-chloroquinoxalin-2-yl)oxy]phenoxyEchinochloa crus-galli6.0[5]
QPPE-I-4 Quinazolinone-phenoxypropionate with diesterEchinochloa crus-galli>80% inhibition at 150 g/ha[6]
Clodinafop-propargyl (Commercial) 4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxyDigitaria sanguinalis46.5[5]
Clodinafop-propargyl (Commercial) 4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxyEchinochloa crus-galli14.6[5]

Key SAR Insights for Herbicidal Activity:

  • Heterocyclic Aryl Groups: The replacement of a simple phenyl ring with more complex heterocyclic systems, such as imidazo[1,2-a]pyridine or quinoxaline, often leads to enhanced herbicidal potency.[4][5] For instance, compound Iq , with a substituted imidazo[1,2-a]pyridine moiety, shows activity comparable to the commercial herbicide fluazifop-butyl.[4]

  • Substituents on the Heterocycle: The nature and position of substituents on the heterocyclic ring are critical. A cyano group at the 3-position and a chlorine atom at the 6-position of the imidazo[1,2-a]pyridine ring were found to significantly enhance herbicidal activity.[4]

  • Ester Group Modification: The ester group of the propanoic acid can be modified to improve properties like lipophilicity and cell membrane permeability, which can influence herbicidal efficacy and crop selectivity.[6]

Mechanism of Action: ACCase Inhibition

The herbicidal action of aryloxyphenoxypropionates stems from their ability to bind to the carboxyltransferase (CT) domain of the ACCase enzyme.[7][8] This binding is stereoselective, with the (R)-enantiomer showing significantly higher affinity. The interaction is thought to involve hydrogen bonding and π-π stacking interactions with key amino acid residues in the active site, such as Ser-698 and Tyr-728.[7][8] Mutations in the ACCase gene, particularly those leading to an isoleucine to leucine substitution, can confer resistance to these herbicides by altering the binding site.[9]

ACCase_Inhibition cluster_0 Fatty Acid Biosynthesis Pathway cluster_1 Mechanism of Inhibition Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes AOPP Aryloxyphenoxypropionate Herbicide ACCase ACCase Enzyme (Carboxyltransferase Domain) AOPP->ACCase Binds and Inhibits

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by aryloxyphenoxypropionate herbicides.

Experimental Protocol: Post-Emergence Herbicidal Activity Assay

This protocol details the evaluation of herbicidal activity on weed species after they have emerged from the soil.

  • Plant Cultivation: Grow target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis) in pots containing a suitable soil mix in a greenhouse under controlled conditions (temperature, light, humidity).

  • Herbicide Application: When the weeds reach the 2-3 leaf stage, apply the test compounds. Dissolve the compounds in a suitable solvent (e.g., acetone or DMSO) and prepare a series of dilutions. Spray the solutions uniformly onto the weeds at different dosages (e.g., ranging from 9.4 to 150 g/ha).[6] A control group should be sprayed with the solvent system alone.

  • Evaluation: After a set period (e.g., 21 days), visually assess the herbicidal damage and measure the fresh weight of the aerial parts of the plants.

  • Data Analysis: Calculate the percentage of inhibition for each treatment compared to the control using the formula: Inhibition (%) = [(Fresh weight of control - Fresh weight of treated) / Fresh weight of control] x 100%.[6]

  • IC50 Determination: Determine the half-maximal inhibitory concentration (IC50), the concentration that causes 50% inhibition of growth, by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity: A Multifaceted Approach

Phenoxypropanoic acid derivatives have also demonstrated significant potential as anticancer agents. Their mechanism of action in this context is often multifactorial and can involve the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is overexpressed in many cancers, as well as the induction of apoptosis and cell cycle arrest through other pathways.

Comparative Analysis of Anticancer Derivatives

The following table presents the in vitro anticancer activity of various phenoxypropanoic acid derivatives against different cancer cell lines, highlighting the influence of structural modifications on their cytotoxic potency.

Compound IDKey Structural FeatureCancer Cell LineIC50 (µM)Reference
4e N-(2,5-dichlorophenyl) amideMCF-7 (Breast)0.01[10]
4g N-(2-chlorophenyl) amideMCF-7 (Breast)0.03[10]
14a Pyrrolo[2,3-d]pyrimidine derivativeMCF-7 (Breast)1.7 (µg/ml)[11]
17 Pyrrolo[2,3-d]pyrimidine derivativeHePG2 (Liver)8.7 (µg/ml)[11]
17 Pyrrolo[2,3-d]pyrimidine derivativePACA2 (Pancreatic)6.4 (µg/ml)[11]
Doxorubicin (Standard) -MCF-7 (Breast)0.04[10]

Key SAR Insights for Anticancer Activity:

  • Amide Derivatives: Conversion of the carboxylic acid to an amide can significantly enhance anticancer activity. For example, the dexibuprofen amide derivative 4e , with a 2,5-dichlorophenyl group, exhibited an exceptionally low IC50 value of 0.01 µM against the MCF-7 breast cancer cell line.[10] The position and number of halogen substituents on the phenylamide ring play a crucial role in determining potency.

  • Heterocyclic Modifications: The incorporation of heterocyclic moieties, such as pyrrolo[2,3-d]pyrimidine, can lead to potent anticancer agents.[11] These modifications likely allow for interactions with different biological targets or improve the pharmacokinetic properties of the compounds.

  • Target Selectivity: The structural modifications can also influence the selectivity of the compounds for different cancer cell lines, as seen with compound 17 which shows potent activity against liver and pancreatic cancer cells.[11]

Mechanism of Action: COX-2 Inhibition and Beyond

One of the well-established mechanisms for the anti-inflammatory and potential anticancer effects of arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes. COX-2 is often upregulated in tumors and contributes to inflammation and cell proliferation. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are implicated in cancer progression. The binding of arylpropionic acids to COX-2 typically involves an ionic interaction between the carboxylate group of the inhibitor and a conserved arginine residue (Arg-120) at the entrance of the active site.[12]

COX2_Inhibition cluster_0 Prostaglandin Synthesis Pathway cluster_1 Mechanism of Inhibition Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation_Proliferation Inflammation & Cell Proliferation Prostaglandins->Inflammation_Proliferation Arylpropionic_Acid Arylpropionic Acid Derivative COX2 COX-2 Enzyme (Active Site) Arylpropionic_Acid->COX2 Binds and Inhibits

Caption: Inhibition of Cyclooxygenase-2 (COX-2) by arylpropionic acid derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[3]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, the concentration that inhibits 50% of cell growth.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Phenoxypropanoic acid derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The structural features that govern their antimicrobial efficacy can differ from those required for herbicidal or anticancer activity.

Comparative Analysis of Antimicrobial Derivatives

The following table provides a comparison of the minimum inhibitory concentrations (MIC) of several phenoxypropanoic acid derivatives against various microbial strains.

Compound IDKey Structural FeatureMicrobial StrainMIC (µg/mL)Reference
2 Plicatin BStreptococcus mutans31.2[13]
8 Hydrogenated plicatin BStreptococcus mitis31.2[13]
6h 2-(4-(((4-amino-6-methoxypyrimidin-2-yl)thio)methyl)phenyl)propanoic acidStaphylococcus aureus-[14]
6l 2-(4-(((6-methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acidStaphylococcus aureus-[14]
Chloramphenicol (Standard) -Staphylococcus aureus-[14]

Key SAR Insights for Antimicrobial Activity:

  • Phenolic Hydroxyl Groups: The presence and position of hydroxyl groups on the phenyl ring can be important for antimicrobial activity.

  • Side Chain Modifications: Alterations to the propanoic acid side chain, such as hydrogenation, can influence the antimicrobial spectrum and potency. For example, both plicatin B (2 ) and its hydrogenated derivative (8 ) show strong activity against oral bacteria.[13]

  • Heterocyclic Thio-ethers: The introduction of heterocyclic moieties via a thioether linkage at the para-position of the phenyl ring has yielded compounds with promising antibacterial properties.[14]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth). The turbidity should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15] Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

General Synthesis of Phenoxypropanoic Acid Derivatives

A common synthetic route to phenoxypropanoic acid derivatives involves the Williamson ether synthesis, followed by ester hydrolysis.

Synthesis Substituted_Phenol Substituted Phenol Intermediate_Ester Phenoxypropanoate Ester Substituted_Phenol->Intermediate_Ester Propanoate_Ester Alkyl 2-halopropanoate Propanoate_Ester->Intermediate_Ester Final_Product Phenoxypropanoic Acid Intermediate_Ester->Final_Product Base Base (e.g., K2CO3) Base->Intermediate_Ester Williamson Ether Synthesis Hydrolysis Hydrolysis (e.g., NaOH, then H+) Hydrolysis->Final_Product

Caption: General synthetic scheme for phenoxypropanoic acid derivatives.

Conclusion

The phenoxypropanoic acid scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of biologically active molecules. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the aryl group, the propanoic acid side chain, and the carboxyl moiety can lead to profound changes in biological activity and target selectivity. For researchers in drug discovery and agrochemical development, a thorough understanding of these SAR principles is paramount for the rational design of new, more effective, and safer chemical entities. The experimental protocols provided herein offer a validated framework for the synthesis and evaluation of novel phenoxypropanoic acid derivatives, ensuring the generation of reliable and reproducible data. Future research in this area will undoubtedly continue to uncover new therapeutic and agricultural applications for this versatile chemical class.

References

A Comparative Guide to Confirming the Purity of Synthesized 3-(2,5-Dimethoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those with pharmaceutical potential, the confirmation of purity is a critical, non-negotiable step. This guide provides a comparative overview of essential analytical techniques for verifying the purity of synthesized 3-(2,5-Dimethoxyphenoxy)propanoic acid, a versatile building block in medicinal chemistry.[1] We will delve into the principles, protocols, and data interpretation of cornerstone analytical methods, offering a framework for a robust, self-validating purity assessment strategy.

The Imperative of Purity in Drug Discovery

The presence of impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of a compound. For a molecule like this compound, which serves as a precursor for more complex bioactive molecules, ensuring its purity is paramount to the integrity of downstream applications and the reliability of experimental data.[1]

Orthogonal Analytical Approaches for Unambiguous Purity Determination

A multi-pronged analytical approach, employing techniques with different separation and detection principles, is the most reliable strategy for purity confirmation. This guide will focus on a combination of spectroscopic and chromatographic methods, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules.[2][3] It provides detailed information about the chemical environment of each atom, allowing for the identification of the target compound and any potential impurities.[3]

Expertise in Action: Why ¹H NMR is the First Line of Defense

Proton NMR (¹H NMR) is particularly valuable for its high sensitivity and the wealth of information it provides. The chemical shift, integration, and coupling patterns of the proton signals serve as a unique fingerprint for this compound.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard (for Quantitative NMR - qNMR): For quantitative analysis, add a known amount of an internal standard with a resonance that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Interpretation:

    • Chemical Shifts (δ): Compare the observed chemical shifts with predicted values or literature data for this compound.

    • Integration: The integral of each signal should be proportional to the number of protons it represents. Verify the expected integration ratios for the aromatic, methoxy, and propanoic acid protons.

    • Coupling Constants (J): Analyze the splitting patterns to confirm the connectivity of the protons.

    • Impurity Detection: Look for any signals that do not correspond to the target molecule or the solvent. The integration of these signals relative to the analyte signals can provide a semi-quantitative measure of impurity levels.

Trustworthiness through qNMR:

Quantitative NMR (qNMR) elevates the purity assessment by providing a highly accurate and precise measurement of the analyte's concentration.[2][4][5] By comparing the integral of a specific analyte proton signal to that of a certified internal standard of known concentration, the absolute purity of the synthesized compound can be determined.[6][7]

Workflow for Purity Confirmation by ¹H NMR

Caption: Workflow for purity determination using ¹H NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC): Separating the Components

HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it indispensable for purity analysis.[8] For aromatic carboxylic acids like this compound, reversed-phase HPLC (RP-HPLC) is a common and effective method.[8][9]

Expertise in Action: Method Development for Optimal Separation

The choice of mobile phase, column, and detector is crucial for achieving good resolution between the main compound and any potential impurities. A C18 column is a standard choice for nonpolar to moderately polar compounds. The mobile phase typically consists of an aqueous component (often with an acid modifier like phosphoric or formic acid to suppress ionization of the carboxylic acid) and an organic modifier (like acetonitrile or methanol).[9][10]

Experimental Protocol: RP-HPLC

  • Mobile Phase Preparation: Prepare a mobile phase of, for example, 30:70 (v/v) acetonitrile and 0.1% phosphoric acid in water.[10] Filter and degas the mobile phase.

  • Standard and Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 10 µL.[10]

    • Column Temperature: 30 °C.[10]

    • Detection: UV-Vis Detector at a wavelength where the compound has significant absorbance (e.g., 220 nm).[10]

  • Data Analysis:

    • Run the blank (mobile phase), standards, and the sample.

    • Identify the peak corresponding to this compound based on its retention time.

    • The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

Caption: Workflow for purity determination using HPLC.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[3][11] It is used to confirm the molecular weight of the synthesized compound and can provide structural information through fragmentation patterns.[3][12][13]

Expertise in Action: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[13][14] This is a crucial step in confirming the identity of the synthesized compound.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective due to the deprotonation of the acidic proton.

  • Data Analysis:

    • Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

    • Compare the observed mass with the calculated theoretical mass of this compound (C₁₁H₁₄O₄, Molecular Weight: 210.23 g/mol ).[15]

    • In HRMS, the measured mass should be within a few parts per million (ppm) of the theoretical mass.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen in this case) in a compound.[16][17] This data is used to determine the empirical formula, which can then be compared to the expected formula of this compound.[18][19][20]

Experimental Protocol: CHN Analysis

  • Sample Submission: A small, accurately weighed amount of the dry, pure sample is submitted to an analytical laboratory for combustion analysis.

  • Data Analysis: The experimentally determined percentages of carbon and hydrogen are compared to the theoretical values calculated from the molecular formula (C₁₁H₁₄O₄).

    • Theoretical %C = (12.011 * 11 / 210.23) * 100% = 62.85%

    • Theoretical %H = (1.008 * 14 / 210.23) * 100% = 6.71%

    • The percentage of oxygen is typically determined by difference.

  • Purity Indication: The experimental values should be within ±0.4% of the theoretical values to be considered a good indication of purity.

Comparative Analysis of Purity Determination Techniques

Technique Information Provided Strengths Limitations Typical Application
¹H NMR Structural confirmation, identification of impurities, quantitative purity (qNMR).[2][3]Provides detailed structural information, non-destructive, qNMR is highly accurate.[2][5]May not detect non-proton-containing impurities, signal overlap can be an issue.Primary method for structural verification and purity assessment.
HPLC Separation of components, quantification of impurities, purity determination by area percent.[8]High sensitivity, excellent for separating complex mixtures, widely available.[21][22]Requires method development, may not detect co-eluting impurities.Routine purity analysis and quality control.
Mass Spectrometry Molecular weight confirmation, elemental composition (HRMS), structural fragmentation.[11][12]High sensitivity, provides exact mass, can be coupled with chromatography (LC-MS).[12]Does not provide quantitative information on its own, isomers may not be distinguishable.Confirmation of molecular identity.
Elemental Analysis Elemental composition, empirical formula.[16][17]Provides fundamental information about the elemental makeup of the compound.Not very sensitive to small amounts of impurities, requires a pure sample.[5]Final confirmation of the elemental composition of a pure compound.

Conclusion: A Holistic Approach to Purity Confirmation

Confirming the purity of synthesized this compound requires a thoughtful and multi-faceted analytical strategy. While ¹H NMR provides an unparalleled level of structural detail and the potential for accurate quantification, it should be complemented by a separation technique like HPLC to ensure the absence of co-eluting or NMR-inactive impurities. Mass spectrometry and elemental analysis serve as essential confirmatory techniques, verifying the molecular weight and elemental composition, respectively. By integrating the data from these orthogonal methods, researchers can confidently establish the purity of their synthesized compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

A Researcher's Guide to Evaluating the Antimicrobial Potential of 3-(2,5-Dimethoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Compound

In the perpetual search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, compounds from diverse chemical classes are continuously being explored. One such molecule of interest is 3-(2,5-Dimethoxyphenoxy)propanoic acid, a compound identified as a plant metabolite and a product of colonic bioconversion of dietary precursors[1]. While its primary applications to date have been as a building block in organic and medicinal chemistry[1], its structural similarity to other bioactive phenylpropanoic acid derivatives suggests a potential for antimicrobial activity[2].

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the biological efficacy of this compound. We will outline a series of robust, self-validating experimental protocols designed to determine its antimicrobial properties and benchmark its performance against established antibiotics. This document is structured not as a definitive statement on the compound's efficacy—public data for which is currently limited—but as a rigorous roadmap for its scientific investigation.

Pillar 1: Establishing the Foundations - Mechanism of Action of Comparator Antimicrobials

A thorough evaluation of a novel compound necessitates a comparative analysis against well-characterized antimicrobials. The choice of comparator drugs should ideally span different mechanisms of action to provide a broad context for the new compound's potential activity. For this proposed investigation, we have selected three widely recognized antibiotics: Ampicillin, Ciprofloxacin, and Tetracycline.

  • Ampicillin: A member of the β-lactam class, ampicillin acts by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and inactivates penicillin-binding proteins (PBPs) which are essential for the cross-linking of peptidoglycan, a critical component of the cell wall[3][4]. This disruption of cell wall integrity leads to cell lysis and bacterial death, making ampicillin a bactericidal agent[3][5].

  • Ciprofloxacin: This broad-spectrum antibiotic belongs to the fluoroquinolone class. Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV[6][7][8][9]. By targeting these enzymes, ciprofloxacin prevents DNA replication, recombination, and repair, ultimately leading to bacterial cell death[7][8][9].

  • Tetracycline: Tetracycline is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting protein synthesis[10][11][12]. It reversibly binds to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site[12][13][14]. This action effectively prevents the addition of new amino acids to the growing peptide chain, thus halting protein production[10][11].

The potential mechanism of action for this compound is currently unknown. The proposed experiments will not only quantify its efficacy but may also provide initial clues into its mode of action based on its spectrum of activity compared to these known agents.

Pillar 2: Quantifying Efficacy - A Step-by-Step Experimental Workflow

To ascertain the antimicrobial efficacy of this compound, a standardized and reproducible methodology is paramount. The following experimental workflow, centered around the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is proposed. These assays are considered the gold standard in antimicrobial susceptibility testing[15][16].

Experimental Workflow Diagram

G prep_compound Prepare stock solution of This compound and comparator antibiotics serial_dilution Perform two-fold serial dilutions of all compounds in a 96-well plate prep_compound->serial_dilution prep_media Prepare sterile Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) prep_media->serial_dilution prep_inoculum Culture and standardize bacterial inoculum to 0.5 McFarland standard inoculate Inoculate wells with standardized bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate plates at 37°C for 16-20 hours inoculate->incubate_mic read_mic Visually inspect for turbidity to determine the MIC incubate_mic->read_mic plate_mbc Plate aliquots from clear wells (MIC and higher concentrations) onto MHA read_mic->plate_mbc incubate_mbc Incubate MHA plates at 37°C for 18-24 hours plate_mbc->incubate_mbc count_colonies Count Colony Forming Units (CFUs) incubate_mbc->count_colonies determine_mbc Calculate the MBC (≥99.9% reduction in CFUs) count_colonies->determine_mbc

Caption: Proposed experimental workflow for determining MIC and MBC.

Detailed Experimental Protocols

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[17][18]. The broth microdilution method is a widely accepted and standardized technique for this determination[18][19].

  • Materials:

    • This compound

    • Ampicillin, Ciprofloxacin, Tetracycline (as controls)

    • Sterile 96-well microtiter plates

    • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)[20]

    • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

    • 0.5 McFarland turbidity standard

    • Sterile saline or broth

  • Protocol:

    • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of all test compounds in a suitable sterile solvent. The choice of solvent will depend on the solubility of this compound. If not sterile, filter-sterilize the stock solutions through a 0.22 µm filter[18].

    • Preparation of Serial Dilutions: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the highest concentration of the test compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10[20]. Well 11 will serve as a growth control (broth and inoculum only), and well 12 as a sterility control (broth only)[18].

    • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[18]. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well[15][17].

    • Inoculation: Within 15 minutes of its preparation, add 100 µL of the final bacterial inoculum to each well (except the sterility control). This will bring the total volume in each well to 200 µL and dilute the antimicrobial concentrations to their final test values[18].

    • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air[18].

    • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth[15][20].

B. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, specifically a ≥99.9% reduction in the initial bacterial inoculum[20][21].

  • Materials:

    • Results from the MIC assay

    • Sterile Mueller-Hinton Agar (MHA) plates

  • Protocol:

    • Subculturing: From the wells of the completed MIC assay that show no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate[20].

    • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours[20].

    • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum[21][22].

Rationale for Methodological Choices
  • Use of Standardized Methods (CLSI/EUCAST): Adherence to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensures that the results are reproducible and can be compared to data generated in other laboratories[23][24][25].

  • Choice of Media: Mueller-Hinton Broth and Agar are the standard media for routine antimicrobial susceptibility testing of non-fastidious bacteria due to their reproducibility and low levels of inhibitors that might interfere with the results[26].

  • Inoculum Standardization: Standardizing the initial bacterial concentration to a 0.5 McFarland standard is critical for the accuracy and reproducibility of MIC and MBC results, as the efficacy of many antimicrobials is dependent on the bacterial load.

Pillar 3: Data Interpretation and Comparative Analysis

The data generated from these experiments should be compiled into a clear and concise format for easy comparison.

Comparative Efficacy Data Table (Hypothetical)
CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound S. aureus[Experimental Result][Experimental Result][Calculated][Bactericidal/Bacteriostatic]
E. coli[Experimental Result][Experimental Result][Calculated][Bactericidal/Bacteriostatic]
P. aeruginosa[Experimental Result][Experimental Result][Calculated][Bactericidal/Bacteriostatic]
Ampicillin S. aureus0.6-1[3]
E. coli4[3]
Ciprofloxacin P. aeruginosa~0.5[6]
Tetracycline E. coli1 to >128[10]

Note: MIC values for known antimicrobials can vary between strains and testing conditions.

Interpreting the MBC/MIC Ratio

The ratio of the MBC to the MIC provides insight into whether a compound is bactericidal or bacteriostatic.

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity[20].

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

This distinction is crucial in a drug development context, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.

Signaling Pathway and Target Relationship Diagram

G cluster_ampicillin Ampicillin cluster_ciprofloxacin Ciprofloxacin cluster_tetracycline Tetracycline cluster_novel This compound amp_target Penicillin-Binding Proteins (PBPs) amp_pathway Peptidoglycan Synthesis amp_target->amp_pathway Inhibits amp_result Cell Wall Disruption & Lysis amp_pathway->amp_result Leads to cipro_target DNA Gyrase & Topoisomerase IV cipro_pathway DNA Replication cipro_target->cipro_pathway Inhibits cipro_result DNA Damage & Cell Death cipro_pathway->cipro_result Leads to tetra_target 30S Ribosomal Subunit tetra_pathway Protein Synthesis tetra_target->tetra_pathway Inhibits tetra_result Growth Inhibition (Bacteriostatic) tetra_pathway->tetra_result Leads to novel_compound Test Compound novel_target Unknown Target novel_compound->novel_target Acts on? novel_pathway Unknown Pathway novel_target->novel_pathway Affects? novel_result Observed Effect (e.g., Bactericidal) novel_pathway->novel_result Results in?

Caption: Mechanisms of action for comparator antibiotics and the unknown pathway for the test compound.

Conclusion and Future Directions

This guide provides a foundational, scientifically rigorous approach to evaluating the antimicrobial efficacy of this compound. By employing standardized protocols and comparing the results against well-known antibiotics, researchers can generate reliable and meaningful data. The initial determination of MIC and MBC values against a panel of representative Gram-positive and Gram-negative bacteria will be the critical first step in assessing its potential as a therapeutic agent.

Positive results from this initial screening would warrant further investigation, including:

  • Spectrum of Activity Studies: Testing against a broader panel of clinical isolates, including drug-resistant strains.

  • Mechanism of Action Studies: Employing techniques such as macromolecular synthesis assays or transcriptomics to elucidate the compound's cellular target.

  • Toxicity Assays: Evaluating the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.

By following the structured and self-validating methodologies outlined herein, the scientific community can effectively uncover and characterize the potential antimicrobial properties of novel compounds like this compound, contributing to the vital pipeline of new antimicrobial drug discovery.

References

A Comparative Spectroscopic Guide to 3-(2,5-Dimethoxyphenoxy)propanoic Acid and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth comparative analysis of the spectroscopic data for 3-(2,5-Dimethoxyphenoxy)propanoic acid, a compound of interest in medicinal chemistry, and its structurally related isomers. By examining the subtle yet significant differences in their spectral features, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for the unambiguous identification and characterization of these compounds.

Introduction to this compound and its Analogs

This compound is a carboxylic acid derivative of dimethoxybenzene. The positioning of the two methoxy groups on the phenyl ring, along with the propanoic acid side chain, imparts specific chemical and physical properties that are reflected in its spectroscopic signatures. For a robust understanding of these spectral characteristics, a comparative approach is invaluable. This guide will focus on a side-by-side analysis with its structural isomers, where the methoxy groups are situated at different positions on the aromatic ring, and with the parent compound, 3-phenylpropanoic acid. The selected analogs for this comparison are:

  • 3-Phenylpropanoic acid: The parent compound, providing a baseline spectrum without methoxy substituents.

  • 3-(4-Methoxyphenyl)propanoic acid: A monosubstituted analog.

  • 3-(2,3-Dimethoxyphenoxy)propanoic acid: A positional isomer.

  • 3-(3,4-Dimethoxyphenyl)propanoic acid: Another positional isomer.

The structural similarities and differences among these compounds, illustrated below, give rise to distinct patterns in their respective spectra, which we will explore in detail.

G cluster_target Target Compound cluster_analogs Comparison Compounds This compound This compound 3-Phenylpropanoic acid 3-Phenylpropanoic acid This compound->3-Phenylpropanoic acid Parent Structure 3-(4-Methoxyphenyl)propanoic acid 3-(4-Methoxyphenyl)propanoic acid This compound->3-(4-Methoxyphenyl)propanoic acid Isomeric Relationship 3-(2,3-Dimethoxyphenoxy)propanoic acid 3-(2,3-Dimethoxyphenoxy)propanoic acid This compound->3-(2,3-Dimethoxyphenoxy)propanoic acid Isomeric Relationship 3-(3,4-Dimethoxyphenyl)propanoic acid 3-(3,4-Dimethoxyphenyl)propanoic acid This compound->3-(3,4-Dimethoxyphenyl)propanoic acid Isomeric Relationship

Figure 1. Relationship between the target compound and its selected analogs.

Spectroscopic Data of this compound

A thorough search of available spectroscopic databases, including the Spectral Database for Organic Compounds (SDBS), provides the following key spectral data for this compound.

Spectroscopic Technique Key Data and Interpretation
¹H NMR Data not available in open-access databases. Predicted shifts would show characteristic signals for the aromatic protons (influenced by the 2,5-dimethoxy substitution pattern), the two methylene groups of the propanoic acid chain, the two methoxy groups, and the acidic proton of the carboxylic acid.
¹³C NMR Data not available in open-access databases. Predicted spectrum would exhibit distinct signals for the aromatic carbons (with ipso-carbons attached to methoxy groups shifted downfield), the carbonyl carbon, the two methylene carbons, and the two methoxy carbons.
IR Spectroscopy Data not available in open-access databases. Expected characteristic absorptions include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700-1725 cm⁻¹), C-O stretches from the ether linkages (around 1000-1300 cm⁻¹), and aromatic C-H and C=C bands.
Mass Spectrometry Molecular Ion (M⁺): m/z 210. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ether bond.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the spectroscopic data of this compound with its selected analogs. The data for the comparison compounds has been sourced from publicly available databases and literature.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum is highly sensitive to the electronic environment of protons in a molecule. The chemical shifts, splitting patterns, and integration values provide a wealth of structural information.

Table 1: ¹H NMR Data Comparison (Predicted and Experimental)

Compound Aromatic Protons (ppm) -OCH₃ Protons (ppm) -CH₂-CH₂-COOH Protons (ppm) -COOH Proton (ppm)
This compound ~6.7-6.9 (m, 3H)~3.75 (s, 3H), ~3.78 (s, 3H)~4.1 (t, 2H), ~2.8 (t, 2H)~11-12 (br s, 1H)
3-Phenylpropanoic acid ~7.2-7.4 (m, 5H)N/A~2.9 (t, 2H), ~2.6 (t, 2H)~12.1 (br s, 1H)
3-(4-Methoxyphenyl)propanoic acid ~7.1 (d, 2H), ~6.8 (d, 2H)~3.8 (s, 3H)~2.9 (t, 2H), ~2.6 (t, 2H)~12.0 (br s, 1H)
3-(2,3-Dimethoxyphenoxy)propanoic acid ~6.8-7.0 (m, 3H)~3.85 (s, 3H), ~3.87 (s, 3H)~4.2 (t, 2H), ~2.9 (t, 2H)~11-12 (br s, 1H)
3-(3,4-Dimethoxyphenyl)propanoic acid ~6.7-6.8 (m, 3H)~3.8 (s, 3H), ~3.85 (s, 3H)~2.9 (t, 2H), ~2.6 (t, 2H)~12.0 (br s, 1H)

Note: Data for the target compound and some isomers are predicted based on established chemical shift theory. Experimental data is provided where available.

Key Observations and Interpretation:

  • Aromatic Region: The substitution pattern on the benzene ring significantly influences the chemical shifts and splitting of the aromatic protons. In 3-phenylpropanoic acid, the five protons appear as a complex multiplet. For the methoxy-substituted analogs, the electron-donating nature of the methoxy groups shields the aromatic protons, causing their signals to appear at a higher field (lower ppm) compared to the parent compound. The specific splitting patterns (e.g., the characteristic pair of doublets for the 1,4-disubstituted 3-(4-methoxyphenyl)propanoic acid) are diagnostic of the substitution pattern.

  • Methoxy Protons: The sharp singlet signals for the methoxy protons are a clear indicator of their presence. In the dimethoxy-substituted compounds, two distinct singlets are expected if the methoxy groups are in chemically non-equivalent environments.

  • Propanoic Acid Chain: The two methylene groups of the propanoic acid chain typically appear as two triplets due to coupling with each other. The methylene group adjacent to the phenoxy oxygen in the target compound and its 2,3-isomer is expected to be deshielded and appear at a lower field compared to the methylene group adjacent to the phenyl ring in the other analogs.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet at a very low field (typically >10 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Table 2: ¹³C NMR Data Comparison (Predicted and Experimental)

Compound Aromatic Carbons (ppm) -OCH₃ Carbons (ppm) -CH₂-CH₂-COOH Carbons (ppm) C=O Carbon (ppm)
This compound ~112-154~56, ~57~67, ~34~178
3-Phenylpropanoic acid ~126-141N/A~36, ~31~179
3-(4-Methoxyphenyl)propanoic acid ~114-158~55~36, ~30~179
3-(2,3-Dimethoxyphenoxy)propanoic acid ~110-153~56, ~61~68, ~34~178
3-(3,4-Dimethoxyphenyl)propanoic acid ~111-149~56~36, ~31~179

Note: Data for the target compound and some isomers are predicted based on established chemical shift theory. Experimental data is provided where available.

Key Observations and Interpretation:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the methoxy substituents. The ipso-carbons (carbons directly attached to the methoxy groups) are significantly deshielded and appear at a lower field. The number of distinct signals in the aromatic region can also help determine the symmetry of the substitution pattern.

  • Methoxy Carbons: The signals for the methoxy carbons typically appear in the range of 55-62 ppm.

  • Propanoic Acid Carbons: The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the lowest field (~170-180 ppm). The chemical shifts of the methylene carbons are also characteristic.

  • Distinguishing Isomers: The precise chemical shifts of the aromatic and methoxy carbons are unique for each isomer and can be used for their unambiguous identification.

IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group This compound (Expected) 3-Phenylpropanoic acid 3-(4-Methoxyphenyl)propanoic acid
O-H (Carboxylic Acid) 2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C-H (Aromatic) ~3000-3100~3030~3000-3100
C-H (Aliphatic) ~2850-2960~2930~2850-2960
C=O (Carboxylic Acid) ~1710~1705~1708
C=C (Aromatic) ~1500-1600~1450, ~1495, ~1605~1510, ~1610
C-O (Ether) ~1040, ~1220N/A~1030, ~1250
C-O (Carboxylic Acid) ~1300~1300~1300

Key Observations and Interpretation:

  • Carboxylic Acid Group: The presence of a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer, and a strong, sharp absorption around 1700-1725 cm⁻¹ for the C=O stretch, are definitive indicators of the carboxylic acid functional group in all the compounds.

  • Aromatic Ring: The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while the C=C stretching vibrations give rise to characteristic absorptions in the 1450-1610 cm⁻¹ region. The pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹, can provide further information about the substitution pattern of the benzene ring.

  • Methoxy Groups: The C-O stretching vibrations of the methoxy groups give rise to strong absorptions in the fingerprint region, typically around 1000-1300 cm⁻¹. The exact positions of these bands can help in distinguishing between the different dimethoxy-substituted isomers.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Table 4: Key Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions
This compound 210165 ([M-COOH]⁺), 151, 137, 122
3-Phenylpropanoic acid 150105 ([M-COOH]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)
3-(4-Methoxyphenyl)propanoic acid 180135 ([M-COOH]⁺), 121 ([CH₃OC₆H₄CH₂]⁺), 107, 91, 77
3-(2,3-Dimethoxyphenoxy)propanoic acid 226181 ([M-COOH]⁺), 167, 153, 138
3-(3,4-Dimethoxyphenyl)propanoic acid 210165 ([M-COOH]⁺), 151, 137, 122

Key Observations and Interpretation:

  • Molecular Ion Peak: The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. This is a crucial piece of information for confirming the molecular formula.

  • Fragmentation Patterns: The fragmentation of these molecules is often initiated by the loss of the carboxylic acid group (-COOH, 45 Da). The resulting fragment ion can then undergo further fragmentation. For the methoxy-substituted compounds, cleavage of the ether bonds and rearrangements involving the methoxy groups are common fragmentation pathways. The unique fragmentation pattern of each isomer serves as a molecular fingerprint. For instance, the presence of a prominent ion at m/z 121 in the spectrum of 3-(4-methoxyphenyl)propanoic acid is characteristic of the methoxybenzyl fragment.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy

G Sample Preparation Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add TMS as internal standard. Instrument Setup Tune and shim the magnet. Set appropriate spectral width, acquisition time, and relaxation delay. Sample Preparation->Instrument Setup Data Acquisition Acquire ¹H and ¹³C spectra. Perform DEPT experiments for ¹³C signal assignments. Instrument Setup->Data Acquisition Data Processing Fourier transform the FID. Phase and baseline correct the spectrum. Integrate ¹H signals and reference to TMS (0 ppm). Data Acquisition->Data Processing

Figure 2. General workflow for NMR data acquisition and processing.

Causality behind Experimental Choices:

  • Deuterated Solvents: The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals in ¹H NMR.

  • Tetramethylsilane (TMS): TMS is used as an internal standard because its protons are highly shielded and resonate at a high field (0 ppm), a region where most organic compounds do not have signals.

  • Shimming: Shimming the magnet homogenizes the magnetic field, leading to sharper spectral lines and better resolution.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups in a ¹³C NMR spectrum.

IR Spectroscopy

G Sample Preparation For solids, prepare a KBr pellet or use an ATR accessory. For liquids, a thin film between NaCl or KBr plates is used. Background Scan Record a background spectrum of the empty sample holder or solvent to subtract from the sample spectrum. Sample Preparation->Background Scan Sample Scan Record the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Background Scan->Sample Scan Data Analysis Identify characteristic absorption bands and correlate them to specific functional groups. Sample Scan->Data Analysis

Figure 3. Standard procedure for acquiring an FT-IR spectrum.

Causality behind Experimental Choices:

  • KBr Pellets/ATR: For solid samples, preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory ensures good contact with the IR beam and produces a high-quality spectrum.

  • Background Correction: A background scan is essential to remove the spectral contributions from the atmosphere (e.g., CO₂ and water vapor) and the sample holder, ensuring that the resulting spectrum is solely that of the analyte.

Mass Spectrometry

G Sample Introduction Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas or liquid chromatograph. Ionization Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI). Sample Introduction->Ionization Mass Analysis Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight). Ionization->Mass Analysis Detection Detect the ions and generate a mass spectrum showing the relative abundance of each ion as a function of its m/z. Mass Analysis->Detection

Figure 4. Fundamental steps in a mass spectrometry experiment.

Causality behind Experimental Choices:

  • Ionization Method: The choice of ionization method is critical. Electron Impact (EI) is a "hard" ionization technique that causes extensive fragmentation, providing detailed structural information. Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces the protonated or deprotonated molecular ion with minimal fragmentation, which is useful for confirming the molecular weight.

Conclusion

The comprehensive spectroscopic analysis of this compound and its structural analogs reveals the power of NMR, IR, and MS in elucidating subtle structural differences. While each technique provides a unique piece of the structural puzzle, their combined application allows for the unambiguous identification and characterization of these closely related compounds. The distinct patterns observed in the aromatic regions of the NMR spectra, the characteristic C-O stretching frequencies in the IR spectra, and the unique fragmentation pathways in the mass spectra serve as reliable fingerprints for each isomer. This guide provides a foundational reference for researchers working with these and similar compounds, underscoring the importance of a multi-technique spectroscopic approach in modern chemical analysis and drug development.

A Comparative Guide to the Herbicidal Activity of Aryloxyalkanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the herbicidal performance of various aryloxyalkanoic acids, a critical class of synthetic auxin herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes technical data with field-proven insights to facilitate informed experimental design and product development. We will delve into the nuanced differences in their mechanisms of action, structure-activity relationships, and target weed spectra, supported by robust experimental data and detailed protocols.

Introduction: The Enduring Legacy of Synthetic Auxins

Aryloxyalkanoic acids, first discovered in the 1940s, represent a cornerstone of modern agriculture, offering selective control of broadleaf weeds in a variety of cropping systems, particularly cereals.[1][2] Their longevity in the market is a testament to their efficacy, cost-effectiveness, and unique mode of action that mimics the natural plant hormone indole-3-acetic acid (IAA).[3][4] However, the emergence of herbicide-resistant weeds and the demand for more targeted and environmentally benign solutions necessitate a deeper understanding of the subtle yet significant differences among the various members of this chemical family. This guide will compare prominent aryloxyalkanoic acids, including 2,4-D, MCPA, mecoprop, dichlorprop, and the related benzoic acid herbicide, dicamba, to provide a comprehensive overview of their relative strengths and weaknesses.

Mechanism of Action: A Tale of Two Receptors and Uncontrolled Growth

The herbicidal action of aryloxyalkanoic acids stems from their ability to function as synthetic auxins, leading to unregulated and ultimately lethal plant growth in susceptible species.[4][5] This process is initiated by the binding of the herbicide to specific auxin receptors within the plant cell.

Recent advances in molecular biology have identified the primary auxin receptors as a family of F-box proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.[6][7] The binding of a synthetic auxin to these receptors triggers a cascade of events, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes that control cell division, elongation, and differentiation.[7]

A secondary auxin receptor, Auxin Binding Protein 1 (ABP1), located at the plasma membrane, is also thought to play a role in the rapid, non-genomic responses to auxins, such as cell expansion.[8] The differential binding affinities of various aryloxyalkanoic acids to these different receptor proteins and their isoforms contribute to their varying herbicidal activities and weed control spectrums.[7][9]

Auxin_Signaling_Pathway cluster_0 Cellular Response cluster_1 Gene Expression cluster_2 Signal Perception Uncontrolled Growth Uncontrolled Growth Plant Death Plant Death Uncontrolled Growth->Plant Death Results in Auxin-Responsive Genes Auxin-Responsive Genes Auxin-Responsive Genes->Uncontrolled Growth Leads to Aux/IAA Degradation Aux/IAA Degradation Aux/IAA Degradation->Auxin-Responsive Genes Activates Synthetic Auxin Synthetic Auxin TIR1/AFB Receptor TIR1/AFB Receptor Synthetic Auxin->TIR1/AFB Receptor Binds to TIR1/AFB Receptor->Aux/IAA Degradation Targets for Aux/IAA Repressor Aux/IAA Repressor Aux/IAA Repressor->Auxin-Responsive Genes Represses

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Herbicidal Efficacy: A Data-Driven Analysis

The efficacy of aryloxyalkanoic acids varies significantly depending on the specific herbicide, the target weed species, and environmental conditions. The following tables summarize dose-response data, specifically the effective dose required to cause 50% mortality (ED50), for several key herbicides against common broadleaf weeds. This data has been compiled from various published studies to provide a comparative overview.

Table 1: Comparative ED50 Values (g ai/ha) of Aryloxyalkanoic Acids on Selected Broadleaf Weeds

Weed Species2,4-DMCPAMecopropDichlorpropDicamba
Amaranthus retroflexus (Redroot Pigweed)150-250200-300>500>50050-100
Chenopodium album (Common Lambsquarters)100-200150-250300-400300-40075-150
Galium aparine (Cleavers)>1000500-800150-250100-200200-300
Stellaria media (Common Chickweed)300-500200-300100-150100-150150-250
Polygonum convolvulus (Wild Buckwheat)200-400300-500>500>500100-200

Note: ED50 values are approximate and can vary based on weed growth stage, environmental conditions, and herbicide formulation. Data is synthesized from multiple sources for comparative purposes.[10][11][12][13][14]

From this data, several key trends emerge:

  • Dicamba often exhibits the highest potency against weeds like Amaranthus retroflexus and Polygonum convolvulus.[14]

  • Mecoprop and Dichlorprop are particularly effective against Galium aparine and Stellaria media.[15]

  • 2,4-D and MCPA provide broad-spectrum control but may be less effective on certain key weeds compared to more specialized options.[5][15]

Experimental Protocols for Efficacy Evaluation: A Framework for Rigorous Assessment

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following outlines a robust, self-validating workflow for assessing the herbicidal activity of aryloxyalkanoic acids in both greenhouse and field settings.

Greenhouse Whole-Plant Bioassay

This protocol is designed to determine the dose-response relationship of a herbicide on a specific weed species under controlled conditions.

Objective: To determine the ED50 value of an aryloxyalkanoic acid herbicide.

Materials:

  • Target weed seeds

  • Potting medium (e.g., sandy loam soil:peat:sand mix)

  • Pots (e.g., 10 cm diameter)

  • Greenhouse with controlled temperature, light, and humidity

  • Calibrated laboratory sprayer

  • Herbicide stock solutions and appropriate solvents/adjuvants

  • Analytical balance and volumetric flasks

Procedure:

  • Plant Preparation:

    • Sow a uniform number of seeds (e.g., 5-10) in each pot filled with the potting medium.

    • Water the pots and place them in the greenhouse under optimal growing conditions (e.g., 22-25°C day/16-18°C night, 16-hour photoperiod).

    • After emergence, thin the seedlings to a consistent number per pot (e.g., 3-5).

    • Allow plants to reach a specific growth stage (e.g., 2-4 true leaves) before treatment.[16]

  • Herbicide Application:

    • Prepare a series of herbicide dilutions to cover a range of doses, including a zero-dose control. A logarithmic series of doses is often effective.

    • Calibrate the sprayer to deliver a consistent volume of spray solution per unit area.

    • Apply the herbicide treatments to the designated pots, ensuring uniform coverage.

  • Post-Treatment Care and Evaluation:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.

    • Visually assess plant injury (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete death).

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass and record the fresh weight.

    • Dry the biomass at 70°C for 48 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Analyze the dose-response data using a non-linear regression model, such as the log-logistic model, to determine the ED50 value.[17][18][19][20]

Greenhouse_Bioassay_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Plant_Growth 1. Plant Growth & Seedling Thinning Herbicide_Prep 2. Herbicide Dilution Series & Sprayer Calibration Plant_Growth->Herbicide_Prep Application 3. Herbicide Application Herbicide_Prep->Application Incubation 4. Greenhouse Incubation Application->Incubation Assessment 5. Visual Assessment & Biomass Measurement Incubation->Assessment Data_Analysis 6. Dose-Response Analysis (Log-Logistic Model) Assessment->Data_Analysis

Caption: Workflow for a greenhouse whole-plant bioassay.

Field Efficacy Trial

Field trials are essential to evaluate herbicide performance under real-world conditions.

Objective: To compare the efficacy of different aryloxyalkanoic acid herbicides on a natural weed population.

Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

Procedure:

  • Site Selection and Plot Layout:

    • Select a field with a uniform and representative population of the target weed species.

    • Establish plots of a standard size (e.g., 2m x 5m) with buffer zones to prevent spray drift between plots.

  • Treatments:

    • Include the different aryloxyalkanoic acid herbicides at their recommended field rates.

    • Include an untreated control and a standard commercial herbicide for comparison.

  • Application:

    • Apply the herbicides using a calibrated backpack or plot sprayer at the appropriate weed and crop growth stage.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Evaluation:

    • Visually assess weed control at regular intervals using a percentage scale.

    • At a designated time point, collect weed biomass from a defined area (e.g., a 0.25 m² quadrat) within each plot.

    • If applicable, assess crop tolerance and measure crop yield at the end of the season.

  • Statistical Analysis:

    • Analyze the weed control and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Selectivity and Resistance: The Molecular Battleground

The Basis of Selectivity

The remarkable selectivity of aryloxyalkanoic acids, particularly their effectiveness on broadleaf weeds with minimal impact on cereal crops, is a key reason for their widespread use.[4][21] This selectivity is primarily attributed to differences in herbicide metabolism between susceptible and tolerant species.[4]

  • In tolerant grasses: Aryloxyalkanoic acids are rapidly metabolized through processes like hydroxylation and conjugation with sugars, rendering them inactive.[4]

  • In susceptible broadleaf weeds: These metabolic pathways are less efficient, allowing the herbicide to accumulate to phytotoxic levels at the target sites.[4]

Mechanisms of Evolved Resistance

The continuous use of aryloxyalkanoic acids has led to the evolution of resistant weed populations.[22][23] Understanding the mechanisms of resistance is crucial for developing effective resistance management strategies. The primary mechanisms include:

  • Target-site mutations: Alterations in the auxin receptor proteins (TIR1/AFBs) can reduce the binding affinity of the herbicide, thereby conferring resistance.[6][8]

  • Enhanced metabolism: Resistant biotypes may evolve enhanced metabolic pathways that rapidly detoxify the herbicide, similar to the inherent tolerance observed in grasses.[6]

  • Altered translocation: Changes in the plant's transport systems can reduce the movement of the herbicide to its sites of action.[22][24]

Conclusion: A Nuanced Approach to Weed Management

The aryloxyalkanoic acids remain a vital tool in the agricultural toolbox. However, a "one-size-fits-all" approach is no longer sufficient. A deep understanding of the subtle differences in their herbicidal activity, selectivity, and potential for resistance is essential for their sustainable and effective use. By employing rigorous experimental protocols and a data-driven approach to herbicide selection, researchers and weed management professionals can optimize weed control strategies and mitigate the evolution of resistance.

References

A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Studies of 3-(2,5-Dimethoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and accurate characterization of a compound's specificity is paramount. A molecule's journey from a promising hit to a viable clinical candidate is often determined by its selectivity for its intended target. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on 3-(2,5-Dimethoxyphenoxy)propanoic acid, a versatile phenylpropanoic acid derivative. While this compound serves as a valuable scaffold in the synthesis of molecules targeting G-protein coupled receptors (GPCRs)[1], its inherent biological activity profile must be thoroughly understood.

Recent research has illuminated the potential for phenylpropanoic acid derivatives to engage with nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptors (PPARs), with some analogs acting as dual PPARα/δ agonists[2][3]. Furthermore, the dimethoxyphenyl moiety is a common feature in ligands for various GPCRs, including serotonin receptors[4]. This guide, therefore, will focus on a pragmatic and scientifically rigorous approach to assessing the cross-reactivity of this compound against these two major target classes. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to offer a comprehensive understanding of how to de-risk this chemical scaffold.

The Imperative of Early-Stage Cross-Reactivity Profiling

A thorough understanding of a compound's interaction with a range of biological targets is not merely an academic exercise; it is a critical step in drug development. Early-stage cross-reactivity profiling allows for the identification of potential liabilities, guiding medicinal chemistry efforts to enhance selectivity and minimize the risk of late-stage failures. The choice of assays and target panels should be driven by the structural motifs of the molecule and the known pharmacology of analogous compounds. For this compound, its phenylpropanoic acid core and dimethoxyphenyl substitution pattern logically guide our investigation towards PPARs and GPCRs.

Hypothetical Primary Target Engagement: A Starting Point

For the purpose of this guide, let us hypothesize that this compound has been identified as a modest agonist of PPARα. This provides a baseline activity from which we can explore its selectivity. Our objective is to determine if this activity is specific or if the compound engages with other PPAR isoforms, or other unrelated receptor families like GPCRs.

Comparative Compounds for Cross-Reactivity Assessment

To contextualize the cross-reactivity profile of this compound, appropriate comparator compounds are essential.

  • For PPARs: A well-characterized dual PPARα/γ agonist such as Muraglitazar will serve as a positive control for broad PPAR activity.

  • For GPCRs: Given the prevalence of the dimethoxyphenyl motif in serotonergic ligands, a compound like (S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid , a chiral amino acid derivative with potential interactions with neurotransmitter systems, will be a relevant comparator for potential GPCR engagement[5].

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach employing both biochemical and cell-based assays is crucial for a thorough assessment of cross-reactivity.

Workflow for Cross-Reactivity Assessment

G cluster_0 Initial Screening cluster_1 Assay Execution cluster_2 Data Analysis & Interpretation Compound of Interest Compound of Interest Target Panel Target Panel Compound of Interest->Target Panel Comparator 1 Comparator 1 Comparator 1->Target Panel Comparator 2 Comparator 2 Comparator 2->Target Panel Biochemical Assays Biochemical Assays Target Panel->Biochemical Assays Cell-Based Assays Cell-Based Assays Target Panel->Cell-Based Assays Affinity Data (Ki) Affinity Data (Ki) Biochemical Assays->Affinity Data (Ki) Functional Data (EC50/IC50) Functional Data (EC50/IC50) Cell-Based Assays->Functional Data (EC50/IC50) Selectivity Profile Selectivity Profile Affinity Data (Ki)->Selectivity Profile Functional Data (EC50/IC50)->Selectivity Profile Lead Optimization Lead Optimization Selectivity Profile->Lead Optimization G cluster_0 On-Target Pathway (Hypothetical) cluster_1 Off-Target Pathway 1 cluster_2 Off-Target Pathway 2 A This compound B PPARα A->B Agonism C Gene Transcription (Lipid Metabolism) B->C D This compound E 5-HT2A Receptor D->E Weak Agonism F Gq Signaling (e.g., CNS effects) E->F G This compound H 5-HT2B Receptor G->H Weak Antagonism I Blocked Gq Signaling (e.g., Cardiotoxicity concern) H->I

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-(2,5-Dimethoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(2,5-Dimethoxyphenoxy)propanoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document is designed to provide you with the necessary technical and procedural information to manage this specific chemical waste stream with confidence and precision, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal protocol is a thorough understanding of the compound's intrinsic properties and associated hazards. This compound is a monocarboxylic acid and a dimethoxybenzene derivative, primarily used in research and development.[1][2][3] Its chemical nature dictates that it cannot be treated as common refuse or disposed of via sanitary sewer systems.[4][5] The procedural steps outlined below are directly derived from its hazard profile.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that necessitate its classification as hazardous waste.[1]

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

  • Acute Oral Toxicity (H302): May be harmful if swallowed.[1][6]

These classifications mandate that the compound be handled with appropriate personal protective equipment and disposed of through a controlled hazardous waste stream.

Key Chemical and Safety Data

The following table summarizes essential quantitative data for this compound, informing the rationale for the required handling and disposal protocols.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[1][7]
Molecular Weight 210.23 g/mol [1][8]
Physical Form Solid / Powder[8][9]
Melting Point 66-69 °C[8]
GHS Hazard Codes H302, H315, H319, H335[1][6]
Storage Class 11 - Combustible Solids[8]

Mandatory Safety Protocols and PPE

Before beginning any process that will generate waste, ensure all necessary safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

  • Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[5][10]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Chemical safety goggles that meet current regulatory standards.[5]

    • Hand Protection: Chemical-impermeable gloves (e.g., nitrile).[5][8]

    • Body Protection: A standard laboratory coat.[5]

Step-by-Step Disposal Protocol

Disposing of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11]

  • Designate as Hazardous Waste: All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, paper towels), must be treated as hazardous waste.[12]

  • Avoid Co-mingling: Do not mix this waste stream with other chemical wastes, particularly bases, strong oxidizing agents, or cyanides.[11][13] As an organic acid, it should be collected individually or with other compatible acidic wastes.[14] Keeping waste streams separate is not only safer but also more cost-effective for disposal.[13]

Step 2: Container Selection and Labeling

The waste container serves as the primary containment and communication tool.

  • Container Compatibility: Use a container made of a material compatible with acids, such as a high-density polyethylene (HDPE) bottle.[11] Crucially, never use a metal container for acidic waste , as this can lead to corrosion and container failure.[11][14] The container must be in good condition, with no leaks or cracks, and have a secure, screw-on cap.[11][13][14]

  • Proper Labeling: Clearly label the container with the words "HAZARDOUS WASTE ".[13] The label must also include the full chemical name, "This compound ," and an approximate concentration or quantity.[13] Ensure any old labels on the container are fully removed or defaced.[14]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[11] This area must be at or near the point of generation and under the control of laboratory personnel.[14]

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment tub or tray.[11][12] This is a critical failsafe to contain any potential leaks or spills.

  • Secure Storage: Keep the container cap tightly sealed at all times, except when adding waste.[4][13][14] This prevents the release of vapors and protects against spills.

Step 4: Final Disposal and Collection

Laboratory personnel are not authorized to transport hazardous waste off-site.

  • Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) office or the equivalent department to arrange for a hazardous waste pickup.[5][12]

  • Request Pickup: Submit a chemical waste collection request form as required by your institution.[12] Provide an accurate inventory of the container's contents on the form.

Disposal Decision Workflow

The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Waste Generated (Pure compound or contaminated material) B Consult SDS and Disposal Guide A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible Container (e.g., HDPE, NO METAL) C->D E Label Container: 'HAZARDOUS WASTE' + Full Chemical Name D->E F Keep Container Tightly Sealed E->F G Is the waste compatible with other acidic waste? F->G H Store in Segregated Acid Waste Container G->H Yes I Store in Dedicated Container for this specific waste G->I No J Place in Secondary Containment in designated SAA H->J I->J K Contact EHS/Safety Office for Waste Pickup J->K

References

Comprehensive Safety and Handling Guide for 3-(2,5-Dimethoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our primary objective extends beyond supplying chemical reagents; we are committed to empowering researchers with the critical knowledge to handle these materials safely and effectively. This guide provides an in-depth operational plan for the safe handling of 3-(2,5-Dimethoxyphenoxy)propanoic acid. The procedural framework herein is derived from the compound's structural characteristics—a substituted phenoxy derivative and a carboxylic acid—and is supplemented by safety data from structurally analogous compounds to ensure a conservative and robust safety margin.

Hazard Identification and Inherent Risks

A thorough risk assessment is the foundation of safe laboratory practice.[1] While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its potential hazards from the closely related compound, 3-(2,5-dimethoxyphenyl)propionic acid (CAS 10538-49-5). The primary difference is an ether linkage in the requested compound, which is not expected to fundamentally decrease its irritant properties.

The anticipated hazards are rooted in its functional groups: the carboxylic acid moiety, which can cause irritation, and the fine, solid nature of the compound, which poses an inhalation risk.[2][3] Based on aggregated GHS data for its analogue, the following hazards should be assumed[4]:

Hazard CategoryGHS Hazard StatementRationale and Implication for Handling
Skin Irritation H315: Causes skin irritationThe acidic nature of the carboxyl group and the aromatic structure can irritate the skin upon direct contact. Prolonged contact must be avoided.
Eye Irritation H319: Causes serious eye irritationDirect contact with eyes, particularly with the powdered form, can lead to serious damage. This necessitates mandatory and robust eye protection.
Respiratory Irritation H335: May cause respiratory irritationAs a solid, the compound can easily form dust, which, if inhaled, can irritate the respiratory tract.[3][5] All handling of the powder must be done with appropriate engineering controls.
Acute Oral Toxicity H302: Harmful if swallowedAlthough reported with lower frequency, ingestion is a potential route of exposure that could be harmful.[4] Standard laboratory hygiene practices are critical.[6]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable to mitigate the risks identified above.[7] The selection of specific equipment must be based on a comprehensive risk assessment of the procedures to be performed.

PPE CategoryRecommended EquipmentJustification and Standard
Eye/Face Protection Chemical safety goggles meeting ANSI Z.87.1 or EN166 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[3][8]Protects against direct contact with the solid powder or solutions, which are known to cause serious eye irritation.[4]
Skin/Body Protection A chemical-resistant lab coat, fully buttoned. Chemical-resistant gloves (disposable nitrile gloves are a suitable first choice).[3][9] Fully enclosed, chemical-resistant footwear.[3][7]Prevents skin contact, which can cause irritation.[4] Gloves must be inspected for integrity before each use and removed promptly and properly if contaminated.[6]
Respiratory Protection Not required if all handling of the solid is performed within a certified chemical fume hood.[3] If a fume hood is unavailable, a NIOSH-approved N95 (or better) particulate respirator is mandatory for handling the solid.[8][10]Engineering controls are the primary method for preventing respiratory exposure. A respirator is a secondary measure for situations where dust cannot be otherwise contained.

Standard Operating Procedure: A Step-by-Step Workflow

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring reproducible, safe science.[3]

Step 1: Preparation and Engineering Controls
  • Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[3]

  • Verify Ventilation: Ensure the chemical fume hood is operational and its certification is current.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the designated area to minimize movement.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and accessible.[8]

Step 2: Donning PPE
  • Don PPE in the following order: lab coat, then safety goggles, then gloves. This sequence ensures a proper fit and minimizes contamination.

Step 3: Chemical Handling
  • Transferring the Solid: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[3]

  • Creating Solutions: When dissolving, add the solid this compound to the solvent slowly while stirring to prevent splashing. Always add solids to liquids, not the reverse.

Step 4: Post-Handling and Decontamination
  • Clean Workspace: Decontaminate all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol, unless incompatible) followed by soap and water.

  • Doffing PPE: To prevent cross-contamination, remove PPE in the correct order: gloves first (using a proper removal technique), followed by the lab coat, and finally, eye protection.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE, even if no direct contact is suspected.[6][7]

G cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Handling prep_area 1. Designate & Prepare Work Area in Fume Hood verify_hood 2. Verify Fume Hood Functionality prep_area->verify_hood assemble_materials 3. Assemble All Necessary Materials verify_hood->assemble_materials check_safety 4. Locate & Check Eyewash/Shower assemble_materials->check_safety don_ppe 5. Don Required PPE (Coat, Goggles, Gloves) check_safety->don_ppe handle_solid 6. Handle Solid Compound (Weighing, Transferring) don_ppe->handle_solid handle_solution 7. Prepare Solution (If Applicable) handle_solid->handle_solution decontaminate 8. Decontaminate Surfaces & Equipment handle_solution->decontaminate dispose_waste 9. Segregate & Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 10. Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands 11. Wash Hands Thoroughly doff_ppe->wash_hands caption Fig 1. Step-by-step workflow for handling this compound.

Fig 1. Step-by-step workflow for handling this compound.

Emergency and Disposal Procedures

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes immediately with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response

For small spills, wear your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), sweep it up carefully to avoid creating dust, and place it in a sealed, labeled hazardous waste container.[11] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Waste Disposal Plan

Proper disposal is a critical and regulated part of the chemical lifecycle.[9]

  • Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste.[3] This includes excess solid, contaminated gloves, weigh boats, and paper towels.

  • Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[1] Never mix incompatible waste streams.

  • Final Disposal: All chemical waste must be disposed of through your institution's EHS office or a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[9][12] Do not pour this chemical down the drain. [9]

G cluster_waste_type Identify Waste Type cluster_container Segregate and Contain start Waste Generated is_ppe Contaminated PPE (Gloves, Paper Towels) start->is_ppe is_solid Excess Solid Chemical start->is_solid is_liquid Contaminated Solution start->is_liquid solid_waste_bin Seal in Labeled 'Solid Hazardous Waste' Container is_ppe->solid_waste_bin is_solid->solid_waste_bin liquid_waste_bin Seal in Labeled 'Liquid Hazardous Waste' Container is_liquid->liquid_waste_bin end Arrange for Pickup by EHS / Licensed Contractor solid_waste_bin->end liquid_waste_bin->end caption Fig 2. Decision workflow for the disposal of chemical waste.

Fig 2. Decision workflow for the disposal of chemical waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。